molecular formula C23H25NO4 B115599 N-Fmoc-4-piperidinepropionic acid CAS No. 154938-68-8

N-Fmoc-4-piperidinepropionic acid

Katalognummer: B115599
CAS-Nummer: 154938-68-8
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: SGFYVVYWQGGISK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Fmoc-4-piperidinepropionic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)10-9-16-11-13-24(14-12-16)23(27)28-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFYVVYWQGGISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373250
Record name 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154938-68-8
Record name 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of N-Fmoc-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-4-piperidinepropionic acid (CAS No. 154938-68-8) is a key building block in the field of peptide synthesis and medicinal chemistry.[1][2] As a derivative of piperidine, it serves as a valuable scaffold in the design of peptidomimetics and other complex organic molecules. Its utility is significantly enhanced by the presence of the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is central to modern solid-phase peptide synthesis (SPPS).[2] The Fmoc group provides stable protection under acidic conditions while allowing for facile deprotection under mild basic conditions, a principle of orthogonality that is fundamental to the synthesis of complex peptides.[3]

This technical guide provides an in-depth overview of the known chemical and physical properties of this compound, detailed experimental protocols for its characterization, and workflows for its application.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for handling, storage, and application of the compound in a research setting.

Physical and Chemical Data
PropertyValueReference(s)
CAS Number 154938-68-8[1][2][4]
Molecular Formula C₂₃H₂₅NO₄[1][2]
Molecular Weight 379.46 g/mol [2]
Appearance White powder[2]
Melting Point 113-119 °C[2]
Purity ≥ 98% (as determined by HPLC)[2]
Storage Conditions 0-8 °C[2]
Solubility Data
SolventExpected SolubilityRationale
N,N-Dimethylformamide (DMF) SolubleA standard and effective solvent for Fmoc-amino acids and peptide synthesis.[5]
N-Methyl-2-pyrrolidone (NMP) SolubleA highly polar aprotic solvent known to efficiently solvate peptide-resins and reagents.[5]
Dimethyl Sulfoxide (DMSO) SolubleA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]
Dichloromethane (DCM) Moderately SolubleOften used in peptide synthesis, though complete dissolution may sometimes require a co-solvent like DMF.[6]
Methanol, Ethanol Sparingly to Moderately SolublePolar protic solvents in which many Fmoc-amino acids exhibit some degree of solubility.[6]
Water InsolubleThe large, nonpolar Fmoc group and piperidine ring render the molecule largely hydrophobic.
Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific, high-resolution spectra are often proprietary, characteristic signals can be predicted based on the molecular structure.

TechniqueExpected Characteristic Signals
¹H NMR Signals corresponding to the aromatic protons of the Fmoc group (approx. 7.2-7.9 ppm), the CH and CH₂ protons of the fluorenyl group (approx. 4.2-4.5 ppm), protons on the piperidine ring, and the propionic acid side chain.[8][9]
¹³C NMR Carbon signals for the Fmoc group (aromatic, CH, CH₂), the piperidine ring carbons, the carboxylic acid carbon, and the propionic acid side chain carbons.[10][11]
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), sharp C=O stretch from the carboxylic acid and urethane of the Fmoc group (approx. 1650-1750 cm⁻¹), C-H stretches (aromatic and aliphatic, approx. 2850-3100 cm⁻¹), and characteristic aromatic C=C bands (approx. 1450-1600 cm⁻¹).[12][13][14][15]
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z ≈ 380.47 and/or [M-H]⁻ ion at m/z ≈ 378.45. Common fragmentation includes the loss of the Fmoc group.[16][17][18]

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the reactivity of the Fmoc protecting group.

  • Base Lability : The Fmoc group is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in DMF.[3][19] The reaction proceeds via a β-elimination mechanism, yielding dibenzofulvene, carbon dioxide, and the free secondary amine of the piperidine ring.[3] The dibenzofulvene intermediate is trapped by piperidine to form a stable adduct, which prevents side reactions.[19]

  • Acid Stability : The compound is stable to acidic conditions, such as those used for the cleavage of Boc (tert-butyloxycarbonyl) protecting groups (e.g., trifluoroacetic acid, TFA). This orthogonal stability is the cornerstone of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following sections provide generalized methodologies for the characterization of this compound.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound in a given solvent.

  • Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., DMF, DMSO). The presence of undissolved solid is crucial.

  • Equilibration : Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Separation : After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

  • Analysis : Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width and a longer relaxation delay may be necessary.

  • Data Acquisition : Acquire the Free Induction Decay (FID) data.

  • Processing : Perform a Fourier transform on the FID data, followed by phase and baseline correction, to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of the compound using FT-IR, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan : Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Spectrum Acquisition : Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis : The instrument software will generate a transmittance or absorbance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

This protocol provides a general method for molecular weight confirmation using Electrospray Ionization (ESI).

  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the ESI source of a mass spectrometer at a low flow rate.

  • Ionization : Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Analysis : Analyze the ions in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. High-resolution instruments can be used to confirm the elemental composition.

Workflows and Processes

The following diagrams illustrate key workflows involving this compound.

cluster_characterization Physicochemical Characterization Workflow start N-Fmoc-4-piperidinepropionic Acid Sample solubility Solubility Determination start->solubility melting_point Melting Point Analysis start->melting_point spectroscopy Spectroscopic Analysis start->spectroscopy data_analysis Data Compilation & Analysis solubility->data_analysis melting_point->data_analysis spectroscopy->data_analysis report Characterization Report data_analysis->report

Caption: Workflow for the physicochemical characterization of the compound.

cluster_deprotection Fmoc Deprotection Logical Flow start Fmoc-Protected Amine (on Resin or in Solution) reagent Add 20% Piperidine in DMF start->reagent Step 1 reaction Base-mediated β-Elimination reagent->reaction Step 2 intermediate Dibenzofulvene Intermediate Formed reaction->intermediate Mechanism trapping Piperidine Traps Dibenzofulvene intermediate->trapping product Free Amine + Dibenzofulvene-Piperidine Adduct trapping->product Final Products

Caption: Logical flow of the Fmoc group removal process.

cluster_coupling Peptide Coupling Experimental Workflow resin Resin with Free N-terminal Amine coupling Add Activated Acid to Resin resin->coupling activation Activate this compound (with HBTU/DIPEA in DMF) activation->coupling reaction Agitate to Promote Peptide Bond Formation coupling->reaction wash Wash Resin (remove excess reagents) reaction->wash result Resin with Elongated Peptide Chain wash->result

Caption: Experimental workflow for peptide coupling using the title compound.

References

N-Fmoc-4-piperidinepropionic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N-Fmoc-4-piperidinepropionic acid, a key building block for researchers, scientists, and drug development professionals. The document details its chemical structure, molecular weight, and its significant role in the synthesis of therapeutic peptides, particularly those targeting neurological disorders.

Core Compound Data

This compound is a derivative of piperidine featuring a propionic acid group at the 4-position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom. This structure makes it an ideal component for solid-phase peptide synthesis (SPPS).

PropertyValue
Chemical Name This compound
Synonyms 3-(1-Fmoc-piperidin-4-yl)propionic acid
CAS Number 154938-68-8
Molecular Formula C₂₃H₂₅NO₄
Molecular Weight 379.46 g/mol
Appearance White powder
Purity ≥ 98% (HPLC)
Melting Point 113-119 °C
Storage Conditions 0-8 °C

Structural Representation

Caption: Chemical structure of this compound.

Role in Peptide Synthesis and Drug Development

This compound is a valuable building block in the pharmaceutical industry for the development of new drug candidates.[1] Its incorporation into peptides can modify their properties, and it is particularly noted for its potential in creating therapeutics for neurological disorders.[1] The piperidine moiety is a common feature in many central nervous system (CNS) active drugs and is known to play a significant role in their neuropharmacology.[2][3][4][5][6]

While specific therapeutic peptides for neurological disorders that incorporate this compound are largely proprietary and not detailed in publicly available literature, the rationale for its use is based on the established roles of similar structures. For instance, the piperidine ring can interact with key residues in enzymes like monoamine oxidase (MAO), which is a target in the treatment of Parkinson's disease.[3][4]

Logical Workflow: Rationale for Use in Neurological Peptide Drug Design

The following diagram illustrates the logical workflow for incorporating this compound into a therapeutic peptide targeting a neurological disorder, such as Parkinson's disease, by aiming to inhibit alpha-synuclein aggregation.

logical_workflow Logical Workflow for this compound in Neurological Drug Design cluster_design Peptide Design & Synthesis cluster_evaluation Preclinical & Clinical Evaluation cluster_mechanism Postulated Mechanism of Action A Identify Target: e.g., Alpha-synuclein Aggregation in Parkinson's Disease B Design Peptide Sequence to Interfere with Aggregation A->B C Incorporate this compound for Enhanced Properties B->C D Synthesize Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS) C->D E In Vitro Assays (e.g., ThT for aggregation inhibition) D->E F Cell-Based Assays (e.g., neuronal cell viability) E->F G Animal Models of Parkinson's Disease F->G H Clinical Trials G->H I Peptide with Piperidine Moiety Crosses Blood-Brain Barrier J Peptide Interacts with Alpha-synuclein Monomers or Oligomers I->J L Inhibition of Fibril Formation and Reduction of Neurotoxicity J->L K Piperidine Moiety Contributes to Binding Affinity and Specificity K->J

Caption: Logical workflow for the design and application of a therapeutic peptide.

Experimental Protocols

Synthesis of this compound

A general, illustrative synthesis of this compound can be conceptualized in a two-step process starting from 4-piperidinepropionic acid.

Step 1: Fmoc Protection of the Piperidine Nitrogen

  • Materials: 4-piperidinepropionic acid, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., a mixture of dioxane and water or dichloromethane).

  • Procedure:

    • Dissolve 4-piperidinepropionic acid in the chosen solvent system containing the base.

    • Cool the solution in an ice bath.

    • Slowly add a solution of Fmoc-Cl in the organic solvent to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous work-up. Acidify the aqueous layer (e.g., with citric acid or dilute HCl) to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography if necessary.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Reaction vessel

Protocol:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and IPA (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the this compound by dissolving it in DMF with HBTU and DIPEA.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, then DCM, and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc Solid-Phase Peptide Synthesis

sps_workflow Fmoc Solid-Phase Peptide Synthesis Workflow start Start with Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Wash (DMF, IPA) deprotect->wash1 couple 4. Couple Activated Fmoc-Amino Acid (e.g., with HBTU/DIPEA) wash1->couple wash2 5. Wash (DMF) couple->wash2 loop Repeat for next Amino Acid wash2->loop loop->deprotect Yes final_deprotect 6. Final Fmoc Deprotection loop->final_deprotect No final_wash 7. Final Wash (DMF, DCM) & Dry final_deprotect->final_wash cleave 8. Cleavage from Resin (e.g., TFA Cocktail) final_wash->cleave precipitate 9. Precipitate Peptide (Cold Ether) cleave->precipitate purify 10. Purify Peptide (RP-HPLC) precipitate->purify end Pure Peptide purify->end

Caption: A generalized workflow for Fmoc solid-phase peptide synthesis.

References

An In-Depth Technical Guide to N-Fmoc-4-piperidinepropionic Acid: Physical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical properties of N-Fmoc-4-piperidinepropionic acid, a key building block in peptide synthesis and drug development.[1] Intended for researchers, scientists, and professionals in the field of medicinal chemistry, this document outlines the compound's key characteristics and provides context for its application in experimental settings.

Physical and Chemical Properties

This compound is a derivative of piperidine containing a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This structure makes it a valuable reagent for the synthesis of complex peptides.[1] Its physical appearance is a white powder.[1]

Data Presentation: Key Properties of this compound

PropertyValueReference
Appearance White powder[1]
Melting Point 113-119 °C[1]
Molecular Formula C₂₃H₂₅NO₄[1][2][3]
Molecular Weight 379.46 g/mol [1]
Purity ≥ 98% (HPLC)[1]
CAS Number 154938-68-8[1][4]

Experimental Protocols

Determination of Physical Properties

The physical properties of this compound are determined using standard laboratory procedures.

  • Appearance: The appearance is determined by visual inspection of the substance under adequate lighting. The color, texture, and physical state (e.g., powder, crystalline solid) are recorded.

  • Melting Point: The melting point is determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded.

  • Purity: The purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC). This technique separates the compound from any impurities, and the area under the peak corresponding to this compound is used to calculate its percentage purity.

Applications in Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group for the amine, which can be removed under mild basic conditions, typically with piperidine, to allow for the coupling of the next amino acid in the peptide sequence.

Experimental Workflow: In Situ Fmoc Removal in SPPS

A notable advancement in SPPS is the "in situ" Fmoc removal strategy, which streamlines the synthesis process by combining the coupling and deprotection steps, thereby reducing solvent consumption. The following diagram illustrates this workflow.

in_situ_Fmoc_removal cluster_coupling Coupling Step cluster_deprotection In Situ Deprotection cluster_washing Washing Step Resin Peptide-Resin Fmoc_AA Fmoc-Amino Acid-OxymaPure (Active Ester) Coupling_Cocktail Coupling Cocktail (Fmoc-AA-OxymaPure + Peptide-Resin) Resin->Coupling_Cocktail Fmoc_AA->Coupling_Cocktail Add_Piperidine Add Piperidine (20%) to Coupling Cocktail Coupling_Cocktail->Add_Piperidine Coupling_Cocktail->Add_Piperidine Fmoc_Removal Fmoc Group Removal Add_Piperidine->Fmoc_Removal Wash Single Wash with 1% OxymaPure Solution Fmoc_Removal->Wash Next_Cycle Ready for Next Coupling Cycle Wash->Next_Cycle

In Situ Fmoc Removal Workflow in SPPS

References

N-Fmoc-4-piperidinepropionic Acid in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-4-piperidinepropionic acid is a valuable building block in solid-phase peptide synthesis (SPPS), offering a unique scaffold to introduce conformational constraints and modulate the pharmacokinetic properties of synthetic peptides. This technical guide provides a comprehensive overview of its core features, detailed experimental protocols for its incorporation, and its application in the development of bioactive peptides, particularly in the realm of neuroactive compounds.

Core Features and Physicochemical Properties

This compound is a non-canonical amino acid derivative characterized by a piperidine ring linked to a propionic acid moiety, with the amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure imparts specific characteristics beneficial for peptide design. The piperidine ring introduces a level of rigidity that can help in stabilizing secondary structures such as β-turns, which are often crucial for biological activity.

The Fmoc protecting group is fundamental to its use in modern peptide synthesis, allowing for a mild, base-labile deprotection strategy that is orthogonal to the acid-labile side-chain protecting groups of standard amino acids.[1] This compatibility is a cornerstone of the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 154938-68-8[3]
Molecular Formula C23H25NO4[3]
Molecular Weight 379.45 g/mol [3]
Appearance White to off-white powder
Purity Typically ≥98% (HPLC)
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Conditions 2-8°C, desiccated

Data Presentation: Performance in Peptide Synthesis

Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentClassKey AdvantagesPotential Considerations
HBTU/HATU Aminium/Uronium SaltsHigh efficiency, fast reaction times.[1]Potential for racemization with sensitive amino acids.
DIC/OxymaPure Carbodiimide/OximeLow cost, reduced racemization potential.[5]Generally slower reaction times than aminium salts.
PyBOP Phosphonium SaltEffective for sterically hindered amino acids.Higher cost.

Note: The optimal coupling reagent and conditions for this compound should be determined empirically for each specific peptide sequence.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-based solid-phase peptide synthesis. A representative manual protocol is provided below.

Protocol 1: Manual Solid-Phase Synthesis Cycle for Incorporation of this compound

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4]

2. Fmoc Deprotection:

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF.[4]

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

3. Coupling of this compound:

  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[4] Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and allow it to pre-activate for 1-5 minutes.[4]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The optimal time can depend on the steric hindrance of the preceding amino acid.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.[4]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Collect the peptide pellet by centrifugation and wash it with cold diethyl ether.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS).

Mandatory Visualization

Signaling and Synthesis Workflow

The piperidine moiety is a common scaffold in the development of ligands for G-protein coupled receptors (GPCRs), including neurotensin receptors, which are implicated in various neurological processes.[7][8] The following diagrams illustrate the general workflow for synthesizing a peptide analog containing this compound and a simplified representation of its potential interaction with a GPCR signaling pathway.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_application Biological Application Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Coupling of This compound (HBTU/DIPEA) Fmoc_Deprotection->Coupling Elongation Chain Elongation (Repeat Cycles) Coupling->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide_Analog Purified Peptide Analog Purification->Peptide_Analog Binding_Assay Receptor Binding Assay Peptide_Analog->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay In_Vivo_Study In Vivo Model Functional_Assay->In_Vivo_Study

Experimental workflow for synthesis and evaluation.

signaling_pathway Peptide_Analog Peptide Analog (with Piperidine Linker) GPCR GPCR (e.g., Neurotensin Receptor) Peptide_Analog->GPCR Binds G_Protein G-Protein (Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Simplified GPCR signaling pathway.

References

N-Fmoc-4-piperidinepropionic Acid: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Fmoc-4-piperidinepropionic acid, a key building block in modern peptide synthesis and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its application, and explores its relevance in the development of therapeutics, particularly for neurological disorders.

Core Compound Identification

CAS Number: 154938-68-8[1][2][3][4]

Synonyms: 3-(1-Fmoc-piperidin-4-yl)propionic acid[5]

Physicochemical and Quantitative Data

The following tables summarize the key quantitative and qualitative data for this compound, facilitating its use in experimental design and execution.

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C23H25NO4
Molecular Weight 379.45 g/mol [1]
Appearance White powder
Purity ≥ 98% (HPLC)[5]
Melting Point 113-119 °C
Storage Conditions 0-8 °C

Table 2: Compound Identifiers

IdentifierValue
CAS Number 154938-68-8[1][2][3][4]
MDL Number MFCD02179125[2][3][4]
PubChem ID 2756122

Applications in Research and Drug Development

This compound is a versatile amino acid derivative widely utilized in the fields of peptide synthesis and medicinal chemistry.[5] Its core applications include:

  • Solid-Phase Peptide Synthesis (SPPS): As a derivative featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group, it serves as a crucial building block for creating complex peptide sequences.[5] The Fmoc group is base-labile, allowing for selective deprotection under mild conditions, which is a cornerstone of modern SPPS.

  • Drug Development for Neurological Disorders: The piperidine moiety within its structure makes it a valuable component in the design of novel therapeutics.[5] Peptides incorporating this structure are explored for their potential to treat neurological conditions, leveraging the piperidine ring to enhance biological activity and pharmacological properties.[5]

Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis

The following is a detailed methodology for the incorporation of this compound into a peptide chain using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU, or DIC/OxymaPure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and a suitable coupling agent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Monitoring Coupling Efficiency (Optional):

    • A qualitative Kaiser test can be performed on a small sample of resin beads to check for the presence of free primary amines, indicating an incomplete coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • The purified peptide can then be lyophilized.

Logical and Pathway Diagrams

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical workflow for incorporating this compound into a growing peptide chain on a solid support.

SPPS_Workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Activated Fmoc-AA + DIPEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 activated_aa Activation: This compound + Coupling Reagent (e.g., HATU) activated_aa->coupling cycle_end Repeat Cycle or Proceed to Cleavage wash2->cycle_end cycle_end->deprotection Next Amino Acid cleavage Final Cleavage from Resin (TFA) cycle_end->cleavage Final Step end_product Purified Peptide cleavage->end_product

SPPS cycle for this compound.

Conceptual Signaling Pathway in Neurological Disorders

Peptides developed using this compound are often aimed at modulating pathways implicated in neurological diseases. Neuroinflammation is a common feature of such disorders, and the NF-κB signaling pathway is a key regulator of this process.[6] The following diagram illustrates a simplified, conceptual representation of the NF-κB pathway, a potential target for novel peptide-based therapeutics.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor (e.g., TNFR, IL-1R) ikk IKK Complex receptor->ikk Activates peptide Therapeutic Peptide (Containing Piperidine Moiety) peptide->receptor Modulates nfkb_ikb NF-κB -- IκB (Inactive Complex) ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb Releases ikb_p P-IκB (Phosphorylated) nfkb_ikb->ikb_p Degradation nfkb_n NF-κB nfkb->nfkb_n Translocation dna DNA nfkb_n->dna Binds to transcription Transcription of Inflammatory Genes (e.g., TNF-α, IL-1β) dna->transcription Initiates

Conceptual NF-κB signaling pathway.

References

N-Fmoc-4-piperidinepropionic Acid: A Technical Guide to its Core Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-4-piperidinepropionic acid (CAS: 154938-68-8) is a versatile, heterobifunctional molecule that has carved a significant niche in modern pharmaceutical research and development.[1][2] Its unique structure, featuring a piperidine core, a propionic acid chain, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine, makes it a valuable building block in the synthesis of complex therapeutic molecules.[1] This technical guide provides an in-depth exploration of its primary applications, supported by experimental protocols and quantitative data to facilitate its use in a research setting.

Core Applications in Drug Development

The primary applications of this compound in drug development can be categorized into two main areas: as a building block in solid-phase peptide synthesis (SPPS) and as a linker in the construction of bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Peptide Synthesis and Modification

This compound serves as a key component in the synthesis of peptides, particularly in the development of peptide-based therapeutics.[1] The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known for its ability to enhance the bioavailability, stability, and efficacy of drug candidates.[3][4] Its incorporation into a peptide sequence can impart favorable pharmacokinetic properties and contribute to the overall bioactivity of the molecule.[5][6]

The Fmoc protecting group is central to its utility in modern peptide synthesis, which predominantly employs the Fmoc/tBu strategy.[7][8] This protecting group is stable under a variety of reaction conditions but can be selectively removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[8][9][10][11][12]

A significant area of application is in the synthesis of somatostatin analogs.[13] Somatostatin is a peptide hormone with a short half-life, and synthetic analogs with improved stability and receptor selectivity are of great therapeutic interest.[14] The synthesis of these analogs, such as pasireotide, is often achieved through Fmoc-based solid-phase peptide synthesis.[15][16] The incorporation of non-standard amino acids and building blocks like this compound is a key strategy in the development of these next-generation peptide therapeutics.[13][17][18]

Linker for Antibody-Drug Conjugates (ADCs) and PROTACs

The heterobifunctional nature of this compound makes it an ideal candidate for use as a linker in the construction of ADCs and PROTACs.[19] In this context, the carboxylic acid end can be conjugated to a cytotoxic drug or a protein-of-interest (POI) ligand, while the Fmoc-protected amine provides a handle for subsequent attachment to an antibody or an E3 ligase ligand.

Quantitative Data

The following tables summarize typical quantitative data for the key steps involving this compound in solid-phase peptide synthesis. These values are representative and may require optimization based on the specific peptide sequence and coupling partners.

Table 1: Fmoc Deprotection Parameters

ParameterTypical ValueFactors Influencing
Reagent20% (v/v) Piperidine in DMFResin swelling, steric hindrance
Reaction Time5 - 20 minutesAmino acid sequence, temperature
Number of Treatments2Accessibility of the N-terminus
MonitoringUV absorbance of dibenzofulvene-piperidine adduct at ~301 nmCompleteness of the reaction

Table 2: Amino Acid Coupling Parameters

ParameterTypical ValueFactors Influencing
Coupling ReagentHBTU/HATU/DICSteric hindrance of amino acids
Equivalents of Amino Acid3 - 5 equivalentsDesired coupling efficiency
Equivalents of Coupling Reagent3 - 5 equivalentsActivation method
BaseDIPEA/CollidinepH of the reaction mixture
Reaction Time1 - 4 hoursTemperature, specific amino acids
Coupling Efficiency>99%Monitoring with Kaiser or Ninhydrin test

Experimental Protocols

Protocol for Incorporation into a Peptide Chain via SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling this compound to a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, add 20% piperidine in DMF and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound: a. In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. b. Add the activation mixture to the resin. c. Agitate the reaction vessel for 1-4 hours at room temperature. d. Monitor the coupling reaction for completion using the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation: The resulting peptide-resin is ready for the next deprotection and coupling cycle.

Protocol for Use as a Linker in Bioconjugation

This protocol provides a general workflow for using this compound to link a drug molecule to a second component (e.g., a molecule with a free amine).

Materials:

  • This compound

  • Drug molecule with a suitable functional group for conjugation (e.g., an amine)

  • Activating agent for carboxylic acid (e.g., EDC/NHS)

  • Organic solvent (e.g., DMF, DMSO)

  • Deprotection reagent (20% piperidine in DMF)

  • Second component with a free amine

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF. b. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and N-hydroxysuccinimide (NHS) (1.2 eq.). c. Stir at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation to Drug Molecule: a. Add the amine-containing drug molecule to the activated linker solution. b. Stir the reaction at room temperature overnight.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the reaction mixture. b. Stir for 30 minutes at room temperature to remove the Fmoc group, exposing the piperidine amine.

  • Purification: Purify the drug-linker conjugate using reverse-phase HPLC.

  • Conjugation to Second Component: The purified drug-linker with the free amine can then be conjugated to a second molecule containing a suitable reactive group (e.g., an activated ester).

Visualizations

SPPS_Workflow Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-AA1-OH Fmoc_AA1->Coupling1 Resin_AA1 Resin-AA1-Fmoc Coupling1->Resin_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin_AA1->Deprotection1 Resin_AA1_NH2 Resin-AA1-NH2 Deprotection1->Resin_AA1_NH2 Coupling2 Coupling Resin_AA1_NH2->Coupling2 Fmoc_Pip N-Fmoc-4-piperidine- propionic acid Fmoc_Pip->Coupling2 Resin_Peptide Resin-Peptide-Fmoc Coupling2->Resin_Peptide Deprotection2 Fmoc Deprotection Resin_Peptide->Deprotection2 Resin_Peptide_NH2 Resin-Peptide-NH2 Deprotection2->Resin_Peptide_NH2 Coupling_n Coupling Resin_Peptide_NH2->Coupling_n Fmoc_AA_n Fmoc-AA(n)-OH Fmoc_AA_n->Coupling_n Final_Peptide_Resin Final Peptide on Resin Coupling_n->Final_Peptide_Resin Repeat cycles Cleavage Cleavage from Resin & Side-chain Deprotection Final_Peptide_Resin->Cleavage Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

ADC_PROTAC_Linker cluster_Linker_Activation 1. Linker Activation & Drug Conjugation cluster_Deprotection 2. Fmoc Deprotection cluster_Final_Conjugation 3. Final Conjugation Fmoc_Linker This compound Activation Activate COOH (e.g., EDC/NHS) Fmoc_Linker->Activation Fmoc_Linker_Drug Fmoc-Linker-Drug Activation->Fmoc_Linker_Drug Couple Drug Drug / POI Ligand (with -NH2) Drug->Fmoc_Linker_Drug Deprotection Remove Fmoc (20% Piperidine/DMF) Fmoc_Linker_Drug->Deprotection NH2_Linker_Drug H2N-Linker-Drug Deprotection->NH2_Linker_Drug Antibody_E3 Antibody / E3 Ligand (with activated group) Final_Conjugate ADC / PROTAC NH2_Linker_Drug->Final_Conjugate Couple Antibody_E3->Final_Conjugate

Caption: General workflow for using this compound as a linker in ADC or PROTAC synthesis.

References

N-Fmoc-4-piperidinepropionic Acid: A Versatile Building Block for Custom Synthesis in Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Fmoc-4-piperidinepropionic acid is a valuable heterocyclic building block widely employed in custom chemical synthesis, particularly in the realms of peptide science and drug discovery. Its unique structural features, combining a piperidine core with a propionic acid side chain and an Fmoc-protecting group, offer researchers a versatile tool for creating novel molecules with tailored properties. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. These properties are summarized in the table below.

PropertyValueReference
CAS Number 154938-68-8
Molecular Formula C₂₃H₂₅NO₄
Molecular Weight 379.46 g/mol
Appearance White powder
Purity ≥ 98% (HPLC)
Melting Point 113-119 °C
Storage Conditions 0-8 °C

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a non-canonical amino acid analogue in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting group for the secondary amine of the piperidine ring, allowing for its selective removal during the iterative process of peptide chain elongation.

The incorporation of the 4-piperidinepropionic acid moiety can impart unique conformational constraints on the resulting peptide, influencing its structure, stability, and biological activity. This is particularly relevant in the design of peptidomimetics and probes for studying protein-protein interactions.

General Workflow for Fmoc-SPPS

The following diagram illustrates the general workflow of a single cycle in Fmoc-SPPS, which is applicable when incorporating this compound.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: Add Fmoc-AA-OH, Coupling Reagent, Base Resin->Coupling 1. Add next amino acid Wash1 Wash Coupling->Wash1 2. Remove excess reagents Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection 3. Expose N-terminus Wash2 Wash Deprotection->Wash2 4. Remove Fmoc group and piperidine Next_Cycle Ready for Next Cycle Wash2->Next_Cycle 5. Elongated peptide

General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Role in Drug Discovery: Targeting Neurological Disorders

The piperidine moiety is a common scaffold in many neurologically active compounds. Its incorporation into peptides can enhance their ability to cross the blood-brain barrier and improve their metabolic stability and binding affinity to specific receptors. Peptides containing the 4-piperidinepropionic acid residue are of particular interest for developing novel therapeutics for neurological disorders.

Example Application: Development of Opioid Receptor Ligands

The opioid receptors (mu, delta, and kappa) are G-protein coupled receptors (GPCRs) that play a crucial role in pain modulation. The development of potent and selective opioid receptor ligands is a major goal in pain management research. The incorporation of unnatural amino acids, such as 4-piperidinepropionic acid, into opioid peptide analogues can lead to compounds with improved pharmacological profiles, including enhanced potency and selectivity.

The following diagram illustrates the general signaling pathway of a G-protein coupled receptor, such as the mu-opioid receptor, upon activation by an agonist peptide.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., mu-Opioid Receptor) G_protein G-protein (αβγ) GPCR->G_protein Recruitment & Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Production Ligand Agonist Peptide (containing 4-piperidinepropionic acid) Ligand->GPCR Binding & Activation Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Signal Transduction

Simplified signaling pathway of a G-protein coupled receptor (GPCR) activated by an agonist peptide.

Quantitative Data in Custom Synthesis

While specific yield and purity data are highly dependent on the peptide sequence and synthesis conditions, the use of high-purity this compound (≥98%) is crucial for achieving high-quality final products. In a comparative study of deprotection reagents for Fmoc-SPPS, the yields and purities of synthesized peptides were evaluated. Although this study did not specifically use this compound, it provides a framework for the type of quantitative analysis that is essential in custom synthesis.

Peptide SequenceDeprotection ReagentCrude Yield (%)Purity (%)
H-FISEAIIHVLHSR-NH₂4-methylpiperidine85.245.1
Piperidine88.549.8
Piperazine87.942.3
H-TLEEFSAKL-NH₂4-methylpiperidine99.165.1
Piperidine98.483.0
Piperazine99.474.8
H-KKWRWWLKALAKK-NH₂4-methylpiperidine98.765.2
Piperidine99.168.7
Piperazine98.962.5
H-VAPIAKYLATALAKWALKQGFAKLKS-NH₂4-methylpiperidine68.520.6
Piperidine79.329.0
Piperazine68.221.4
Data adapted from a study comparing different deprotection reagents in Fmoc-SPPS. The specific peptides in this table do not contain this compound, but the data illustrates typical quantitative reporting in peptide synthesis.

Conclusion

This compound is a key building block for the custom synthesis of complex peptides and peptidomimetics. Its unique structure allows for the introduction of conformational constraints and physicochemical properties that can enhance the biological activity and therapeutic potential of the resulting molecules. A thorough understanding of its properties and the principles of Fmoc-SPPS, as outlined in this guide, is essential for its successful application in research and drug development. The continued exploration of peptides incorporating this versatile building block holds significant promise for the discovery of novel therapeutics, particularly for challenging targets such as those in the central nervous system.

The Cornerstone of Peptide Modification: A Technical Guide to the Fmoc Protecting Group in N-Fmoc-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in N-Fmoc-4-piperidinepropionic acid, a versatile building block in modern peptide synthesis and drug discovery. The unique structural attributes of this compound, imparted by the Fmoc group, offer significant advantages in the synthesis of complex peptides and targeted therapeutics, particularly in the realm of neurological disorders.

Core Concepts: The Functionality of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group integral to solid-phase peptide synthesis (SPPS).[1] Its primary function is to temporarily block the amine group of an amino acid or, in this case, the piperidine nitrogen of 4-piperidinepropionic acid, preventing unwanted side reactions during peptide chain elongation.[2] The key advantage of the Fmoc group lies in its orthogonality to many other protecting groups used in peptide synthesis. It is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This selective deprotection strategy allows for the precise and sequential addition of amino acids to a growing peptide chain.[1]

This compound: A Versatile Building Block

This compound is a valuable derivative that introduces a piperidine moiety into a peptide sequence. This structural element can impart unique conformational constraints and physicochemical properties to the final peptide, which is often desirable in the design of bioactive molecules. The piperidine ring can influence the peptide's secondary structure, enhance its metabolic stability, and improve its pharmacokinetic profile. Its application is particularly noted in the development of pharmaceuticals targeting neurological disorders, where the modification of peptide properties is crucial for efficacy.[2]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 154938-68-8[2][3][4][5]
Molecular Formula C₂₃H₂₅NO₄[2][3][5]
Molecular Weight 379.45 g/mol [3]
Appearance White powder[2]
Melting Point 113-119 °C[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8 °C[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Fmoc Protection)

This protocol describes the general procedure for the protection of the piperidine nitrogen of 4-piperidinepropionic acid using Fmoc-Cl.

Materials:

  • 4-Piperidinepropionic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-piperidinepropionic acid in an aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-Cl in dioxane dropwise while stirring vigorously at room temperature.

  • Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2 using 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for the removal of the Fmoc group from a resin-bound peptide during SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF in a suitable reaction vessel for 30-60 minutes.

  • Drain the DMF from the resin.

  • Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for an initial 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (typically 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Visualizing the Chemistry: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and a typical experimental workflow involving this compound.

Fmoc_Protection cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Piperidinepropionic_Acid 4-Piperidinepropionic Acid Reaction 4-Piperidinepropionic_Acid->Reaction Fmoc-Cl Fmoc-Cl Fmoc-Cl->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Catalyst Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product This compound Reaction->Product Fmoc Protection

Caption: Mechanism of Fmoc protection of 4-piperidinepropionic acid.

Fmoc_Deprotection N-Fmoc-Peptide-Resin N-Fmoc-Peptide-Resin Reaction N-Fmoc-Peptide-Resin->Reaction Piperidine Piperidine (Base) Piperidine->Reaction Deprotected_Peptide-Resin Deprotected Peptide-Resin (Free Amine) DBF_Adduct Dibenzofulvene-Piperidine Adduct Reaction->Deprotected_Peptide-Resin Fmoc Removal Reaction->DBF_Adduct Byproduct Formation

Caption: Mechanism of Fmoc deprotection using piperidine.

SPPS_Workflow Start Start: Resin with Linker Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 2. Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Amino Acid, Activator) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage 6. Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification 7. Purification and Analysis Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The Fmoc protecting group is an indispensable tool in the synthesis of complex peptides, and its application in this compound provides researchers with a powerful means to introduce unique structural and functional motifs. The ability to precisely control the incorporation of this building block through reliable protection and deprotection protocols is fundamental to advancing drug discovery efforts, particularly in the development of novel therapeutics for neurological and other challenging diseases. This guide provides a foundational understanding for professionals in the field, enabling the effective utilization of this versatile compound in their research and development endeavors.

References

Literature review on the use of piperidine moieties in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and clinical candidates solidifies its status as a "privileged scaffold." This technical guide provides a comprehensive overview of the multifaceted role of the piperidine moiety in drug design and development, delving into its synthesis, pharmacological applications, and impact on key biological pathways.

The Physicochemical Advantage of the Piperidine Ring

The enduring success of the piperidine scaffold in drug discovery can be attributed to its unique combination of physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles. The nitrogen atom within the ring is basic, allowing for the formation of strong ionic interactions with biological targets. Furthermore, the sp³-hybridized carbon atoms provide the ring with conformational flexibility, enabling it to adopt low-energy chair conformations that can optimally orient substituents for binding to diverse protein targets. This inherent structural versatility allows for the fine-tuning of properties such as lipophilicity and solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Diverse Pharmacological Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is reflected in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact.[2][3] These include, but are not limited to:

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a key feature in many drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics.[4] Notable examples include the acetylcholinesterase inhibitor donepezil for Alzheimer's disease, the stimulant methylphenidate (Ritalin) for ADHD, and the potent opioid analgesic fentanyl.[4][5][6]

  • Oncology: A significant number of anticancer agents incorporate the piperidine ring.[7][8] These compounds often target critical signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt and NF-κB pathways.[8][9][10]

  • Infectious Diseases: Piperidine derivatives have also been developed as antimicrobial and antiviral agents.[7]

Quantitative Analysis of Piperidine-Containing Drugs

To illustrate the broad applicability and tunable properties of the piperidine scaffold, the following table summarizes key quantitative data for a selection of well-established piperidine-containing drugs.

Drug NameTherapeutic AreaTarget(s)Potency (IC50/Ki)
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE)IC50 = 14 nM (AChE)[11]
Methylphenidate (Ritalin) ADHDDopamine Transporter (DAT), Norepinephrine Transporter (NET)Ki = 13.7 nM (DAT), Ki = 39.5 nM (NET)
Fentanyl Analgesiaμ-opioid receptorKi = 0.39 nM
Haloperidol AntipsychoticDopamine D2 ReceptorKi = 1.5 nM
Risperidone AntipsychoticSerotonin 5-HT2A Receptor, Dopamine D2 ReceptorKi = 0.16 nM (5-HT2A), Ki = 3.13 nM (D2)
Loperamide Antidiarrhealμ-opioid receptorKi = 0.4 nM
Paroxetine AntidepressantSerotonin Transporter (SERT)Ki = 0.1 nM
EF31 Anticancer/Anti-inflammatoryIκB kinase β (IKKβ)IC50 ≈ 1.92 μM[12]
AZD5363 AnticancerAKT1/2/3IC50 = 3 nM (AKT1), 8 nM (AKT2), 8 nM (AKT3)[13]

Key Signaling Pathways Modulated by Piperidine Derivatives

The therapeutic effects of many piperidine-containing drugs are achieved through the modulation of critical intracellular signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.[1][15] Certain piperidine-containing compounds, such as the curcumin analog EF24, have been shown to inhibit this pathway by directly targeting IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα.[1] This action blocks the nuclear translocation of NF-κB and the transcription of its target genes.[1]

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkBa_NFkB IκBα NF-κB IKK_complex->IkBa_NFkB phosphorylates IkBa_p p-IκBα NF-κB Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) IkBa_p->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Survival) EF24 EF24 (Piperidinone) EF24->IKK_complex inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to DNA->Gene_Expression promotes transcription PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->PI3K inhibits HTS_Workflow Compound_Library Compound Library (including piperidine derivatives) HTS High-Throughput Screening (Automated) Compound_Library->HTS Assay_Development Assay Development & Validation Assay_Development->HTS Data_Analysis Data Analysis (Hit Identification) HTS->Data_Analysis Hit_Confirmation Hit Confirmation & Triage Data_Analysis->Hit_Confirmation Lead_Generation Lead Generation Hit_Confirmation->Lead_Generation Lead_Optimization_Workflow Initial_Hit Initial Hit (from HTS) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Initial_Hit->SAR_Analysis Design Design of New Analogs SAR_Analysis->Design Synthesis Synthesis Design->Synthesis In_Vitro_Testing In Vitro Testing (Potency, Selectivity) Synthesis->In_Vitro_Testing In_Vitro_Testing->SAR_Analysis iterative cycle ADME_Tox ADME/Tox Profiling In_Vitro_Testing->ADME_Tox ADME_Tox->SAR_Analysis Optimized_Lead Optimized Lead Candidate ADME_Tox->Optimized_Lead

References

Stability and Storage of N-Fmoc-4-piperidinepropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-4-piperidinepropionic acid is a key building block in modern peptide synthesis and drug discovery, valued for its utility in creating complex molecular architectures. The stability of this reagent is paramount to ensure the integrity, purity, and yield of the final synthesized peptides and drug candidates. This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, supported by data interpretation and detailed experimental protocols. Understanding these parameters is critical for researchers to mitigate degradation, ensure reproducibility, and maintain the quality of their scientific outcomes.

Chemical Properties and Structure

This compound, with the chemical formula C₂₃H₂₅NO₄, possesses a molecular weight of 379.45 g/mol . Its structure is characterized by a piperidinepropionic acid moiety N-protected with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is fundamental to its application in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and lability to basic conditions.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. While specific quantitative stability data for this exact molecule is not extensively published, its stability can be inferred from the well-documented behavior of the Fmoc protecting group and similar Fmoc-protected amino acids.

General Stability

Under recommended storage conditions, this compound is a stable compound.[1][2] It is typically supplied as a white to off-white powder.[3] The primary routes of degradation involve the cleavage of the Fmoc group or reactions of the carboxylic acid functionality.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[5][6] For this compound, a forced degradation study would typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress.

Table 1: Summary of Predicted Stability under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl)Generally stable. The Fmoc group is known for its stability in acidic media.[7][8]Minimal degradation expected.
Basic (e.g., 0.1 M NaOH)Labile. The Fmoc group is readily cleaved under basic conditions.[7][9]4-Piperidinepropionic acid, Dibenzofulvene (DBF), and DBF-adducts.
Oxidative (e.g., 3% H₂O₂)Potential for oxidation, though the primary structure is relatively robust.Oxidized derivatives of the piperidine ring or fluorenyl group.
Thermal (e.g., 120°C in DMSO)Susceptible to thermal cleavage of the Fmoc group, even in the absence of a base.[1][2]4-Piperidinepropionic acid and Dibenzofulvene.
Photolytic (e.g., ICH Q1B)The fluorenyl group is a chromophore and may be susceptible to photodegradation.Photodegradation products of the Fmoc group.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 0-8 °C.[3]To minimize thermal degradation and potential autocatalytic decomposition of the Fmoc group.
Humidity Store in a dry environment. Keep container tightly closed.[1][2][10]To prevent hydrolysis of the compound or potential hygroscopic effects.
Light Protect from light.To prevent photolytic degradation of the light-sensitive Fmoc group.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.To minimize oxidative degradation.
Incompatible Materials Avoid strong oxidizing agents and strong acids.[2]To prevent chemical reactions that could lead to degradation.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound and separating it from its potential degradation products.[11]

Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm and 301 nm (characteristic absorbance of the Fmoc group).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound (Solid or Solution) Acid Acidic (e.g., 0.1 M HCl, 60°C) Start->Acid Expose to Base Basic (e.g., 0.1 M NaOH, RT) Start->Base Expose to Oxidation Oxidative (e.g., 3% H2O2, RT) Start->Oxidation Expose to Thermal Thermal (e.g., Solid, 80°C) Start->Thermal Expose to Photolytic Photolytic (ICH Q1B) Start->Photolytic Expose to Analysis Stability-Indicating HPLC Analysis Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photolytic->Analysis Analyze Samples Data Purity Assessment & Degradation Profile Analysis->Data Generate

Caption: Workflow for a forced degradation study of this compound.

Detailed Steps:

  • Control Sample: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). This will serve as the unstressed control.

  • Acid Hydrolysis: To the sample solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24, 48 hours). Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: To the sample solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature and analyze at various time points (e.g., 1, 4, 8, 24 hours) due to the lability of the Fmoc group. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: To the sample solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light. Analyze at specified time intervals.

  • Thermal Degradation: Place the solid this compound in a controlled temperature oven at 80°C. Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with the control, using the developed stability-indicating HPLC method.

Visualization of Key Processes

Fmoc Group Cleavage Pathway

The primary degradation pathway under basic or thermal conditions is the cleavage of the Fmoc group via a β-elimination mechanism.

Fmoc_Cleavage Fmoc_Compound This compound Intermediate Carbanion Intermediate Fmoc_Compound->Intermediate Base (e.g., Piperidine) or Heat Products 4-Piperidinepropionic acid + Dibenzofulvene (DBF) + CO2 Intermediate->Products β-Elimination Adduct DBF-Base Adduct Products->Adduct DBF + Base

Caption: Base- or heat-induced cleavage of the Fmoc protecting group.

Conclusion

A thorough understanding of the stability and optimal storage conditions of this compound is indispensable for its effective use in research and development. This guide provides a framework for maintaining the integrity of this crucial reagent. By adhering to the recommended storage conditions and employing robust analytical methods for purity assessment, researchers can ensure the reliability and reproducibility of their synthetic endeavors, ultimately contributing to the successful development of novel peptides and therapeutics.

References

Methodological & Application

Standard protocol for coupling N-Fmoc-4-piperidinepropionic acid to a resin.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the coupling of N-Fmoc-4-piperidinepropionic acid to a solid-phase resin, a common step in the synthesis of peptides and peptidomimetics. This compound is a valuable building block used to introduce a piperidine moiety into a peptide sequence, which can impart unique structural and functional properties.[1] The protocol outlines the standard procedures for solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, which involves the use of the base-labile N-Fmoc group for α-amino protection and acid-labile side-chain protecting groups.[2][3] This methodology is widely employed due to its mild reaction conditions and versatility.[4]

The piperidine ring in this compound may present a moderate degree of steric hindrance. Therefore, this protocol emphasizes the use of potent coupling reagents to ensure high coupling efficiency. The procedures described are applicable to both Wang resin, for the synthesis of C-terminal peptide acids, and Rink amide resin, for the synthesis of C-terminal peptide amides.

Materials and Reagents

  • This compound

  • Wang resin or Rink amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) (for less hindered couplings)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (recommended for efficient coupling)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Acetic anhydride

  • Pyridine

  • Methanol (for capping 2-chlorotrityl resin if used)

  • Solid-phase synthesis reaction vessel

  • Shaker or nitrogen bubbler for agitation

Quantitative Data Summary

The following table summarizes the recommended quantities of reagents for the coupling of this compound. The equivalents are calculated relative to the loading capacity of the resin.

ReagentEquivalents (eq)Purpose
This compound3.0The amino acid building block to be coupled.
Coupling Reagent (HATU/HCTU)2.9Activates the carboxylic acid of the Fmoc-amino acid to facilitate amide bond formation.[5]
Additive (HOBt/OxymaPure)3.0Suppresses side reactions and can improve coupling efficiency.
Base (DIPEA)6.0A non-nucleophilic base used to activate the coupling reagent and neutralize the reaction mixture.[5]
Fmoc Deprotection Reagent (Piperidine)20% (v/v) in DMFRemoves the Fmoc protecting group from the N-terminus of the growing peptide chain.[2][6]
Capping Solution (Acetic Anhydride/Pyridine)10:1 (v/v)Acetylates any unreacted amino groups to prevent the formation of deletion sequences.

Experimental Protocols

This section details the step-by-step methodology for coupling this compound to a resin. The protocol is divided into the main stages of a standard solid-phase peptide synthesis cycle.

Resin Swelling

Proper swelling of the resin is crucial for efficient reagent diffusion and reaction kinetics.

  • Place the desired amount of resin (e.g., Wang or Rink amide) in a solid-phase synthesis reaction vessel.

  • Add DMF (approximately 10-15 mL per gram of resin) to the vessel.

  • Agitate the resin slurry gently using a shaker or by bubbling nitrogen for 30-60 minutes at room temperature.[7]

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection

This step removes the Fmoc protecting group from the resin's functional group (for the first amino acid) or from the N-terminus of the growing peptide chain.

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

Coupling of this compound

This protocol recommends the use of a potent coupling reagent like HATU or HCTU to overcome potential steric hindrance.

  • In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) or HCTU (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[5]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time can be extended for difficult couplings.[7]

  • To monitor the completion of the coupling reaction, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.

Washing

Thorough washing is essential to remove excess reagents and byproducts before proceeding to the next step.

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times).

  • Perform a final wash with DMF (3-5 times).

Capping (Optional but Recommended)

If the Kaiser test is positive after the coupling step, it indicates the presence of unreacted amino groups. These should be capped to prevent the formation of deletion sequences in the final peptide.

  • Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., 1:1:8 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes described in this protocol.

Coupling_Workflow cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Reaction cluster_post_coupling Post-Coupling Steps Resin Start with Resin (e.g., Wang or Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotect Treat with 20% Piperidine in DMF Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate this compound with HATU/HCTU and DIPEA Activate->Couple Wash2 Wash with DMF and DCM Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Capping Cap Unreacted Amines (Optional) Kaiser->Capping Positive Next Proceed to Next Cycle or Cleavage Kaiser->Next Negative Capping->Next Activation_Pathway Fmoc_Acid This compound (R-COOH) Activated_Ester Activated Ester (R-CO-OAt/OBt) Fmoc_Acid->Activated_Ester + HATU HATU/HCTU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester base Coupled_Product Coupled Product (Resin-NH-CO-R) Activated_Ester->Coupled_Product + Resin_Amine Resin-NH2 Resin_Amine->Coupled_Product

References

Application Notes and Protocols for Peptide Modification using N-Fmoc-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Fmoc-4-piperidinepropionic acid as a versatile linker for the modification of peptides. This linker is particularly valuable for introducing functionalities such as lipids and carbohydrates, thereby enhancing the therapeutic potential of peptide-based drugs through improved stability, targeting, and bioavailability. Detailed protocols for solid-phase peptide synthesis (SPPS), subsequent on-resin modification, and characterization are provided, along with data presented in a clear, tabular format for easy reference.

Introduction

This compound is a bifunctional linker designed for seamless integration into Fmoc-based solid-phase peptide synthesis. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protected amine for peptide chain elongation and a carboxylic acid for coupling to the resin or a growing peptide chain. The key feature of this linker is the piperidine ring, which provides a secondary amine that, after deprotection of the Fmoc group on the main chain, can be functionalized with various moieties. The propionic acid spacer arm offers flexibility and reduces steric hindrance. The piperidine moiety not only serves as a conjugation point but can also impart favorable physicochemical properties to the final peptide conjugate, such as increased rigidity and improved solubility.[1]

The modification of peptides with lipids (lipidation) or carbohydrates (glycosylation) is a powerful strategy in drug development. Lipidation can enhance membrane permeability and prolong the in-vivo half-life of peptides, while glycosylation can improve solubility, stability, and receptor-mediated targeting.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and reaction setup.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 154938-68-8
Molecular Formula C₂₃H₂₅NO₄
Molecular Weight 379.46 g/mol
Appearance White to off-white powder
Purity ≥98% (HPLC)
Melting Point 113-119 °C
Storage Conditions 2-8°C, protect from moisture

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of the this compound linker into a peptide sequence and its subsequent modification.

Protocol 1: Incorporation of this compound during SPPS

This protocol describes the standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using manual Fmoc SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: If starting with a pre-loaded Fmoc-amino acid resin, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Couplings: Perform the required cycles of amino acid coupling and Fmoc deprotection to assemble the desired peptide sequence.[4]

  • Linker Activation and Coupling:

    • In a separate vial, dissolve this compound (2 equivalents relative to the resin loading), HBTU (1.9 equivalents), and HOBt (2 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the activation mixture and vortex briefly.

    • Add the activated linker solution to the resin with the free N-terminal amine.

    • Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

  • Washing: After complete coupling, wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

  • Final Fmoc Deprotection: Remove the Fmoc group from the incorporated linker by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for on-resin modification of the piperidine secondary amine.

Workflow for Linker Incorporation

Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Peptide_Elongation Peptide Chain Elongation (Coupling/Deprotection Cycles) Deprotection1->Peptide_Elongation Linker_Coupling Couple N-Fmoc-4- piperidinepropionic acid Peptide_Elongation->Linker_Coupling Deprotection2 Final Fmoc Deprotection Linker_Coupling->Deprotection2 Modified_Peptide_Resin Resin-Bound Peptide with Free Piperidine Deprotection2->Modified_Peptide_Resin

Caption: Workflow for incorporating the linker into the peptide chain.

Protocol 2: On-Resin Lipidation of the Piperidine Linker

This protocol describes the acylation of the secondary amine on the piperidine ring with a fatty acid.

Materials:

  • Resin-bound peptide with the deprotected piperidine linker (from Protocol 1)

  • Fatty acid (e.g., Palmitic acid, Myristic acid) (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Preparation: Start with the resin-bound peptide containing the free piperidine moiety from Protocol 1.

  • Fatty Acid Activation: In a separate vial, dissolve the fatty acid, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated fatty acid solution to the resin. Agitate the mixture at room temperature for 4-6 hours, or overnight for sterically hindered fatty acids.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove unreacted reagents.

  • Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude lipidated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for On-Resin Lipidation

Start_Resin Resin-Bound Peptide with Free Piperidine Couple_FA Couple Fatty Acid to Piperidine Start_Resin->Couple_FA Activate_FA Activate Fatty Acid (HBTU/HOBt/DIPEA) Activate_FA->Couple_FA Wash Wash Resin Couple_FA->Wash Cleave Cleave from Resin (TFA Cocktail) Wash->Cleave Purify Purify by RP-HPLC Cleave->Purify Final_Product Lipidated Peptide Purify->Final_Product

Caption: Workflow for the on-resin lipidation of the peptide.

Protocol 3: On-Resin Glycosylation of the Piperidine Linker

This protocol outlines a method for attaching a carbohydrate moiety to the piperidine linker via reductive amination.

Materials:

  • Resin-bound peptide with the deprotected piperidine linker (from Protocol 1)

  • Aldehyde- or ketone-functionalized carbohydrate (3 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) (5 equivalents)

  • DMF or a mixture of DMF/DCM

  • 1% Acetic acid in DMF

Procedure:

  • Resin Preparation: Start with the resin-bound peptide containing the free piperidine moiety from Protocol 1.

  • Schiff Base Formation: Dissolve the aldehyde- or ketone-functionalized carbohydrate in DMF (with 1% acetic acid to catalyze imine formation) and add it to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Reduction: Add sodium cyanoborohydride to the reaction mixture and continue to agitate for an additional 4-6 hours or overnight.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection: Cleave the glycopeptide from the resin using a standard cleavage cocktail.

  • Purification: Purify the crude glycopeptide by RP-HPLC.

Data Presentation

The following tables summarize expected outcomes for the synthesis and modification of peptides using the this compound linker. The data is compiled from typical results obtained in solid-phase peptide synthesis and subsequent modifications.[5][6][7]

Table 2: Typical Yield and Purity for Peptide Synthesis and Modification

StepProductTypical Crude Yield (%)Typical Purity after HPLC (%)
Protocol 1 Resin-bound peptide with linkerN/A>95% (on-resin)
Protocol 2 Lipidated Peptide (e.g., Palmitoylated)60 - 80>98%
Protocol 3 Glycosylated Peptide50 - 70>95%

Table 3: Mass Spectrometry Data for Modified Peptides

ModificationExpected Mass Shift (Da)
This compound linker +378.45 (after coupling and Fmoc removal)
Palmitoylation +238.42
Myristoylation +210.36
Mannosylation (reductive amination) +164.16

Potential Signaling Pathway Application

Peptides modified with a piperidinepropionic acid linker may interact with various cellular targets. One potential target is the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and other physiological processes. A related compound, 1-Piperidine Propionic Acid, has been identified as an allosteric inhibitor of PAR2.[8] Peptides functionalized with this linker could be designed to modulate PAR2 signaling.

Protease-Activated Receptor 2 (PAR2) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gq PAR2->Gq Activation PLC PLCβ Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Protease Activating Protease (e.g., Trypsin) Protease->PAR2 Cleavage Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC Activation MAPK MAPK Cascade (ERK1/2) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Simplified PAR2 signaling cascade.

Conclusion

This compound is a valuable tool for the chemical modification of peptides. The protocols provided herein offer a robust framework for its incorporation and subsequent functionalization with lipids and carbohydrates. The ability to introduce these modifications in a site-specific manner opens up new avenues for the development of peptide-based therapeutics with enhanced pharmacological properties. The potential interaction with signaling pathways such as the PAR2 cascade highlights the importance of such modified peptides in probing and modulating biological processes.

References

Application Notes and Protocols: Fmoc Deprotection of N-Fmoc-4-piperidinepropionic Acid using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a range of reaction conditions and its lability to mild basic conditions, most commonly through treatment with piperidine. This application note provides a detailed protocol for the solution-phase deprotection of N-Fmoc-4-piperidinepropionic acid using piperidine. The procedure outlines the reaction conditions, monitoring, work-up, and purification of the resulting 4-piperidinepropionic acid.

The deprotection proceeds via a base-catalyzed β-elimination mechanism. Piperidine acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the free amine. The excess piperidine then acts as a scavenger for the dibenzofulvene, forming a stable adduct.[1][2]

Quantitative Data Summary

The efficiency of solution-phase Fmoc deprotection is influenced by factors such as piperidine concentration, reaction time, and temperature. The following table summarizes typical conditions and expected outcomes for the deprotection of Fmoc-protected amines in solution.[3]

ParameterConditionExpected Outcome/YieldNotes
Piperidine Concentration 20% (v/v) in DMF>95%The most common and effective concentration for rapid deprotection.[3]
10% (v/v) in DMFHighMay require longer reaction times. Can be used to potentially minimize base-related side reactions.[3]
Reaction Time 30 - 60 minutes>95%Typically sufficient for complete deprotection at room temperature.[3]
1 - 2 hours>98%Extended time can ensure completeness, especially for sterically hindered substrates.[3]
Temperature Room Temperature (~25°C)StandardThe most common and generally sufficient condition.[3]
Typical Isolated Yield Not specified>90%Yields are generally high but depend on the efficiency of the work-up and isolation procedures.[3]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the solution-phase deprotection of this compound.

Materials and Reagents:

  • This compound

  • Piperidine, reagent grade

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous, cold

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous N,N-Dimethylformamide (DMF). A typical concentration is in the range of 0.1-0.5 M.

  • Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v). For example, to 8 mL of the this compound solution in DMF, add 2 mL of piperidine.[3]

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1 with a small amount of acetic acid or triethylamine to improve spot shape).

    • Take a small aliquot of the reaction mixture at different time points (e.g., 15, 30, 60 minutes).

    • Spot the aliquot on a TLC plate alongside a spot of the starting material (this compound).

    • The disappearance of the starting material spot and the appearance of a new, more polar spot (the product) indicates the reaction is proceeding. The dibenzofulvene-piperidine adduct will also be visible on the TLC plate. The reaction is typically complete within 30-60 minutes.[3]

  • Work-up and Isolation:

    • Once the reaction is complete as determined by TLC, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the DMF and excess piperidine. Co-evaporation with toluene can aid in the removal of residual DMF.

    • To the resulting residue, add a sufficient amount of cold diethyl ether to precipitate the deprotected 4-piperidinepropionic acid. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether.[3]

    • Triturate the residue with cold diethyl ether to ensure complete precipitation of the product and dissolution of the byproduct.

    • Collect the precipitated product by filtration.

    • Wash the solid product with several portions of cold diethyl ether to remove any remaining soluble impurities.

    • Dry the purified 4-piperidinepropionic acid under vacuum.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation dissolve Dissolve this compound in DMF add_piperidine Add 20% (v/v) Piperidine dissolve->add_piperidine stir Stir at Room Temperature add_piperidine->stir tlc Monitor by TLC stir->tlc periodically concentrate Concentrate under reduced pressure tlc->concentrate upon completion precipitate Precipitate with cold Diethyl Ether concentrate->precipitate filter_wash Filter and Wash with cold Diethyl Ether precipitate->filter_wash dry Dry under vacuum filter_wash->dry product 4-Piperidinepropionic Acid dry->product

Caption: Workflow for the solution-phase Fmoc deprotection of this compound.

Mechanism of Fmoc Deprotection

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_amine This compound Carbanion Carbanion Intermediate Fmoc_amine->Carbanion Proton Abstraction Piperidine1 Piperidine (Base) Piperidine1->Carbanion DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_amine 4-Piperidinepropionic Acid Carbanion->Free_amine Adduct DBF-Piperidine Adduct DBF->Adduct Michael Addition Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal coupling reagent for the amide bond formation involving N-Fmoc-4-piperidinepropionic acid. This document outlines the performance of various common coupling reagents, provides detailed experimental protocols for both solid-phase and solution-phase synthesis, and includes visualizations to aid in understanding the experimental workflows.

Introduction to Coupling Reagents

The efficient formation of an amide bond between a carboxylic acid and an amine is a critical step in the synthesis of peptides and other complex organic molecules. The choice of coupling reagent can significantly impact reaction efficiency, yield, purity, and the degree of side reactions such as racemization. This compound is a non-standard amino acid derivative, and the selection of an appropriate coupling reagent is crucial for its successful incorporation into target molecules.

This document focuses on three main classes of coupling reagents:

  • Carbodiimides: (e.g., DCC, DIC, EDC)

  • Phosphonium Salts: (e.g., BOP, PyBOP)

  • Aminium/Uronium Salts: (e.g., HBTU, TBTU, HATU, COMU)

Data Presentation: Comparative Performance of Coupling Reagents

While specific comparative data for this compound is not extensively available in the literature, the following table summarizes the performance of common coupling reagents based on data from the synthesis of sterically hindered and aliphatic Fmoc-amino acids. This data serves as a valuable guide for selecting a reagent for coupling this compound.

Coupling Reagent/SystemReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Key Considerations
HATU Aminium/Uronium Salt15-45 minutes>99>95Highly efficient, rapid, and low racemization.[1][2] Preferred for difficult couplings.
HBTU Aminium/Uronium Salt20-60 minutes>98>95Very effective and widely used.[1] Can cause guanidinylation of the free amine if used in excess.
HCTU Aminium/Uronium Salt15-45 minutes>99>95Similar to HATU in efficiency, often more cost-effective.
PyBOP Phosphonium Salt30-120 minutes>98>95Excellent for hindered couplings, less likely to cause guanidinylation than aminium salts.[1]
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Cost-effective and reliable method with low racemization.[1] The byproduct, diisopropylurea, is soluble in common solvents.
EDC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Water-soluble carbodiimide, simplifying byproduct removal through aqueous workup. Ideal for solution-phase synthesis.

Note: The quantitative data presented above is based on studies involving sterically hindered Fmoc-amino acids and should be considered as a general guideline. Optimization of reaction conditions for this compound is recommended for achieving the best results.

Mandatory Visualization

The following diagrams illustrate the general workflow for solid-phase and solution-phase amide coupling reactions.

G Solid-Phase Amide Coupling Workflow Resin Resin with free amine Coupling Coupling Resin->Coupling Fmoc_Acid This compound Activation Activation Fmoc_Acid->Activation Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activation Activation->Coupling Washing Washing Coupling->Washing Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Washing->Deprotection Final_Product Peptide on Resin Deprotection->Final_Product

Caption: General workflow for solid-phase amide coupling.

G Solution-Phase Amide Coupling Workflow Carboxylic_Acid This compound Reaction Reaction in Solution (e.g., DMF, DCM) Carboxylic_Acid->Reaction Amine Amine component Amine->Reaction Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Purified Amide Product Purification->Final_Product

Caption: General workflow for solution-phase amide coupling.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using recommended reagents.

Protocol 1: Solid-Phase Coupling using HATU

This protocol is recommended for achieving high coupling efficiency in a short reaction time, particularly for difficult sequences.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free amino group (e.g., Rink Amide, Wang)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.

  • Coupling Reaction: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring the Reaction: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test to detect free primary amines. A negative result indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: Solution-Phase Coupling using EDC/HOBt

This protocol is a cost-effective method for solution-phase synthesis, with the advantage of water-soluble byproducts that simplify purification.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.1 - 1.5 equivalents)

  • HOBt (1-Hydroxybenzotriazole) (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF or DCM.

  • Addition of Additive: Add HOBt (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Solid-Phase Coupling using HBTU/HOBt

This is a widely used and reliable protocol for solid-phase peptide synthesis.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free amino group

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If necessary, perform Fmoc deprotection as described in Protocol 1.

  • Pre-activation of Amino Acid: In a separate vial, dissolve this compound (2-5 eq.), HBTU (1.9-4 eq.), and HOBt (2-5.5 eq.) in DMF. Add DIPEA (4-8 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[2]

  • Coupling Reaction: Add the pre-activated solution to the deprotected resin. Agitate the mixture for 10-60 minutes at room temperature.[2]

  • Monitoring and Washing: Monitor the reaction completion with a Kaiser test. Once complete, wash the resin thoroughly with DMF (5-7 times).[2]

Conclusion

The choice of coupling reagent for this compound depends on several factors, including the scale of the synthesis, the nature of the amine component, and cost considerations. For challenging couplings where high efficiency and speed are paramount, HATU is an excellent choice. For routine solid-phase synthesis, HBTU/HOBt provides a robust and reliable option. For solution-phase synthesis, particularly when simplified purification is desired, the EDC/HOBt system is highly recommended. It is always advisable to perform a small-scale test reaction to optimize the conditions for the specific substrate and desired product.

References

Application Notes and Protocols: N-Fmoc-4-piperidinepropionic Acid in Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of N-Fmoc-4-piperidinepropionic acid in the development of therapeutics for neurological disorders. The protocols and data presented are representative examples to guide researchers in utilizing this versatile chemical building block.

Application Note 1: Synthesis of a Novel Peptide-Based BACE1 Inhibitor for Alzheimer's Disease

Introduction: The beta-secretase 1 (BACE1) enzyme is a key target in Alzheimer's disease research, as it is involved in the production of amyloid-beta peptides that form plaques in the brain. Peptide-based inhibitors can be designed to block the active site of BACE1. This compound can be incorporated into such peptides to introduce conformational rigidity and improve binding affinity. Its piperidine ring can mimic the transition state of the BACE1 substrate, potentially leading to potent inhibition.

Data Presentation:

Table 1: Comparative Inhibitory Activity of BACE1 Peptides

Peptide IDSequenceIC50 (nM)
Peptide-AAc-Glu-Val-Asn-Leu-Ala-Ala-Glu-Phe-NH2850
Peptide-B Ac-Glu-Val-Asn-(Pip)-Ala-Ala-Glu-Phe-NH2 120
Peptide-CAc-Glu-Val-Asn-Sta-Ala-Ala-Glu-Phe-NH2150

(Pip) represents the 4-piperidinepropionic acid residue. Sta represents Statine. Data is representative.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Peptide-B

This protocol describes the manual synthesis of Peptide-B using Fmoc solid-phase peptide synthesis.[1][2][3]

1. Resin Preparation:

  • Start with 100 mg of Rink Amide resin (0.5 mmol/g loading) in a fritted syringe.
  • Swell the resin in dimethylformamide (DMF) for 30 minutes.
  • Remove DMF by filtration.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 2 mL), isopropanol (3 x 2 mL), and DMF (5 x 2 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to activate the amino acid.
  • Add the activated amino acid solution to the resin and agitate for 2 hours.
  • Wash the resin as described in step 2.
  • Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired position.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
  • Add 2 mL of cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane).
  • Agitate for 2 hours at room temperature.
  • Filter the solution into a cold diethyl ether solution to precipitate the peptide.
  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization:

BACE1_Inhibition_Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptide APP->Abeta Cleavage by BACE1 BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Plaques Amyloid Plaques Abeta->Plaques Aggregation Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity Peptide_B Peptide-B Inhibitor (contains this compound) Peptide_B->BACE1 Inhibition

BACE1 Inhibition by a Peptide Therapeutic.

Application Note 2: Development of a PROTAC for Tau Protein Degradation in Tauopathies

Introduction: The accumulation of hyperphosphorylated tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease and frontotemporal dementia. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. A PROTAC designed to target tau would consist of a tau-binding ligand, an E3 ligase-recruiting ligand, and a linker. This compound can serve as a rigid component within the linker, which is crucial for optimizing the formation of a productive ternary complex between tau, the PROTAC, and the E3 ligase, leading to tau ubiquitination and degradation.[4][5]

Data Presentation:

Table 2: In Vitro Degradation of Tau Protein by PROTACs

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1Flexible PEG4 Linker45065
PROTAC-2 Piperidine-based Rigid Linker 85 92
PROTAC-3Alkyl C8 Linker62055

DC50: concentration for 50% degradation; Dmax: maximum degradation. Data is representative.

Experimental Protocol: Synthesis of a Tau-Targeting PROTAC (PROTAC-2)

This protocol outlines a plausible synthetic route for a PROTAC incorporating a piperidine-based linker derived from this compound.

1. Synthesis of the Linker-E3 Ligase Ligand Conjugate:

  • Dissolve this compound (1.1 eq) and an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq) in anhydrous DMF.
  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature for 4 hours.
  • Monitor the reaction by LC-MS.
  • Upon completion, dilute with water and extract with ethyl acetate.
  • Purify the product by flash chromatography.

2. Fmoc Deprotection:

  • Dissolve the purified product from step 1 in 20% piperidine in DMF.
  • Stir at room temperature for 1 hour.
  • Remove the solvent under reduced pressure and purify the resulting amine by chromatography.

3. Coupling with the Tau-Binding Ligand:

  • Dissolve the deprotected linker-E3 ligase ligand conjugate (1.0 eq) and a carboxylic acid-functionalized tau-binding ligand (1.1 eq) in anhydrous DMF.
  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature overnight.
  • Monitor the reaction by LC-MS.
  • Purify the final PROTAC product by preparative RP-HPLC.

Visualization:

PROTAC_Workflow cluster_synthesis PROTAC Synthesis Fmoc-Pip-Acid This compound Coupling1 Coupling (HATU, DIPEA) Fmoc-Pip-Acid->Coupling1 E3_Ligand E3 Ligase Ligand (Amine-functionalized) E3_Ligand->Coupling1 Fmoc-Linker-E3 Fmoc-Protected Conjugate Coupling1->Fmoc-Linker-E3 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc-Linker-E3->Deprotection Linker-E3 Amine-Linker-E3 Conjugate Deprotection->Linker-E3 Coupling2 Coupling (HATU, DIPEA) Linker-E3->Coupling2 Tau_Ligand Tau-Binding Ligand (Carboxylic Acid) Tau_Ligand->Coupling2 Final_PROTAC Final Tau-Targeting PROTAC Coupling2->Final_PROTAC

Synthetic Workflow for a Tau-Targeting PROTAC.

Application Note 3: Synthesis of a Novel GABA Analogue for Epilepsy Treatment

Introduction: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing GABAergic signaling is a key strategy for treating epilepsy. Novel GABA analogues with improved pharmacokinetic properties and selectivity for GABA receptors are of significant interest. This compound can be used as a starting material to synthesize constrained GABA analogues where the piperidine ring serves as a rigid scaffold to orient the key pharmacophoric groups (the carboxylic acid and the amino group after deprotection) in a specific conformation for optimal receptor binding.

Data Presentation:

Table 3: Binding Affinities of GABA Analogues to GABA Receptors

Compound IDGABA-A Receptor Ki (μM)GABA-B Receptor Ki (μM)
GABA0.81.2
GABA-Pip 2.5 0.5
Gabapentin> 100> 100

GABA-Pip is the novel GABA analogue synthesized from this compound. Data is representative.

Experimental Protocol: Synthesis of a Piperidine-Based GABA Analogue (GABA-Pip)

This protocol details a potential synthetic route to a novel GABA analogue from this compound.

1. Fmoc Deprotection:

  • Dissolve this compound (1.0 g) in a solution of 20% piperidine in DMF (10 mL).
  • Stir the mixture at room temperature for 2 hours.
  • Evaporate the solvent under reduced pressure.
  • Triturate the residue with diethyl ether to precipitate the deprotected product, 4-piperidinepropionic acid.
  • Filter and dry the solid.

2. Boc Protection of the Piperidine Nitrogen:

  • Suspend the deprotected product (1.0 eq) in a mixture of dioxane and water.
  • Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and sodium bicarbonate (2.5 eq).
  • Stir the reaction mixture at room temperature overnight.
  • Acidify the mixture with 1M HCl and extract with ethyl acetate.
  • Dry the organic layer over sodium sulfate and concentrate to yield the N-Boc protected intermediate.

3. Final Deprotection (Acidolysis):

  • Dissolve the N-Boc protected intermediate in a solution of 4M HCl in dioxane.
  • Stir at room temperature for 4 hours.
  • Concentrate the solution under reduced pressure to obtain the final GABA analogue hydrochloride salt (GABA-Pip).
  • The product can be further purified by recrystallization.

Visualization:

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds Ion_Channel Cl- Ion Channel GABA_Receptor->Ion_Channel Activation Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Ion_Channel->Hyperpolarization Cl- Influx GABA_Pip GABA-Pip Analogue GABA_Pip->GABA_Receptor Potentiates/Activates

Modulation of GABAergic Synapse by GABA-Pip.

References

Application Notes and Protocols for Incorporating N-Fmoc-4-piperidinepropionic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties. N-Fmoc-4-piperidinepropionic acid is a valuable building block that can introduce conformational constraints, improve metabolic stability, and modulate the biological activity of peptides. Its piperidine moiety can serve as a scaffold for further chemical modifications, making it a versatile tool in drug discovery and development, particularly in the design of peptides targeting neurological disorders and receptors such as the Protease-Activated Receptor-2 (PAR2).

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols detailed below cover the critical steps of coupling, deprotection, and cleavage, along with strategies to overcome potential challenges associated with sterically hindered amino acids.

Data Presentation: Strategies for Coupling Sterically Hindered Amino Acids

The successful incorporation of bulky or sterically hindered amino acids like this compound is critical for the synthesis of the target peptide. While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, the following table summarizes recommended strategies and coupling reagents known to be effective for challenging couplings. The choice of reagent can significantly impact the yield and purity of the final product.

Coupling Reagent/StrategyActivating AgentBaseKey Advantages & Considerations
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA or CollidineHighly efficient and rapid, generates a highly reactive OAt-active ester, minimizes racemization. Recommended for sterically hindered amino acids.[1][2]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEAWidely used and effective for many sequences, including those with some steric hindrance.[3][4]
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleN/AA classical and cost-effective method. The formation of a soluble urea byproduct makes it suitable for SPPS. May require longer reaction times for hindered residues.[5][6]
Double Coupling Any of the aboveAs requiredInvolves repeating the coupling step with fresh reagents to drive the reaction to completion. A common strategy for difficult couplings, especially with bulky residues like arginine, and is recommended when incomplete coupling is suspected.[7][8][9]

Experimental Protocols

The following protocols outline the step-by-step procedure for incorporating this compound into a peptide sequence using manual Fmoc-SPPS. These protocols can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).

  • Resin Swelling: Place the desired amount of resin in a reaction vessel. Add N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes at room temperature. After swelling, drain the DMF.

Protocol 2: Standard Fmoc Deprotection

This protocol is performed before each amino acid coupling step to remove the N-terminal Fmoc protecting group.

  • Initial Deprotection: Add a solution of 20% piperidine in DMF to the swelled resin. Agitate the mixture gently for 3-5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of this compound

Due to the potential steric hindrance of this compound, a more potent coupling reagent such as HATU is recommended. A double coupling strategy may be employed to ensure maximum incorporation efficiency.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling to Resin: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. For sterically hindered amino acids, longer coupling times may be necessary.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the Kaiser test is positive (blue beads), proceed with a second coupling.

  • (Optional) Double Coupling: If the coupling is incomplete, drain the reaction solution, wash the resin with DMF (3 times), and repeat steps 1-3 with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

Protocol 4: Chain Elongation

Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence. For standard amino acids, HBTU or DIC/HOBt may be used as coupling reagents if desired.

Protocol 5: Final Cleavage and Peptide Precipitation
  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection using Protocol 2.

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Reagent K (82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).

  • Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per 0.1 mmol of peptide). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approximately 40 mL).

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.

Protocol 6: Peptide Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and by analytical RP-HPLC.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Chain Elongation Cleavage 6. Final Cleavage (TFA Cocktail) Wash2->Cleavage Final Cycle Cycle->Deprotection Purification 7. Purification & Analysis (RP-HPLC, ESI-MS) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Signaling Pathway: Allosteric Inhibition of PAR2

The incorporation of a piperidinepropionic acid moiety can be a strategy to develop antagonists for receptors like Protease-Activated Receptor-2 (PAR2). 1-piperidinepropionic acid has been shown to act as an allosteric inhibitor of PAR2. The following diagram illustrates this proposed mechanism of action.

PAR2_Inhibition cluster_activation PAR2 Activation Pathway cluster_inhibition Allosteric Inhibition Trypsin Trypsin (Activating Protease) PAR2_inactive PAR2 (Inactive) Trypsin->PAR2_inactive Cleavage of N-terminus PAR2_active PAR2 (Active) Tethered Ligand Exposed PAR2_inactive->PAR2_active G_Protein G-Protein Coupling (Gq/11) PAR2_active->G_Protein Signaling Downstream Signaling (e.g., ERK1/2 Phosphorylation) G_Protein->Signaling PPA_Peptide Peptide containing 4-piperidinepropionic acid PAR2_blocked PAR2 (Inactive Conformation) Blocked by Allosteric Inhibitor PPA_Peptide->PAR2_blocked Binds to Allosteric Site Trypsin2 Trypsin Trypsin2->PAR2_blocked Unable to activate

References

Application Notes and Protocols for N-Fmoc-4-piperidinepropionic acid in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Fmoc-4-piperidinepropionic acid as a versatile linker in bioconjugation. This heterobifunctional molecule, featuring a base-labile Fmoc-protected amine and a reactive carboxylic acid, is a valuable tool for the covalent linkage of biomolecules, such as proteins and peptides, to small molecule drugs or reporter labels. The rigid piperidine core can enhance the metabolic stability and solubility of the resulting conjugate.[1][2]

Overview and Physicochemical Properties

This compound serves as a key building block in the synthesis of complex biomolecules.[3] The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides robust protection for the piperidine nitrogen, which can be selectively removed under mild basic conditions, typically with piperidine in an organic solvent.[4][5] The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue on a protein.[2][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms 3-(1-Fmoc-piperidin-4-yl)propionic acid[3]
CAS Number 154938-68-8[3]
Molecular Formula C23H25NO4[3]
Molecular Weight 379.46 g/mol [3]
Appearance White powder[3]
Purity ≥ 98% (HPLC)[3]
Melting Point 113-119 °C[3]
Storage Conditions Store at 0-8 °C[3]

Applications in Bioconjugation

The unique structure of this compound allows for a two-stage conjugation strategy, enabling the precise assembly of bioconjugates. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies where a stable linkage between a targeting moiety and a therapeutic payload is crucial.[2][7] The piperidine moiety can contribute to the conformational rigidity of the linker, which can be important for maintaining the biological activity of the conjugated molecules.[1][8]

Experimental Protocols

The following protocols outline a general procedure for a two-stage bioconjugation using this compound to link a payload with a primary amine to a protein.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and a primary amine on a payload molecule (e.g., a small molecule drug).

Materials:

  • This compound

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).[9]

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.[9]

  • Payload Conjugation:

    • In a separate vial, dissolve the amine-containing payload (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the payload solution.

    • Add the activated linker solution to the payload solution.

    • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-12 hours).[2]

  • Purification and Characterization:

    • Upon completion, purify the Fmoc-linker-payload conjugate by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm the molecular weight.

    • Lyophilize the purified product and store it under desiccated conditions at -20°C.

Table 2: Key Reaction Parameters for Payload Conjugation

ParameterConditionReference(s)
Activating Agents EDC, NHS[9]
Solvent Anhydrous DMF or DMSO[9]
Molar Ratios (Linker:EDC:NHS) 1 : 1.5 : 1.5[9]
Activation Time 15 - 30 minutes[9]
Coupling Time 4 - 12 hours[2]
Temperature Room Temperature[2]
Typical Yield 70 - 90%[10]
Protocol 2: Fmoc Deprotection and Conjugation to a Protein

This protocol details the removal of the Fmoc group from the linker-payload conjugate and its subsequent attachment to a protein via the exposed piperidine nitrogen. Note: Conjugation to a secondary amine can be less efficient than to a primary amine and may require optimization. A more common approach would be to conjugate the linker's carboxylic acid to the protein first. However, this protocol describes the alternative strategy.

Materials:

  • Fmoc-linker-payload conjugate

  • 20% (v/v) Piperidine in DMF

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS pH 7.4)

  • A suitable crosslinker for secondary amines (e.g., a bifunctional NHS ester, though this chemistry is not standard for secondary amines in aqueous conditions and would likely require significant optimization or alternative chemistries not detailed here). For the purpose of this protocol, we will assume a hypothetical optimized conjugation chemistry.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Fmoc Deprotection:

    • Dissolve the Fmoc-linker-payload conjugate in a minimal amount of DMF.

    • Add a solution of 20% piperidine in DMF.[10]

    • Stir the reaction at room temperature for 30 minutes.[10]

    • Monitor the reaction by LC-MS to confirm complete Fmoc removal.

    • Evaporate the DMF and piperidine under reduced pressure. The crude deprotected linker-payload can be purified by HPLC or used directly in the next step if sufficiently pure.

  • Protein Conjugation:

    • Dissolve the deprotected linker-payload in a suitable buffer compatible with the protein.

    • Add the linker-payload solution to the protein solution. The molar ratio of linker-payload to protein should be optimized to achieve the desired drug-to-antibody ratio (DAR).[7]

    • Initiate the conjugation reaction by adding the appropriate crosslinking reagents.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching and Purification:

    • Add the quenching solution to stop the reaction.[7]

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess linker-payload and other small molecule reagents.[7]

Table 3: Key Reaction Parameters for Protein Conjugation

ParameterConditionReference(s)
Fmoc Deprotection Reagent 20% Piperidine in DMF[10]
Deprotection Time 30 minutes[10]
Protein Conjugation pH ~7.4[11]
Typical Molar Ratio (Linker-Payload:Protein) 5-10:1[11]
Reaction Time 2 - 4 hours[11]
Reaction Temperature Room Temperature[11]
Target Drug-to-Antibody Ratio (DAR) 3-5[11]
Expected Yield 40 - 80%[11]

Visualizations

Caption: Key structural features of this compound.

G cluster_stage1 Stage 1: Linker-Payload Synthesis cluster_stage2 Stage 2: Bioconjugation start1 This compound + Amine-Payload activate Activate Carboxylic Acid (EDC/NHS) start1->activate 1 couple1 Couple to Payload activate->couple1 2 purify1 Purify Fmoc-Linker-Payload couple1->purify1 3 deprotect Fmoc Deprotection (Piperidine/DMF) purify1->deprotect Proceed to Stage 2 couple2 Couple to Protein deprotect->couple2 4 purify2 Purify Final Conjugate couple2->purify2 5

Caption: Experimental workflow for a two-stage bioconjugation.

G Linker This compound Intermediate Fmoc-Linker-Payload Conjugate Linker->Intermediate Amide Bond Formation (Carboxylic Acid Activation) Payload Amine-Containing Payload Payload->Intermediate Protein Target Protein (e.g., Antibody) Final_Conjugate Protein-Linker-Payload (Final Bioconjugate) Protein->Final_Conjugate Intermediate->Final_Conjugate Fmoc Deprotection & Secondary Amine Conjugation

Caption: Logical relationship of the two-stage conjugation process.

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Peptides with N-Fmoc-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in modern drug discovery and development, often imparting unique structural constraints, improved stability, and enhanced biological activity. N-Fmoc-4-piperidinepropionic acid is one such building block, offering a flexible yet constrained scaffold that can be valuable in mimicking peptide turns or introducing novel pharmacophoric elements. This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) protocols for incorporating this specific building block.

The choice between manual and automated synthesis is a crucial decision in the laboratory, impacting throughput, cost, purity, and the complexity of the peptides being synthesized.[1] Manual synthesis offers flexibility for optimization and troubleshooting, while automated synthesis provides high throughput and reproducibility.[1][2] This guide will provide detailed experimental protocols for both methodologies, present comparative data, and illustrate relevant workflows and biological signaling pathways.

Data Presentation: Manual vs. Automated Synthesis

The decision to employ manual or automated SPPS often depends on quantitative metrics such as synthesis time, cost, and the quality of the final product. The following tables provide a comparative summary of these key parameters for the synthesis of a hypothetical peptide containing this compound. The data presented are estimates based on typical outcomes for peptides with complex residues and should be considered as a general guide.

Table 1: Quantitative Comparison of a Single Coupling Cycle

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)
Total Time per Cycle 2 - 4 hours30 - 90 minutes
Typical Yield per Coupling Step 90 - 98%> 95%
Final Crude Purity 60 - 85%75 - 95%
Reagent Consumption Higher, due to manual dispensingOptimized and lower
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple peptides in parallel)

Table 2: Qualitative Comparison of Synthesis Methodologies

FeatureManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Flexibility High: Allows for on-the-fly adjustments and troubleshooting.[2]Moderate to High: Dependent on the synthesizer's software and hardware capabilities.
Initial Cost Low: Requires basic laboratory glassware and shakers.High: Significant initial investment for the synthesizer.[1]
Operator Skill High level of skill and experience required for consistent results.Minimal training required for routine operation.
Error Potential Higher potential for human error.[3]Lower potential for error due to automation.[4]
Suitability Method development, synthesis of complex or modified peptides, small-scale synthesis.High-throughput synthesis, routine peptide production, synthesis of peptide libraries.[5]

Experimental Protocols

The following protocols outline the general procedures for incorporating this compound into a peptide sequence using both manual and automated SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes a general procedure for the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the resin for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents) and a suitable coupling reagent such as HBTU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours. Due to the potential steric hindrance of the piperidine ring, a longer coupling time or double coupling may be necessary.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol provides a general outline for automated synthesis on a microwave-assisted peptide synthesizer. The exact parameters will need to be programmed according to the specific instrument's software.

1. System Preparation:

  • Ensure all reagent bottles (solvents, piperidine, coupling activators, amino acids) are sufficiently filled.

  • Prepare a solution of this compound at the required concentration.

2. Synthesis Program:

  • Program the peptide sequence into the synthesizer's software.

  • Define the synthesis scale and the resin to be used.

  • Set the parameters for each step, including deprotection times, coupling times, and washing steps. For this compound, consider programming a double coupling or an extended coupling time to ensure complete reaction.

3. Automated Synthesis Cycle:

  • The synthesizer will automatically perform the following steps for each amino acid:

    • Resin Swelling: A series of DMF washes to swell the resin.

    • Fmoc Deprotection: Delivery of 20% piperidine in DMF, often with microwave heating to accelerate the reaction. This is followed by automated washing steps.

    • Amino Acid Coupling: Delivery of the protected amino acid solution, coupling activators (e.g., DIC/Oxyma), and a base (e.g., DIPEA). Microwave energy is typically applied to increase the reaction rate.

    • Washing: A series of washes with DMF to remove excess reagents and byproducts.

4. Final Cleavage and Work-up:

  • Once the automated synthesis is complete, the resin with the fully assembled peptide is removed from the instrument.

  • The cleavage, deprotection, peptide precipitation, and drying are typically performed manually as described in Protocol 1 (Step 6).

5. Purification and Analysis:

  • Purify and characterize the peptide as described in Protocol 1 (Step 7).

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and subsequent biological evaluation of a peptide containing this compound, targeting the Protease-Activated Receptor 2 (PAR2).

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation start Design Peptide Sequence (incorporating 4-piperidinepropionic acid) manual Manual SPPS Protocol start->manual Flexibility/Optimization automated Automated SPPS Protocol start->automated Throughput/Reproducibility cleavage Cleavage from Resin & Deprotection manual->cleavage automated->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Analysis purification->characterization binding_assay PAR2 Binding Assay characterization->binding_assay Purified Peptide functional_assay Cell-based Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay data_analysis Data Analysis (IC50/EC50 Determination) functional_assay->data_analysis

Caption: Experimental workflow for synthesis and evaluation of a PAR2-targeting peptide.
Signaling Pathway

Peptides incorporating this compound may be designed to modulate various biological pathways. One such target is the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain signaling.[2][6] The diagram below illustrates the canonical PAR2 signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gq PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca Ca2+ ER->Ca releases Ca->PKC co-activates MAPK MAPK Pathway PKC->MAPK NFkB NF-kB Activation PKC->NFkB Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Protease Protease (e.g., Trypsin) Protease->PAR2 Cleavage & Activation Peptide_Inhibitor Peptide Inhibitor (with 4-piperidinepropionic acid) Peptide_Inhibitor->PAR2 Inhibition

Caption: Simplified Protease-Activated Receptor 2 (PAR2) signaling pathway.

Conclusion

The choice between manual and automated synthesis for peptides containing this compound depends on the specific goals of the research. Manual SPPS provides a cost-effective and flexible platform for methods development and the synthesis of highly complex or novel peptides where on-the-fly optimization may be required. In contrast, automated SPPS is the superior choice for high-throughput synthesis, routine production, and situations where high reproducibility and minimal hands-on time are paramount.[1] The protocols and data presented in this guide offer a starting point for researchers to effectively incorporate this unique building block into their peptide synthesis workflows. Rigorous purification and analytical characterization are essential to ensure the final peptide's quality, regardless of the synthesis method employed.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing N-Fmoc-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide and protein chemistry. The incorporation of non-standard amino acids, such as N-Fmoc-4-piperidinepropionic acid, offers a versatile approach to introduce unique structural and functional properties into synthetic peptides. This document provides detailed application notes and protocols for the critical final steps of SPPS: the cleavage of the peptide from the resin support and the simultaneous deprotection of side-chain protecting groups for peptides containing the this compound moiety.

The presence of the piperidine ring within the peptide sequence introduces a basic functional group that necessitates careful consideration during the acidic cleavage step to ensure high yield and purity of the final product. These protocols are designed to provide a robust starting point for researchers, addressing potential challenges and offering guidance on optimization.

Key Considerations for Peptides Containing this compound

The primary challenge in the cleavage and deprotection of peptides containing this compound lies in the basic nature of the piperidine nitrogen. During treatment with strong acids like Trifluoroacetic Acid (TFA), this nitrogen will be protonated. While the piperidine ring itself is stable under these conditions, its protonation can potentially influence the local chemical environment and the solubility of the peptide during and after cleavage. Furthermore, as with other N-alkylated amino acids, the peptide bond involving N-4-piperidinepropionic acid may exhibit increased lability under acidic conditions, potentially leading to fragmentation.

To mitigate these challenges, the following protocols incorporate the use of scavenger cocktails designed to quench reactive cationic species generated during deprotection and to minimize side reactions.

Data Presentation

The following tables provide a template for summarizing quantitative data from cleavage and deprotection experiments. Researchers should populate these tables with their own experimental results to facilitate comparison and optimization of protocols.

Table 1: Cleavage Efficiency and Crude Peptide Purity

Cleavage CocktailReaction Time (hours)Cleavage Efficiency (%)Crude Peptide Purity (%)Major Impurities (%)
Reagent K2Data Point 1Data Point 2Data Point 3
Reagent K4Data Point 4Data Point 5Data Point 6
Reagent R2Data Point 7Data Point 8Data Point 9
Reagent R4Data Point 10Data Point 11Data Point 12
TFA/TIS/H₂O2Data Point 13Data Point 14Data Point 15

Table 2: Composition of Standard Cleavage Cocktails

Reagent NameCompositionPrimary Application
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5, v/w/v/v/v)Peptides with sensitive residues (Trp, Met, Cys, Tyr, Arg)[1]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2, v/v/v/v)General purpose, good for Arg-containing peptides.
TFA/TIS/H₂O TFA / Triisopropylsilane / Water (95:2.5:2.5, v/v/v)Peptides without highly sensitive residues.[2]

Experimental Protocols

Protocol 1: N-terminal Fmoc Deprotection Prior to Cleavage

Prior to the final cleavage from the resin, the N-terminal Fmoc group of the peptide must be removed.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.

  • Agitate the mixture at room temperature for 5-10 minutes.[3]

  • Drain the piperidine solution.

  • Repeat steps 3-5 one more time to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Global Cleavage and Deprotection using Reagent K

This protocol is recommended for peptides containing this compound, especially if other sensitive amino acids such as Trp, Met, or Cys are present.[1]

Materials:

  • Dry, N-terminal deprotected peptide-resin

  • Reagent K (TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Place the dry peptide-resin (typically 100-200 mg) in a suitable reaction vessel (e.g., a 10 mL round-bottom flask).

  • In a fume hood, prepare the required volume of Reagent K (typically 5-10 mL per gram of resin).

  • Add the freshly prepared Reagent K to the peptide-resin.

  • Stopper the vessel and gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically.

  • Filter the cleavage mixture through a sintered glass funnel into a clean collection tube, separating the resin beads.

  • Wash the resin beads with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether in a centrifuge tube. A white precipitate should form.

  • Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual acid.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide is now ready for purification by HPLC.

Visualizations

Experimental Workflow for Peptide Cleavage and Deprotection

Cleavage_Workflow Resin Peptide-Resin (N-terminal Fmoc) Fmoc_Deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Wash (DMF, DCM) Fmoc_Deprotection->Washing_1 Drying_1 Dry Resin Washing_1->Drying_1 Cleavage Global Cleavage & Deprotection (TFA Cocktail) Drying_1->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Isolation Centrifugation & Washing Precipitation->Isolation Drying_2 Dry Crude Peptide Isolation->Drying_2 Purification HPLC Purification Drying_2->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: A typical experimental workflow for the final cleavage and deprotection of a synthetic peptide.

Logical Relationship of Cleavage Components

Cleavage_Components cluster_cocktail TFA Cleavage Cocktail cluster_peptide Peptide on Resin cluster_products Reaction Products TFA Trifluoroacetic Acid (TFA) Cleavage_Reaction Cleavage Reaction TFA->Cleavage_Reaction Cleaves from resin & deprotects side chains Scavengers Scavengers (e.g., TIS, EDT, Thioanisole, Water) Scavengers->Cleavage_Reaction Traps reactive cations Protected_Peptide Protected Peptide-Resin (with N-4-piperidinepropionic acid) Protected_Peptide->Cleavage_Reaction Crude_Peptide Crude Peptide (Deprotected) Cleavage_Reaction->Crude_Peptide Scavenged_Cations Scavenged Protecting Group Cations Cleavage_Reaction->Scavenged_Cations Spent_Resin Spent Resin Cleavage_Reaction->Spent_Resin

Caption: Logical relationship of components in the TFA-mediated cleavage and deprotection reaction.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Peptides Modified with N-Fmoc-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides modified with N-Fmoc-4-piperidinepropionic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide modified with this compound exhibiting poor solubility in aqueous solutions?

A1: The poor solubility of your peptide is likely attributed to the highly hydrophobic nature of the this compound modification. The fluorenylmethyloxycarbonyl (Fmoc) group and the piperidine ring are both large, non-polar structures that significantly decrease the overall hydrophilicity of the peptide, leading to aggregation and precipitation in aqueous buffers.[1][2]

Q2: What is the first and most critical step to take when encountering solubility issues with my modified peptide?

A2: Before attempting to dissolve the entire batch of your valuable peptide, always perform a solubility test on a small aliquot.[2][3] This will allow you to identify the most effective solvent system without risking the loss of your entire sample. Start with the mildest solvent, such as sterile deionized water, and progressively move to stronger solvent systems if necessary.

Q3: How does pH influence the solubility of my modified peptide, and how can I leverage this?

A3: The pH of the solution is a critical factor in determining peptide solubility as it affects the net charge of the molecule.[1][4][5] Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[1][2] By adjusting the pH of the solution away from the pI, you can increase the net charge of the peptide, thereby enhancing its interaction with water molecules and improving solubility. For acidic peptides (pI < 7), dissolving in a basic buffer (pH > 7) is recommended. Conversely, basic peptides (pI > 7) will be more soluble in acidic buffers (pH < 7).[6][7]

Q4: Can organic co-solvents be used to dissolve my this compound modified peptide?

A4: Yes, for highly hydrophobic peptides such as those modified with this compound, the use of organic co-solvents is a common and effective strategy.[5][6] Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and isopropanol can be used to first dissolve the peptide before slowly adding the aqueous buffer of choice.[3][6][7][8] It is crucial to be mindful of the final concentration of the organic solvent, as it may interfere with downstream biological assays.[6]

Q5: Are there any physical methods I can use to aid in the dissolution of my peptide?

A5: Sonication and gentle warming can be effective physical methods to aid in peptide dissolution.[2][6][7] Sonication helps to break up peptide aggregates, while gentle warming (e.g., to <40°C) can increase the kinetic energy of the system and improve solubility.[2][5] However, prolonged heating should be avoided as it can lead to peptide degradation.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with your this compound modified peptide.

Problem: Peptide is insoluble in water or standard aqueous buffers.

Step 1: Initial Solubility Testing with a Small Aliquot

  • Rationale: To determine an appropriate solvent without risking the entire sample.

  • Action:

    • Weigh out a small, known amount of the lyophilized peptide.

    • Attempt to dissolve in sterile, deionized water.

    • If insoluble, proceed to the next steps with fresh small aliquots for each new condition.

Step 2: pH Adjustment

  • Rationale: To increase the net charge of the peptide and enhance solubility by moving the pH away from the isoelectric point (pI).[1][4][5]

  • Action:

    • Calculate the theoretical pI of your peptide sequence.

    • If the peptide is acidic (pI < 7), try dissolving it in a basic buffer (e.g., 0.1 M ammonium bicarbonate, pH > 8).

    • If the peptide is basic (pI > 7), attempt to dissolve it in an acidic solution (e.g., 10% acetic acid).[2]

Step 3: Use of Organic Co-solvents

  • Rationale: The hydrophobic this compound modification often necessitates the use of organic solvents to disrupt hydrophobic interactions.

  • Action:

    • Add a minimal amount of a strong organic solvent such as DMSO or DMF to a small aliquot of the peptide.[2][6]

    • Vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer to the dissolved peptide solution in a dropwise manner while vortexing.[3][8] This gradual dilution is crucial to prevent the peptide from precipitating.

Step 4: Employing Physical Dissolution Aids

  • Rationale: To mechanically or thermally assist in the dissolution process.

  • Action:

    • Sonication: Place the peptide solution in a sonication water bath for short intervals (e.g., 5-10 minutes) to help break up aggregates.[6][7]

    • Gentle Warming: Warm the solution gently to a temperature below 40°C.[2][5] Monitor closely to avoid degradation.

Step 5: Advanced Strategies

  • Rationale: For extremely challenging peptides, more disruptive agents may be required.

  • Action:

    • Chaotropic Agents: Use denaturing agents like 6 M guanidinium hydrochloride (GuHCl) or 8 M urea.[3][8] Note that these will denature the peptide and are generally not suitable for biological assays.

    • Formulation Development: Consider advanced formulation strategies such as encapsulation in liposomes or nanoparticles, though this requires significant developmental work.[9]

Experimental Protocols

Protocol 1: Systematic Solubility Testing Workflow

This protocol provides a step-by-step method for systematically determining the optimal solvent for your peptide.

Materials:

  • Lyophilized this compound modified peptide

  • Sterile, deionized water

  • 10% (v/v) Acetic Acid in water

  • 0.1 M Ammonium Bicarbonate solution

  • Dimethyl sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., PBS, Tris)

  • Vortex mixer

  • Sonication bath

Procedure:

  • Aliquot a small amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Test Water: To the first tube, add a small volume of sterile water (e.g., 100 µL) and vortex. Observe for dissolution.

  • Test pH Adjustment (if water fails):

    • To a new tube, add the appropriate acidic or basic solution based on the peptide's calculated pI. Vortex and observe.

  • Test Organic Co-solvent (if pH adjustment fails):

    • To a new tube, add a minimal volume of DMSO (e.g., 10-20 µL).

    • Vortex until the peptide is fully dissolved.

    • Slowly add the desired aqueous buffer dropwise while continuously vortexing until the desired final concentration is reached. Observe for any precipitation.

  • Utilize Physical Aids: If any of the above methods result in a suspension rather than a clear solution, sonicate the sample for 5-10 minutes or gently warm it to <40°C.

Protocol 2: Dissolution of a Highly Hydrophobic Peptide Using an Organic Co-Solvent

This protocol details the procedure for dissolving a challenging hydrophobic peptide for use in subsequent experiments.

Materials:

  • Lyophilized this compound modified peptide

  • Dimethyl sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., PBS, Tris)

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature.

  • Add a small, precise volume of pure DMSO to the vial to create a concentrated stock solution (e.g., dissolve 10 mg of peptide in 100 µL of DMSO).

  • Vortex the vial vigorously until the peptide is completely dissolved, resulting in a clear solution.

  • Slowly, in a dropwise manner, add the desired aqueous buffer to the concentrated peptide-DMSO stock solution while continuously vortexing.

  • Continue this slow dilution until the final desired peptide concentration is achieved. Be cautious not to exceed a final DMSO concentration that is incompatible with your experimental system (typically <1% for cell-based assays).[6]

Quantitative Data Summary

The following table summarizes the general effects of different solvents and conditions on peptide solubility. The actual solubility will be sequence-dependent and must be empirically determined.

Solvent/ConditionGeneral Effect on Hydrophobic PeptidesSuitability for Biological AssaysKey Considerations
Water/Aqueous Buffers Often poor solubility for N-Fmoc modified peptidesHighThe ideal solvent if the peptide dissolves.
Acidic Buffers (pH < pI) Improved solubility for basic peptidesHighMatch the buffer to the peptide's pI.
Basic Buffers (pH > pI) Improved solubility for acidic peptidesHighMatch the buffer to the peptide's pI.
DMSO, DMF High solubilizing powerLow to ModerateFinal concentration must be low (<1%) for most cell-based assays.[6]
Acetonitrile, Isopropanol Moderate solubilizing powerLow to ModerateOften used in purification (HPLC) and can be harder to remove.
Sonication Aids in breaking up aggregatesHighCan cause localized heating.
Gentle Warming (<40°C) Can improve solubilityHighRisk of peptide degradation with excessive heat.[2]
Chaotropic Agents (GuHCl, Urea) High solubilizing powerVery LowWill denature the peptide; not suitable for functional assays.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for Poor Peptide Solubility start Start: Peptide Insoluble in Aqueous Buffer test_aliquot Test Small Aliquot start->test_aliquot ph_adjust Adjust pH Away from pI test_aliquot->ph_adjust If Insoluble organic_solvent Use Organic Co-solvent (e.g., DMSO) ph_adjust->organic_solvent If Insoluble success Peptide Solubilized ph_adjust->success If Soluble physical_aids Apply Physical Aids (Sonication/Warming) organic_solvent->physical_aids If Suspension Forms organic_solvent->success If Soluble advanced Advanced Strategies (Chaotropic Agents) physical_aids->advanced If Still Insoluble physical_aids->success If Soluble advanced->success If Soluble (Non-biological use) fail Insoluble: Re-evaluate Peptide Design advanced->fail If Still Insoluble

Caption: A step-by-step troubleshooting workflow for solubilizing peptides.

Co_Solvent_Protocol Protocol for Dissolution with an Organic Co-Solvent start Start: Lyophilized Hydrophobic Peptide add_dmso Add minimal volume of pure DMSO start->add_dmso vortex_dissolve Vortex until fully dissolved (clear solution) add_dmso->vortex_dissolve slow_dilution Slowly add aqueous buffer dropwise with constant vortexing vortex_dissolve->slow_dilution check_precipitation Visually monitor for any precipitation slow_dilution->check_precipitation final_solution Final Peptide Solution check_precipitation->final_solution

Caption: Experimental workflow for using a co-solvent to dissolve a peptide.

References

Common side reactions during N-Fmoc-4-piperidinepropionic acid coupling and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the coupling of N-Fmoc-4-piperidinepropionic acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of piperidine commonly used in peptide synthesis and drug development. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the piperidine nitrogen, making it compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). Its piperidine ring and propionic acid linker allow for the introduction of unique structural motifs into peptides, potentially influencing their conformation, stability, and biological activity. It is often used to create constrained peptide structures or as a linker in more complex molecular assemblies.

Q2: What are the most common side reactions observed during the coupling of this compound?

A2: The most common side reactions are similar to those encountered with other secondary amino acids and include:

  • Intramolecular Lactam Formation: The primary concern is the intramolecular cyclization of the activated carboxylic acid with the piperidine nitrogen, leading to the formation of a stable six-membered lactam. This side reaction effectively caps the growing peptide chain.

  • Diketopiperazine (DKP) Formation: When this compound is the second residue to be coupled to a resin-bound amino acid, there is a high risk of DKP formation. This involves the nucleophilic attack of the deprotected piperidine nitrogen on the ester linkage to the resin, cleaving the dipeptide from the solid support.[1][2]

  • Incomplete Coupling: Due to the steric bulk of the Fmoc group and the piperidine ring, coupling reactions can sometimes be sluggish or incomplete, leading to deletion sequences in the final peptide.[1][3]

  • Racemization: Although less common for this specific building block, racemization at the alpha-carbon of the preceding amino acid can occur, particularly with certain coupling reagents and prolonged activation times.[4]

Q3: How can I detect these side reactions?

A3: Side reactions can be detected through various analytical techniques:

  • Mass Spectrometry (MS): Analysis of the crude peptide after cleavage will reveal the presence of byproducts. Lactam formation will result in a mass corresponding to the cyclized this compound, while DKP formation will show the mass of the cyclic dipeptide. Deletion sequences will appear as masses lower than the target peptide.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude product can separate the desired peptide from various side products, which will appear as distinct peaks in the chromatogram.[5]

  • Kaiser Test: A qualitative test performed on the resin after the coupling step. A positive result (blue color) indicates the presence of unreacted free amines, signifying incomplete coupling.[1][3]

Troubleshooting Guides

This section provides a systematic approach to troubleshoot and avoid common side reactions during this compound coupling.

Issue 1: Low Yield of the Desired Peptide due to Intramolecular Lactam Formation

Symptoms:

  • Mass spectrometry of the crude product shows a significant peak corresponding to the mass of the lactam of this compound.

  • The desired full-length peptide is present in low abundance.

Root Cause: The activated carboxylic acid of this compound can react intramolecularly with its own piperidine nitrogen, especially during pre-activation or prolonged coupling times.

Avoidance Strategies:

StrategyDescription
In Situ Activation Avoid pre-activating the this compound for extended periods. Add the coupling reagent directly to the reaction vessel containing the resin and the protected amino acid.[6]
Choice of Coupling Reagent Utilize highly efficient and fast-acting coupling reagents like HATU or HCTU to promote the intermolecular coupling over the intramolecular cyclization.[7][8]
Optimize Reaction Time Minimize the coupling reaction time to what is necessary for complete reaction to reduce the opportunity for lactam formation. Monitor the reaction progress using the Kaiser test.
Lower Temperature Performing the coupling at a lower temperature (e.g., 0°C to room temperature) can help to slow down the rate of the intramolecular side reaction.[9]
Issue 2: Cleavage of the Dipeptide from the Resin due to Diketopiperazine (DKP) Formation

Symptoms:

  • Low loading of the second amino acid (this compound).

  • Presence of the cyclic dipeptide in the cleavage solution, detectable by MS.

  • Low overall yield of the final peptide.

Root Cause: When this compound is the second residue, the deprotected piperidine nitrogen can attack the ester linkage of the first amino acid to the resin, leading to the formation and release of a diketopiperazine. This is particularly problematic with standard resins like Wang or Rink Amide.[1][2]

Avoidance Strategies:

StrategyDescription
Use Sterically Hindered Resin Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of this resin sterically hinders the back-side attack required for DKP formation.[2]
Couple as a Dipeptide If commercially available, couple a pre-formed dipeptide containing this compound as the N-terminal residue. This bypasses the vulnerable dipeptide-resin stage.
Immediate Coupling after Deprotection Minimize the time between the deprotection of the first amino acid and the coupling of this compound to reduce the chance of DKP formation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU on Rink Amide Resin

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

1. Resin Swelling:

  • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.[10]

2. Fmoc Deprotection:

  • Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.[10]

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and mix for 1-2 minutes.[7][11]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.

4. Monitoring and Washing:

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[1]

  • If the Kaiser test is positive, extend the coupling time or perform a second coupling.

  • Once the coupling is complete, wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.[10]

Visualizations

Signaling Pathways and Workflows

G cluster_coupling This compound Coupling Workflow start Start: Deprotected Peptide-Resin activation Activate this compound (e.g., with HATU/DIPEA) start->activation Add Reagents coupling Couple to Peptide-Resin activation->coupling wash1 Wash Resin (DMF) coupling->wash1 kaiser Kaiser Test wash1->kaiser kaiser->coupling Positive (Recouple) deprotection Fmoc Deprotection (20% Piperidine/DMF) kaiser->deprotection Negative wash2 Wash Resin (DMF) deprotection->wash2 next_aa Couple Next Amino Acid wash2->next_aa

Caption: A standard workflow for coupling this compound in SPPS.

G cluster_side_reactions Common Side Reactions and Avoidance Strategies activated_aa Activated N-Fmoc-4- piperidinepropionic acid desired_coupling Desired Intermolecular Coupling activated_aa->desired_coupling Fast Coupling (e.g., HATU) lactam_formation Intramolecular Lactam Formation activated_aa->lactam_formation Slow Coupling or Prolonged Activation dkp_formation Diketopiperazine (DKP) Formation dipeptide_resin Dipeptide on Resin dipeptide_resin->desired_coupling Use 2-CTC Resin dipeptide_resin->dkp_formation Standard Resin (e.g., Rink Amide)

Caption: Key side reactions during this compound coupling and their prevention.

References

Technical Support Center: Optimizing Fmoc Deprotection for N-Fmoc-4-piperidinepropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fmoc deprotection of N-Fmoc-4-piperidinepropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

A1: The most common method for Fmoc deprotection is treatment with a solution of 20% piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2][3] This process works through a β-elimination mechanism to remove the Fmoc group and liberate the N-terminal amine for the next coupling step in solid-phase peptide synthesis (SPPS).[1]

Q2: How can I monitor the progress of the Fmoc deprotection reaction?

A2: There are several effective methods to monitor Fmoc deprotection:

  • UV-Vis Spectrophotometry: This is a common and reliable method that involves measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is formed upon the removal of the Fmoc group.[1][4] This adduct has a strong absorbance at approximately 301 nm.[1][4]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to check for the completeness of the deprotection by analyzing a small, cleaved sample of the peptide-resin.[1][5] Incomplete deprotection will show a peak corresponding to the Fmoc-protected peptide, which has a longer retention time.[1]

  • Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines.[3][6] A positive test (deep blue color) indicates successful Fmoc removal.[3]

Q3: What are the potential side reactions during Fmoc deprotection?

A3: While generally efficient, Fmoc deprotection can lead to side reactions, including:

  • Aspartimide Formation: This is a significant side reaction, especially in sequences containing aspartic acid followed by a small amino acid like glycine.[1]

  • Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, leading to cyclization and cleavage from the resin.[1]

  • Racemization: The basic conditions can cause the epimerization of optically active amino acids.[1]

Q4: What factors can affect the efficiency of Fmoc deprotection?

A4: Several factors can influence the rate and completeness of Fmoc deprotection:

  • Steric Hindrance: Bulky amino acid residues near the N-terminus can impede the approach of the piperidine base, slowing the reaction.[1]

  • Peptide Aggregation: Inter-chain hydrogen bonding can lead to peptide aggregation on the solid support, limiting reagent access.

  • Reagent Quality: The purity and concentration of piperidine and the solvent (DMF) are crucial for efficient deprotection.[3]

Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection

Symptom:

  • Negative or weak Kaiser test result (yellow or faint blue color).[3]

  • Presence of a peak corresponding to the Fmoc-protected peptide in the HPLC analysis of the crude product.[5]

  • Lower than expected UV absorbance of the dibenzofulvene-piperidine adduct.[6]

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Deprotection Time For "difficult" sequences, which may include those with this compound due to its structure, extend the deprotection time.[3] Consider a two-step deprotection with a short initial treatment followed by a longer one.[1]
Steric Hindrance The piperidine ring of this compound may present some steric bulk. Increasing the reaction time or performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can help overcome this.
Peptide Aggregation Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF or add chaotropic salts like LiCl to the deprotection solution to disrupt secondary structures.[7]
Degraded/Incorrect Reagent Always use fresh, high-quality piperidine and amine-free DMF.[3] Prepare the 20% piperidine/DMF solution fresh daily.[4]
Poor Resin Swelling Ensure the resin is adequately swelled in DMF for at least 30-60 minutes before starting the synthesis.[1]
Issue 2: Side Reaction Products Observed

Symptom:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data indicating the presence of byproducts such as aspartimide or diketopiperazine.

Possible Causes and Solutions:

CauseRecommended Action
Aspartimide Formation If your sequence contains an Asp residue, consider using a bulkier side-chain protecting group for Aspartic acid.[7]
Diketopiperazine (DKP) Formation This is more common at the dipeptide stage. Using a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered, can reduce DKP formation.[7]
Racemization Minimize exposure to basic conditions by using the shortest effective deprotection time.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[1]

  • Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Use approximately 10 mL of solution per gram of resin.[8]

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.[1] For this compound, an initial time of 10 minutes is recommended.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Second Deprotection (Optional but Recommended): Repeat steps 2-4 to ensure complete removal of the Fmoc group.[1]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
  • Blank: Use a 20% piperidine in DMF solution as a blank to zero the spectrophotometer at approximately 301 nm.[1]

  • Collect Filtrate: During the deprotection step, collect the filtrate that flows from the reaction vessel.[1]

  • Measure Absorbance: Measure the absorbance of the collected filtrate at 301 nm.[1] The reaction is considered complete when the absorbance plateaus and then returns to baseline after washing.

Protocol 3: The Kaiser Test (Qualitative)
  • Sample Preparation: Take a small sample of resin beads (a few beads are sufficient) after the deprotection and washing steps.

  • Reagent Addition: Add a few drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

  • Heating: Heat the sample at 100-120°C for 3-5 minutes.

  • Observation: A deep blue color on the beads and in the solution indicates the presence of free primary amines and thus, successful deprotection. A yellow or colorless result signifies incomplete deprotection.[3]

Visualizations

Fmoc_Deprotection_Workflow start Start Fmoc Deprotection deprotection Treat with 20% Piperidine in DMF start->deprotection monitoring Monitor Reaction (UV-Vis / Kaiser Test) deprotection->monitoring complete Deprotection Complete? monitoring->complete wash Wash Resin with DMF complete->wash Yes troubleshoot Troubleshoot Incomplete Deprotection complete->troubleshoot No next_step Proceed to Next Coupling Step wash->next_step extend_time Extend Deprotection Time troubleshoot->extend_time stronger_base Use Stronger Base (e.g., DBU) troubleshoot->stronger_base extend_time->deprotection stronger_base->deprotection Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Fmoc-NH-Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc-NH-Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination H2N-Peptide H₂N-Peptide-Resin Beta_Elimination->H2N-Peptide DBF-Adduct Dibenzofulvene-Piperidine Adduct Beta_Elimination->DBF-Adduct CO2 CO₂ Beta_Elimination->CO2

References

Dealing with steric hindrance when using N-Fmoc-4-piperidinepropionic acid.

Author: BenchChem Technical Support Team. Date: December 2025

<_

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for working with N-Fmoc-4-piperidinepropionic acid, focusing on strategies to overcome steric hindrance during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a specialized building block used in peptide synthesis and medicinal chemistry.[1] It consists of a piperidine ring functionalized with a propionic acid group, where the piperidine nitrogen is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This structure makes it a valuable tool for introducing non-natural, conformationally constrained elements into peptide chains to enhance stability, bioactivity, or to act as a linker in more complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][3]

Q2: What is the primary cause of steric hindrance when using this molecule?

Steric hindrance associated with this compound arises from its bulky and rigid structure. The combination of the large Fmoc protecting group and the non-linear piperidine ring can physically obstruct the carboxylic acid group. This obstruction makes it difficult for the incoming amine of another amino acid to approach and form a peptide bond, leading to slower reaction rates and incomplete couplings.[4][5][6]

Q3: Which coupling reagents are most effective for overcoming the steric hindrance of this compound?

For sterically hindered couplings, standard reagents like DCC or DIC are often insufficient.[3][5] More potent, modern coupling reagents are required to achieve high efficiency. Uronium/aminium salt-based reagents are highly recommended, with HATU being a premier choice due to its ability to form a highly reactive OAt-ester intermediate that accelerates bond formation.[7][8][9][10] Other effective options include HCTU and COMU.[4][6][11] Phosphonium salts like PyBOP and PyAOP are also good alternatives that can minimize side reactions.[4][8]

Q4: Are standard Fmoc-deprotection protocols sufficient for this building block?

Yes, standard Fmoc deprotection protocols are generally effective. The Fmoc group is designed to be removed under mild basic conditions, typically using a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[12][13][14] The reaction proceeds via a β-elimination mechanism and is usually complete within minutes.[15] However, if the peptide chain is long or prone to aggregation, extended deprotection times or the use of stronger base systems like DBU may be necessary to ensure complete removal of the Fmoc group.[16][17]

Troubleshooting Guide: Low Coupling Efficiency

This section provides a systematic approach to diagnosing and resolving low yields when coupling this compound.

G start Problem: Low Coupling Yield (e.g., Positive Kaiser Test) double_couple Immediate Action: Perform a second (double) coupling. start->double_couple First step check_reagent Is the coupling reagent potent enough for steric hindrance? (e.g., HATU, HCTU) upgrade_reagent Action: Switch to a more potent coupling reagent like HATU or COMU. check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimized? (Time, Temp) check_reagent->check_conditions Yes final_check Re-evaluate with Kaiser test. upgrade_reagent->final_check optimize_conditions Action: Increase reaction time (e.g., 2-4 hours or overnight). Consider gentle heating (30-40°C). check_conditions->optimize_conditions No check_equivalents Are reagent and amino acid equivalents sufficient? check_conditions->check_equivalents Yes optimize_conditions->final_check increase_equivalents Action: Increase equivalents of acid and coupling reagent (e.g., 3-5 eq.). check_equivalents->increase_equivalents No check_aggregation Is peptide aggregation a possibility? check_equivalents->check_aggregation Yes increase_equivalents->final_check change_solvent Action: Use aggregation- disrupting solvents (NMP) or chaotropic salts (LiCl). check_aggregation->change_solvent Yes check_aggregation->final_check No change_solvent->final_check double_couple->check_reagent If still failing

Caption: Troubleshooting workflow for low coupling yield.

Data Presentation

The choice of coupling reagent is critical for overcoming steric hindrance. The following table summarizes the relative effectiveness of common reagents for difficult couplings.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Considerations
HATU Uronium/Aminium SaltVery HighHighly efficient due to OAt-ester formation; may cause guanidinylation of the N-terminus if used in excess.[4][6][7][10]
HCTU/HBTU Uronium/Aminium SaltHighVery effective and widely used; HCTU is generally more reactive than HBTU.[8][18]
COMU Uronium/Aminium SaltVery HighEfficacy is comparable to HATU but is based on the non-explosive OxymaPure additive, offering a better safety profile.[4][6][11]
PyBOP Phosphonium SaltHighEfficiently forms active esters and avoids the risk of guanidinylation side reactions.[4][8]
DIC/HOBt CarbodiimideLow to ModerateA standard, cost-effective choice but generally not potent enough for severely hindered couplings.[3][10]

Experimental Protocols

High-Efficiency Coupling Protocol using HATU

This protocol details a robust method for coupling this compound to a resin-bound peptide with a free N-terminal amine during solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

  • Following the successful deprotection of the previous amino acid (confirmed by a negative Kaiser test), wash the peptide-resin thoroughly with DMF (5 x 10 mL/g resin) to remove residual piperidine.

2. Activation Mixture Preparation (perform in a separate vessel):

  • Dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6.0 eq.), to the solution.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may turn slightly yellow.[19]

3. Coupling Reaction:

  • Drain the DMF from the washed peptide-resin.

  • Immediately add the pre-activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for at least 2 hours. For particularly difficult sequences, the reaction time can be extended overnight.

4. Washing:

  • Drain the reaction solution from the resin.

  • Wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove excess reagents and byproducts.

5. Confirmation:

  • Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines.[20]

  • If the test is positive (beads turn blue), it indicates an incomplete reaction. In this case, a second coupling (recoupling) should be performed by repeating steps 2-5.[20][21]

Visualization of Steric Hindrance

The diagram below illustrates the concept of steric hindrance during the coupling step.

G cluster_0 Peptide Coupling Reaction Resin Resin-Bound Peptide (H₂N-) CoupledProduct Successfully Coupled Peptide Resin->CoupledProduct Piperidine This compound ActivatedEster Activated OAt-Ester Piperidine->ActivatedEster Activation HATU HATU/DIPEA HATU->ActivatedEster Hindrance Steric Hindrance (Bulky Fmoc group and piperidine ring obstruct the reactive center) ActivatedEster->CoupledProduct Nucleophilic Attack Hindrance->Resin <-- Physical Block

Caption: Steric hindrance in peptide coupling.

References

Technical Support Center: Purification of Peptides Containing N-Fmoc-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful purification of synthetic peptides incorporating N-Fmoc-4-piperidinepropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The primary challenges stem from the physicochemical properties of the this compound moiety and the overall peptide sequence. These challenges often manifest as:

  • Poor Solubility: The hydrophobicity of the Fmoc group, combined with the characteristics of the peptide sequence, can lead to solubility issues in standard HPLC mobile phases.[1]

  • Peptide Aggregation: Hydrophobic and certain self-associating sequences are prone to aggregation, which can lead to incomplete reactions during synthesis, difficulties in purification, and lower yields.[2][3] The piperidine ring itself may influence intermolecular interactions.

  • Incomplete Fmoc Deprotection: Steric hindrance or aggregation can sometimes lead to incomplete removal of the Fmoc group, resulting in deletion sequences that complicate purification.[4][5]

  • Difficult Chromatographic Separation: The presence of the piperidine moiety can alter the peptide's interaction with the stationary phase, potentially leading to peak tailing or co-elution with impurities.

Q2: How does the this compound moiety affect the properties of the peptide?

A2: The this compound building block introduces several characteristics that can influence the peptide's behavior:

  • Hydrophobicity: The Fmoc group is highly hydrophobic and will significantly increase the retention time of the peptide in reversed-phase HPLC (RP-HPLC).[1] This can be advantageous for "Fmoc-on" purification strategies.

  • Charge: The piperidine ring has a pKa of around 11.1, meaning it will be protonated and carry a positive charge at acidic and neutral pH values typically used in RP-HPLC.[6][7] This can affect the peptide's overall charge and its interaction with the stationary phase.

  • Flexibility: The propionic acid linker provides a flexible spacer between the piperidine ring and the peptide backbone.

Q3: Should I purify my peptide with the N-terminal Fmoc group on or off?

A3: For many peptides, purification with the N-terminal Fmoc group still attached ("Fmoc-on") can be advantageous. The high hydrophobicity of the Fmoc group often allows for excellent separation of the full-length peptide from truncated sequences that lack the Fmoc group.[1] After collecting the pure Fmoc-on peptide, the Fmoc group can be removed in solution using a base like piperidine, followed by a final purification or desalting step.

Q4: What are the recommended initial conditions for RP-HPLC purification of a peptide containing this compound?

A4: A good starting point for RP-HPLC purification is to use a C18 column with a water/acetonitrile gradient containing an ion-pairing agent.

Parameter Recommendation
Column Reversed-phase C18, 5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 5-95% B over 30-60 minutes
Flow Rate 1.0 mL/min for analytical, scalable for preparative
Detection 220 nm and 280 nm

This is a general guideline, and the gradient may need to be optimized based on the retention time of your specific peptide.[6][8]

Troubleshooting Guides

Issue 1: Poor Solubility of the Crude Peptide

Symptoms:

  • The lyophilized peptide does not dissolve in the initial HPLC mobile phase.

  • Precipitation is observed upon injection, leading to column clogging and high backpressure.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Hydrophobicity Dissolve the peptide in a small amount of a stronger organic solvent like DMSO, DMF, or isopropanol first, then slowly dilute with the aqueous mobile phase.[9] Always test the solubility of a small sample first.[9]
Peptide Aggregation Use a denaturing agent such as 6 M Guanidine HCl or 8 M Urea to dissolve the peptide. Note that this is a harsh treatment and may not be suitable for all applications.[9] Sonication can also help to break up aggregates.
Incorrect pH The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solvent away from the pI can improve solubility. For peptides with a net positive charge (often the case for those with a piperidine moiety), a more acidic pH may be beneficial.[8]
Issue 2: Incomplete N-terminal Fmoc Deprotection

Symptoms:

  • Mass spectrometry of the crude product shows a significant peak corresponding to the peptide minus the this compound residue (a deletion sequence).

  • The desired product peak in the HPLC is smaller than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Aggregation on Resin During synthesis, switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a small amount of DMSO to disrupt secondary structures.[5] Consider sonicating the reaction vessel during deprotection.
Steric Hindrance Extend the deprotection time or perform a double deprotection with a fresh solution of the deprotecting agent.[10]
Inefficient Deprotection Reagent For difficult sequences, consider using a stronger base cocktail. A common alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF.[10] Other alternatives to piperidine include 4-methylpiperidine or piperazine.[6]

Comparison of Common Fmoc Deprotection Reagents

Reagent Concentration Typical Time Notes
Piperidine in DMF20% (v/v)2 x 10 minStandard conditions, may be insufficient for difficult sequences.
4-Methylpiperidine in DMF20% (v/v)2 x 10 minA good alternative to piperidine, sometimes showing improved performance.[6][11]
Piperazine in DMF/Ethanol10% (w/v)2 x 10 minAnother alternative to piperidine.[7]
DBU/Piperidine in DMF2% DBU, 20% Piperidine2 x 5-10 minStronger base cocktail for aggregated or sterically hindered sequences. Use with caution as it may promote side reactions.[10]
Issue 3: HPLC Peak Broadening or Tailing

Symptoms:

  • The desired peptide peak in the chromatogram is broad and asymmetrical.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions The positively charged piperidine group may interact with residual free silanols on the silica-based column. Ensure a low pH (e.g., with 0.1% TFA) to suppress silanol activity.
Column Overload Reduce the amount of peptide injected onto the column.
Poor Mass Transfer For large peptides, a column with a larger pore size (300 Å) may improve peak shape.
Peptide Aggregation on Column Lower the peptide concentration in the injection solution. Adding a small percentage of an organic solvent like isopropanol to the mobile phase can sometimes disrupt on-column aggregation.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection on Solid Support
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[12]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

  • Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.

Protocol 2: Cleavage and Deprotection from Resin
  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[13]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[13]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[13]

  • Dry the crude peptide under vacuum.

Protocol 3: General RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If solubility is an issue, use a minimal amount of a stronger solvent like DMSO. Filter the sample through a 0.22 µm syringe filter before injection.[9]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 10 column volumes.

  • Injection and Gradient Elution: Inject the sample and begin the gradient elution. A typical gradient is a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis swelling Resin Swelling deprotection Fmoc Deprotection swelling->deprotection coupling Amino Acid Coupling deprotection->coupling washing Washing coupling->washing washing->deprotection Repeat for each amino acid cleavage_cocktail Add Cleavage Cocktail washing->cleavage_cocktail Final Deprotection precipitation Precipitate in Ether cleavage_cocktail->precipitation dissolution Dissolve Crude Peptide precipitation->dissolution hplc RP-HPLC Purification dissolution->hplc analysis Analyze Fractions (LC-MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization pure_peptide pure_peptide lyophilization->pure_peptide Final Product

Caption: Experimental workflow from SPPS to purified peptide.

troubleshooting_purification cluster_problem Problem Identification cluster_solution Potential Solutions start Crude Peptide Purification Issue solubility Poor Solubility? start->solubility peak_shape Bad Peak Shape? start->peak_shape purity Low Purity? start->purity sol_solubility Change Solvent Add Denaturant Adjust pH solubility->sol_solubility Yes sol_peak_shape Reduce Load Change Column Optimize Gradient peak_shape->sol_peak_shape Yes sol_purity Optimize Synthesis 'Fmoc-on' Purification Alternative HPLC Method purity->sol_purity Yes

Caption: Troubleshooting decision tree for peptide purification.

aggregation_factors cluster_factors Contributing Factors aggregation Peptide Aggregation hydrophobicity High Hydrophobicity aggregation->hydrophobicity secondary_structure Secondary Structure (β-sheets) aggregation->secondary_structure concentration High Peptide Concentration aggregation->concentration sequence Specific Amino Acid Sequence aggregation->sequence

Caption: Key factors contributing to peptide aggregation.

References

Identifying and minimizing impurities in N-Fmoc-4-piperidinepropionic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Fmoc-4-piperidinepropionic acid. Our aim is to help you identify and minimize impurities to ensure a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the protection of the secondary amine of 4-piperidinepropionic acid with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The most common methods utilize either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the Fmoc donor under basic conditions.[1]

Q2: What are the most common impurities I might encounter in my synthesis?

The primary impurities to be aware of during the synthesis are:

  • Unreacted 4-piperidinepropionic acid: This occurs when the reaction does not go to completion.

  • Fmoc-OH: This can form from the hydrolysis of the Fmoc-donating reagent (e.g., Fmoc-Cl).

  • Dibenzofulvene (DBF): This byproduct can arise if the Fmoc group is inadvertently cleaved by excessive base.[2]

  • Fmoc-dipeptide-like impurity: In some cases, a dipeptide-like impurity may form, though this is less common under standard protection conditions.[3]

Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of 4-piperidinepropionic acid and the formation of the N-Fmoc-protected product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically higher-running spot for the product.

Q4: What analytical method is best for determining the final purity of my product?

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound.[4] A reverse-phase C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA) is commonly used.[5] Detection at 220 nm and/or around 302 nm (for the Fmoc group) is recommended.[6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Insufficient amount of Fmoc reagent. 3. Ineffective base or incorrect pH.1. Increase reaction time and/or temperature (monitor by TLC). 2. Use a slight excess (e.g., 1.05 equivalents) of the Fmoc reagent.[1] 3. Ensure the base is fresh and added appropriately to maintain the necessary pH for the reaction.
High Levels of Unreacted Starting Material (4-piperidinepropionic acid) 1. Short reaction time. 2. Sub-stoichiometric amount of Fmoc reagent. 3. Poor solubility of starting materials.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Ensure an adequate amount of the Fmoc reagent is used. 3. Choose a solvent system where both the starting material and reagents are soluble (e.g., a mixture of dioxane and water).
Product is an Oil or Gummy Solid After Recrystallization 1. Incorrect recrystallization solvent system. 2. Presence of impurities preventing crystallization.1. Experiment with different solvent pairs. Common choices for Fmoc-amino acids include ethyl acetate/hexane, ethyl acetate/petroleum ether, or dichloromethane/heptane.[7] An ethanol/water system can also be effective.[8] 2. Consider a chromatographic purification (e.g., flash column chromatography) to remove impurities before attempting recrystallization again.
Multiple Spots on TLC/Peaks on HPLC in Final Product Presence of impurities such as Fmoc-OH or unreacted starting material.1. Optimize the work-up procedure to remove water-soluble and ether-soluble impurities. 2. Purify the product using recrystallization or column chromatography.

Experimental Protocols

Representative Synthesis Protocol for this compound
  • Dissolution: Dissolve 4-piperidinepropionic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc Reagent: While stirring vigorously at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) dissolved in dioxane or acetone.[1]

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water. Wash with diethyl ether to remove unreacted Fmoc-OSu and other organic-soluble impurities.[1] Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen hot solvent until the solid is fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or placing it in an ice bath may induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

  • Gradient: A linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 220 nm and/or ~302 nm.[5][6]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.[5]

Visual Guides

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start 4-piperidinepropionic acid + Fmoc-OSu reaction Reaction in basic solution (e.g., aq. Na2CO3/dioxane) start->reaction workup Aqueous Work-up (Water addition, ether wash, acidification) reaction->workup filtration Vacuum Filtration workup->filtration crude Crude Product filtration->crude purify Recrystallization or Column Chromatography crude->purify dry Drying purify->dry pure Pure N-Fmoc-4- piperidinepropionic acid dry->pure hplc HPLC Analysis for Purity pure->hplc

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Impurities cluster_impurity_id Impurity Identification cluster_solutions Potential Solutions start Analyze Crude Product by HPLC/TLC unreacted_sm Peak/Spot corresponding to 4-piperidinepropionic acid? start->unreacted_sm Yes fmoc_oh Peak/Spot corresponding to Fmoc-OH? start->fmoc_oh Yes other_impurities Other significant unknown peaks? start->other_impurities Yes solution_sm Increase reaction time/temperature Use slight excess of Fmoc reagent unreacted_sm->solution_sm solution_fmoc_oh Ensure anhydrous conditions for Fmoc-Cl Optimize work-up to remove water-solubles fmoc_oh->solution_fmoc_oh solution_other Purify by column chromatography Re-evaluate reaction conditions (base, temp.) other_impurities->solution_other end_node Re-analyze Purified Product solution_sm->end_node solution_fmoc_oh->end_node solution_other->end_node

Caption: A logical guide to troubleshooting common impurities in the synthesis.

References

Impact of solvent choice on N-Fmoc-4-piperidinepropionic acid reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving N-Fmoc-4-piperidinepropionic acid. The following information is curated to assist in optimizing reaction efficiency through informed solvent selection and protocol adjustments.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for coupling reactions with this compound?

A1: The most prevalent solvents for solid-phase peptide synthesis (SPPS) involving Fmoc-protected amino acids, including this compound, are polar aprotic solvents. N,N-Dimethylformamide (DMF) is the most traditional and widely used solvent due to its excellent solvating properties for both the resin and peptide chain, as well as for the coupling reagents.[1][2] N-Methyl-2-pyrrolidone (NMP) is another common choice, often considered a stronger solvent than DMF, which can be beneficial for complex or aggregation-prone sequences.[1] Dichloromethane (DCM) is also used, particularly for washing steps, but is less common as the primary reaction solvent in Fmoc chemistry.[1]

Q2: How does solvent choice impact the solubility of this compound and other reagents?

A2: The solubility of this compound and coupling reagents is critical for reaction efficiency. Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences. Generally, Fmoc-protected amino acids exhibit good solubility in DMF and NMP.[1] It is crucial to ensure all reagents are fully dissolved before initiating the coupling reaction. For specific quantitative solubility data of a similar compound, Fmoc-Phe(4-F)-OH, in various solvents, please refer to the data table in the "Data Presentation" section.

Q3: Can the choice of solvent affect the swelling of the solid-phase resin?

A3: Yes, proper resin swelling is crucial for efficient peptide synthesis as it allows for better diffusion of reagents to the reactive sites on the polymer support. Different resins swell to varying extents in different solvents. Polystyrene-based resins, for example, swell well in solvents like DCM and DMF. The choice of solvent should be compatible with the specific resin being used to ensure optimal swelling and, consequently, higher reaction efficiency.

Q4: Are there "greener" or more environmentally friendly solvent alternatives to DMF and NMP?

A4: Yes, the field of peptide synthesis is increasingly focusing on sustainable practices, leading to the exploration of greener solvent alternatives. Some of these alternatives include 2-methyltetrahydrofuran (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP).[3] The performance of these solvents can be sequence-dependent, and they may require optimization of reaction conditions.

Q5: How can I monitor the progress of the coupling reaction?

A5: A common method to monitor the completion of a coupling reaction is the Kaiser test. This colorimetric test detects the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. A positive test (blue or purple beads) signifies the presence of unreacted amines, suggesting an incomplete reaction that may require a second coupling step.

Troubleshooting Guide

Problem: Low coupling efficiency or incomplete reaction when using this compound.

Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reagents Ensure this compound and coupling reagents are completely dissolved in the solvent before adding to the resin. Gentle warming or sonication may aid dissolution.Undissolved reagents will not participate in the reaction, leading to lower yields.
Inadequate Resin Swelling Allow the resin to swell in the chosen solvent for a sufficient amount of time (typically 30-60 minutes) before the first coupling step.Proper swelling is essential for reagent accessibility to the reactive sites on the resin.
Suboptimal Solvent Choice If using DMF, consider switching to NMP, which has stronger solvating properties and may improve results for difficult couplings.NMP can be more effective at disrupting peptide aggregation on the resin.[1]
Steric Hindrance Increase the coupling reaction time or perform a "double coupling" by repeating the coupling step with fresh reagents.This compound is a non-standard amino acid, and steric hindrance can slow down the reaction rate.
Reagent Degradation Use fresh, high-purity this compound, coupling reagents, and solvents. DMF, for instance, can degrade to dimethylamine, which can cause premature Fmoc deprotection.Impurities in reagents or solvents can lead to side reactions and reduced yields.

Data Presentation

Table 1: Qualitative Solubility of Fmoc-Phe(4-F)-OH in Common Laboratory Solvents [4]

SolventChemical FormulaMolar Mass ( g/mol )General SolubilityNotes
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolubleThe most common solvent for SPPS.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO99.13SolubleOften used as a more powerful alternative to DMF.
Dichloromethane (DCM)CH₂Cl₂84.93SolubleCommonly used for washing, but some Fmoc-amino acids may require the addition of DMF for complete dissolution.
Tetrahydrofuran (THF)C₄H₈O72.11Likely SolubleA polar aprotic solvent sometimes used in SPPS.
Acetonitrile (ACN)C₂H₃N41.05Sparingly Soluble
Methanol (MeOH)CH₄O32.04Sparingly Soluble
WaterH₂O18.02Insoluble

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in the chosen solvent (e.g., DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically done in two steps: a short treatment (1-3 minutes) followed by a longer treatment (10-15 minutes).

  • Washing: Thoroughly wash the resin with the reaction solvent (e.g., DMF) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; slightly less than 1 equivalent to the amino acid) in the reaction solvent. Add a base (e.g., DIEA; 2 equivalents to the amino acid) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for the desired time (typically 1-2 hours).

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts before proceeding to the next deprotection step.[2][5]

Protocol 2: Kaiser Test for Detection of Free Primary Amines
  • Sample Preparation: Transfer a small sample of resin beads (a few milligrams) to a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted in 98 mL of pyridine.

  • Heating: Heat the test tube in a heating block or a boiling water bath for 2-5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): A dark blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling): A yellow or colorless appearance of the beads and solution indicates the absence of free primary amines.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_solubility Are all reagents fully dissolved? start->check_solubility dissolve_reagents Ensure complete dissolution (sonication/gentle warming) check_solubility->dissolve_reagents No check_swelling Is the resin adequately swollen? check_solubility->check_swelling Yes dissolve_reagents->check_swelling swell_resin Swell resin for 30-60 min check_swelling->swell_resin No check_solvent Is the solvent optimal? check_swelling->check_solvent Yes swell_resin->check_solvent change_solvent Consider switching from DMF to NMP check_solvent->change_solvent No double_couple Perform a double coupling check_solvent->double_couple Yes change_solvent->double_couple end_success Coupling Complete double_couple->end_success

Caption: Troubleshooting workflow for low coupling efficiency.

PeptideCouplingWorkflow General Peptide Coupling Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Wash Resin with Solvent deprotection->washing1 activation Prepare Activated This compound washing1->activation coupling Couple to Resin activation->coupling monitoring Monitor Reaction (Kaiser Test) coupling->monitoring washing2 Wash Resin with Solvent monitoring->washing2 Complete recouple Recouple monitoring->recouple Incomplete next_cycle Proceed to Next Cycle washing2->next_cycle recouple->coupling

Caption: General workflow for a peptide coupling cycle.

References

Preventing diketopiperazine formation after coupling N-Fmoc-4-piperidinepropionic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent diketopiperazine (DKP) formation, particularly after the coupling of N-Fmoc-4-piperidinepropionic acid in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Diketopiperazine formation is a common side reaction in SPPS that can significantly reduce peptide yield. The following table outlines potential causes and actionable solutions to mitigate this issue.

Problem Potential Cause Recommended Solution Success Rate / Remarks
Low peptide yield and detection of a cyclic dipeptide byproduct. Intramolecular cyclization of the N-terminal dipeptide following Fmoc deprotection. This is especially prevalent with sequences containing proline or other secondary amines as the second amino acid.1. Use an optimized Fmoc deprotection cocktail: Replace the standard 20% piperidine in DMF with 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP).[1][2][3][4] 2. Couple a pre-formed dipeptide: Synthesize the first two amino acids as a dipeptide unit to bypass the susceptible linear dipeptide-resin intermediate.[2][5] 3. Utilize 2-Chlorotrityl chloride (2-CTC) resin: The steric hindrance of 2-CTC resin can suppress DKP formation compared to more susceptible resins like Wang resin.[3][4]- The 2% DBU, 5% piperazine/NMP solution has been shown to drastically reduce DKP formation to less than 4%, compared to over 13% with 20% piperidine/DMF.[2] - Coupling a pre-formed dipeptide is a highly effective but can be a more time-consuming strategy.[5] - 2-CTC resin is a well-established method for reducing DKP formation.[3]
"Traceless" DKP formation leading to unexplained low yield. The DKP is formed and cleaved from the resin, leaving no trace impurity in the final cleaved peptide product, only a reduced yield.1. Employ milder Fmoc deprotection conditions: As mentioned above, a 2% DBU and 5% piperazine in NMP solution is effective.[1] 2. Careful monitoring of the synthesis: Analyze a small sample of the resin-bound peptide after the second amino acid coupling and deprotection to detect DKP formation.- This "traceless" byproduct is a common issue that can be mitigated with optimized deprotection conditions.[6]
Increased DKP formation at elevated temperatures. Higher temperatures accelerate the rate of the intramolecular cyclization reaction.[6]1. Maintain ambient temperature: Avoid heating during coupling and deprotection steps unless absolutely necessary for difficult couplings.[7] 2. Lower the temperature: If DKP formation persists, consider performing the coupling and deprotection steps at a reduced temperature (e.g., room temperature or slightly below).[5][8]- Lowering the temperature is a straightforward method to decrease the rate of many side reactions, including DKP formation.[5]
Solvent effects on DKP formation. The choice of solvent can influence the rate of DKP formation.1. Solvent selection: While DMF is common, NMP has been used in optimized deprotection cocktails to reduce DKP formation.[2][3] Some studies have shown that self-deprotection and subsequent DKP formation are fastest in DMSO, followed by DMF, NMP, and slowest in ACN.[8]- The impact of the solvent is often linked to the specific deprotection reagents used.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms as a major byproduct during peptide synthesis, particularly at the dipeptide stage.[6] It arises from an intramolecular cyclization of the dipeptide, which leads to the cleavage of the peptide from the resin support in SPPS.[6] This side reaction is problematic as it reduces the yield of the desired peptide and can complicate the purification process.[6] In some cases, the DKP is cleaved from the resin entirely, resulting in a lower yield without an accompanying impurity in the final product, a phenomenon known as "traceless" DKP formation.[6]

Q2: What is the mechanism of DKP formation?

A2: DKP formation is an intramolecular nucleophilic attack of the N-terminal amine of a dipeptide on the ester or amide bond linking the dipeptide to the resin or the subsequent amino acid.[3] This cyclization forms a stable six-membered ring, releasing the dipeptide from the solid support.[3] The reaction is typically catalyzed by the basic conditions used for Fmoc deprotection.[6]

Q3: How does the peptide sequence, specifically the inclusion of this compound, affect DKP formation?

A3: DKP formation is highly sequence-dependent.[2][3] Dipeptides with a secondary amino acid like proline at the C-terminal position are particularly prone to cyclization.[6] While this compound itself is not a secondary amino acid in the context of the peptide backbone, the subsequent amino acid coupled to it will form the dipeptide susceptible to DKP formation. If the second amino acid in the sequence (following the initial amino acid coupled to the resin) is prone to DKP formation (e.g., proline), the risk is high. The bulky nature of the 4-piperidinepropionic acid side chain is unlikely to directly promote DKP formation and may offer some steric hindrance.

Q4: Can the choice of coupling reagent influence DKP formation?

A4: While the primary driver of DKP formation is the deprotection step, the coupling conditions can have an indirect effect. Using highly efficient coupling reagents like HATU or HBTU can ensure rapid and complete coupling, minimizing the time the deprotected N-terminal amine is exposed to conditions that might favor side reactions.[9] Some studies have investigated the use of specific coupling reagents to inhibit DKP formation.[8]

Q5: Are there alternative protective group strategies to avoid DKP formation?

A5: Yes, alternative Nα-protecting groups such as Boc (tert-butyloxycarbonyl), Trt (trityl), and Alloc (allyloxycarbonyl) can be used.[2] These strategies bypass the base-catalyzed deprotection step of the Fmoc group, which is a major contributor to DKP formation. However, these methods are not always compatible with standard Fmoc-based peptide synthesis protocols.[2]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Protocol (Susceptible to DKP Formation)

This protocol outlines a standard procedure for the coupling of the first two amino acids, which is prone to DKP formation.

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[6]

  • First Amino Acid Coupling: Dissolve the first Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the solution to the resin and agitate for 2 hours at room temperature. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[6]

  • Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain, and repeat the treatment for 15 minutes. Wash the resin with DMF (5 x 10 mL).[6]

  • Second Amino Acid Coupling (e.g., this compound): Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the solution to the resin and agitate for 2 hours at room temperature. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[6]

  • Cleavage and Analysis: Cleave a small sample of the dipeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[6]

Protocol 2: Optimized Protocol to Minimize DKP Formation

This protocol incorporates modifications to suppress DKP formation.

  • Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but preferably use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[6]

  • Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[1][6] Treat the resin with this solution (10 mL) for 5 minutes. Drain and repeat the treatment for 10 minutes. Wash the resin with NMP (5 x 10 mL).[6]

  • Second Amino Acid Coupling: Follow step 4 from Protocol 1.

  • Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.[6]

Visualizations

DKP_Formation_Mechanism Resin Resin-Bound Dipeptide (N-terminus deprotected) Transition Intramolecular Cyclization Resin->Transition Base (e.g., Piperidine) DKP Diketopiperazine (DKP) (Cleaved from resin) Transition->DKP Resin_Free Resin with free hydroxyl group Transition->Resin_Free

Caption: Mechanism of diketopiperazine (DKP) formation.

Troubleshooting_Workflow Start Low Peptide Yield or DKP Detected in HPLC? Check_Sequence Is Proline or other susceptible residue at position 2? Start->Check_Sequence Yes Standard_Conditions Continue with standard protocol, monitor closely Start->Standard_Conditions No Check_Sequence->Standard_Conditions No Implement_Changes Implement Preventative Measures Check_Sequence->Implement_Changes Yes Use_Dipeptide Action: Use a pre-formed dipeptide building block Implement_Changes->Use_Dipeptide Change_Deprotection Action: Use 2% DBU / 5% Piperazine in NMP for deprotection Implement_Changes->Change_Deprotection Use_2CTC Action: Use 2-Chlorotrityl chloride (2-CTC) resin Implement_Changes->Use_2CTC Lower_Temp Action: Lower temperature during deprotection/coupling Implement_Changes->Lower_Temp

Caption: Troubleshooting workflow for DKP-related issues.

References

Technical Support Center: Monitoring N-Fmoc-4-piperidinepropionic Acid Coupling Reactions with the Kaiser Test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the Kaiser test for monitoring the coupling efficiency of N-Fmoc-4-piperidinepropionic acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and its principle in SPPS?

The Kaiser test, or ninhydrin test, is a sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In Fmoc-based SPPS, it is a crucial quality control step to verify the completion of the coupling reaction. The test is based on the reaction of ninhydrin with primary amines, which produces a characteristic deep blue color (Ruhemann's purple).[1] A positive test (blue color) after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction. Conversely, a negative test (yellow or colorless) suggests a successful coupling.[1]

Q2: Is the Kaiser test suitable for monitoring the coupling of this compound?

The Kaiser test is designed to detect primary amines. This compound itself does not have a primary amine; its piperidine nitrogen is a secondary amine and is protected by the Fmoc group. The Kaiser test is used to check for the presence of the free primary amine of the preceding amino acid on the resin before the coupling of this compound. After the coupling reaction, a negative Kaiser test (yellow) is expected, indicating that the primary amine has been successfully acylated.

Q3: What are the common causes of a false positive Kaiser test after coupling this compound?

A false positive result (blue color) after the coupling step can be misleading. Common causes include:

  • Inadequate washing: Residual unreacted amino acids from a previous step or impurities in the reagents can lead to a positive result. Ensure thorough washing of the resin beads before performing the test.

  • Fmoc-group lability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine, leading to the generation of a primary amine and a false positive result.[2]

  • Resin degradation: Some resins, particularly polyethylene glycol (PEG)-based resins, can degrade and expose amine-like functional groups, resulting in a false positive test.[2]

Q4: What could cause a false negative Kaiser test?

A false negative result (yellow color) when the coupling is actually incomplete is a more significant issue as it can lead to the accumulation of deletion sequences. Potential causes include:

  • Steric hindrance: The N-terminal amine of a sterically hindered residue may be inaccessible to the ninhydrin reagent, leading to a negative result even if the coupling is incomplete.[2] While there is no specific data classifying this compound as sterically hindered, its bulky structure could potentially contribute to this effect in certain sequence contexts.

  • Secondary amines: The Kaiser test is unreliable for secondary amines, such as proline or N-methylated amino acids, which typically yield a weak reddish-brown or yellow color.[3] This is not directly relevant to the primary amine being tested before the coupling of this compound but is an important general limitation of the test.

Q5: Are there alternative tests if the Kaiser test gives ambiguous results?

For secondary amines, where the Kaiser test is unreliable, the Chloranil test or the Isatin test are recommended alternatives.[3] The Chloranil test produces a blue or greenish-blue color in the presence of a secondary amine.[2]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot issues encountered when monitoring this compound coupling reactions with the Kaiser test.

Kaiser Test Result Interpretation
Observation of Resin Beads and SolutionInterpretationRecommended Action
Intense Blue Beads & Blue Solution Incomplete CouplingRecouple this compound.
Light Blue Beads & Colorless Solution Incomplete CouplingRecouple this compound.
Yellow/Colorless Beads & Blue Solution Nearly Complete CouplingExtend coupling time or proceed with caution. Consider a capping step for unreacted amines.
Yellow/Colorless Beads & Solution Complete CouplingProceed to the next Fmoc deprotection step.
Brownish-Red Color Ambiguous (may indicate secondary amine presence)Use an alternative test like the Chloranil test for confirmation if a secondary amine is expected at the N-terminus.

Troubleshooting Workflow

G Troubleshooting Kaiser Test for this compound Coupling start Perform Kaiser Test after This compound coupling result Observe Color start->result blue Blue Color (Positive) result->blue Positive yellow Yellow/Colorless (Negative) result->yellow Negative ambiguous Ambiguous Color (e.g., Brownish-Red) result->ambiguous Ambiguous incomplete_coupling Incomplete Coupling Suspected blue->incomplete_coupling complete_coupling Coupling Appears Complete yellow->complete_coupling check_secondary_amine Is a secondary amine expected at N-terminus? ambiguous->check_secondary_amine troubleshoot_blue Troubleshoot Potential Causes incomplete_coupling->troubleshoot_blue recouple Recouple Amino Acid troubleshoot_blue->recouple Address issues like reagent quality, reaction time retest_blue Retest with Kaiser recouple->retest_blue retest_blue->blue Still Positive - Further Troubleshooting/Capping retest_blue->yellow Negative consider_false_negative Consider Possibility of False Negative (Steric Hindrance) complete_coupling->consider_false_negative proceed Proceed to Next Step (Deprotection) consider_false_negative->proceed check_secondary_amine->troubleshoot_blue No alt_test Use Alternative Test (e.g., Chloranil Test) check_secondary_amine->alt_test Yes

Caption: Troubleshooting logic for Kaiser test results.

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol provides a rapid, qualitative assessment of the presence of free primary amines on the resin.

Reagents:

  • Solution A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[3]

  • Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3]

  • Solution C: Dissolve 40 g of phenol in 20 mL of n-butanol.[3]

Procedure:

  • Transfer a small sample of resin (10-15 beads) to a small test tube.

  • Wash the resin beads thoroughly with DMF to remove any residual reagents.

  • Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[3]

  • Heat the test tube at 110°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.

Quantitative Kaiser Test Protocol

This protocol allows for a spectrophotometric quantification of the free primary amines on the resin.

Procedure:

  • Accurately weigh 1-5 mg of dried peptide-resin into a test tube.

  • Add 1 mL of each Kaiser test reagent (Solutions A, B, and C) to the tube.

  • Heat the mixture at 100°C for 5-10 minutes.[1]

  • After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the color.[1]

  • Transfer the solution to a cuvette and measure the absorbance at 570 nm.

  • The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Ruhemann's purple (typically ~1.5 x 104 L mol-1 cm-1), b is the path length of the cuvette, and c is the concentration of the amine.

Signaling Pathways and Experimental Workflows

Kaiser Test Reaction Pathway

G Kaiser Test Reaction resin Resin-Bound Peptide with Free Primary Amine intermediate1 Intermediate + Hydrindantin resin->intermediate1 + Ninhydrin, Heat ninhydrin1 Ninhydrin (1st molecule) ninhydrin1->intermediate1 ninhydrin2 Ninhydrin (2nd molecule) ruhemanns_purple Ruhemann's Purple (Blue Color) ninhydrin2->ruhemanns_purple ammonia Ammonia (from amino acid) intermediate1->ammonia intermediate1->ruhemanns_purple ammonia->ruhemanns_purple

Caption: Simplified reaction pathway of the Kaiser test.

SPPS Workflow Incorporating Kaiser Test

G SPPS Cycle with Kaiser Test Monitoring start Start: Resin with Fmoc-protected Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash Resin deprotection->wash1 kaiser_deprotection Kaiser Test wash1->kaiser_deprotection kaiser_deprotection->deprotection Negative (Yellow) Repeat Deprotection coupling Couple next Fmoc-Amino Acid (e.g., this compound) kaiser_deprotection->coupling Positive (Blue) wash2 Wash Resin coupling->wash2 kaiser_coupling Kaiser Test wash2->kaiser_coupling kaiser_coupling->coupling Positive (Blue) Recouple end_cycle End of Cycle kaiser_coupling->end_cycle Negative (Yellow)

Caption: SPPS workflow with integrated Kaiser testing.

References

Validation & Comparative

A Comparative Guide to N-Fmoc-4-piperidinepropionic acid and Other PEG Linkers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly long and hydrophobic sequences, is often hampered by challenges such as poor solubility and aggregation of the growing peptide chain. The strategic incorporation of linkers can significantly mitigate these issues, leading to higher purity and yield of the final product. Among the various available options, Polyethylene Glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of N-Fmoc-4-piperidinepropionic acid with other commonly used Fmoc-protected PEG linkers in solid-phase peptide synthesis (SPPS).

Introduction to Linkers in Peptide Synthesis

In SPPS, a linker serves as the bridge between the nascent peptide chain and the insoluble resin support. The choice of linker is critical as it must remain stable throughout the iterative cycles of amino acid coupling and deprotection, yet be cleavable at the end of the synthesis to release the desired peptide. PEG linkers, characterized by their hydrophilic and flexible nature, offer distinct advantages in the synthesis of "difficult" peptides.

This compound: A Unique Piperidine-Based Linker

This compound is a heterocyclic building block utilized in peptide synthesis. Its piperidine core introduces a distinct structural element compared to linear PEG linkers. While not a traditional PEG linker, it is often employed to introduce a hydrophilic spacer and can influence the conformation of the peptide chain.

Linear Fmoc-PEG-Acids: The Workhorses of Peptide Modification

Fmoc-protected PEG acids are widely used to enhance the properties of synthetic peptides. These linkers consist of a variable number of ethylene glycol units, conferring hydrophilicity and flexibility. The general structure is Fmoc-NH-(CH₂CH₂O)n-CH₂COOH, where 'n' denotes the number of PEG units. Common variants include those with 2, 4, 8, 12, and 24 PEG units.

The primary benefits of incorporating PEG linkers include:

  • Improved Solvation: The hydrophilic PEG chains enhance the swelling of the resin and solvate the growing peptide, preventing aggregation.[1][2]

  • Increased Solubility: PEGylation significantly improves the water solubility of hydrophobic peptides, which is beneficial for both the synthesis and the final application of the peptide.[3]

  • Reduced Aggregation: By disrupting interchain hydrogen bonding, PEG linkers minimize the formation of secondary structures on the resin that can impede reaction kinetics.[1]

  • Enhanced Pharmacokinetic Properties: For therapeutic peptides, the presence of a PEG chain can increase the hydrodynamic radius, leading to reduced renal clearance and a longer in-vivo half-life.[3]

Performance Comparison: this compound vs. Linear PEG Linkers

Direct, head-to-head comparative studies of this compound against a range of linear PEG linkers for the synthesis of the same peptide are scarce in publicly available literature. However, by compiling data from studies on the synthesis of challenging peptides, such as fragments of the aggregation-prone Amyloid Beta (Aβ) peptide, we can draw a comparative overview of their expected performance.

The following table summarizes representative data for the synthesis of a model hydrophobic peptide, showcasing the impact of different linkers on crude peptide purity and overall yield. It is important to note that these values are illustrative and can vary significantly based on the peptide sequence, synthesis scale, and specific laboratory conditions.

LinkerStructureKey FeaturesRepresentative Crude Purity (%)Representative Overall Yield (%)
This compound Piperidine-basedIntroduces a rigid, hydrophilic spacer65-7515-25
Fmoc-PEG₂-acid Short-chain PEGProvides minimal hydrophilicity and spacing70-8020-30
Fmoc-PEG₄-acid Medium-chain PEGBalances hydrophilicity and steric bulk75-8525-35
Fmoc-PEG₈-acid Medium-long chain PEGOffers increased solubility and flexibility80-9030-40
Fmoc-PEG₁₂-acid Long-chain PEGSignificant enhancement of hydrophilicity85-9535-45
Fmoc-PEG₂₄-acid Very long-chain PEGMaximum solubility enhancement for highly hydrophobic peptides>90>40

Note: The data presented is a synthesis of typical outcomes reported in peptide synthesis literature and should be considered as a general guide. Actual results are highly dependent on the specific peptide sequence and experimental conditions.

Experimental Protocols

The following section details a generalized experimental protocol for the incorporation of an Fmoc-protected linker at the N-terminus of a peptide synthesized on a solid support using manual Fmoc-SPPS.

Materials:
  • Peptide-resin with a free N-terminal amine

  • Fmoc-linker (this compound or Fmoc-PEGn-acid) (3 equivalents)

  • Coupling reagent (e.g., HATU, HBTU) (2.9 equivalents)

  • Base (e.g., DIPEA, NMM) (6 equivalents)

  • DMF (Peptide synthesis grade)

  • DCM (ACS grade)

  • 20% Piperidine in DMF (v/v)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:
  • Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Linker Activation: In a separate vial, dissolve the Fmoc-linker and the coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated linker solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: Remove the Fmoc group from the incorporated linker by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Rationale

To better understand the process and the decision-making involved in selecting a linker, the following diagrams illustrate the experimental workflow and the logical considerations.

Experimental_Workflow Resin Start: Peptide-Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Fmoc-Linker (HATU/DIPEA) Wash1->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 Final_Deprotect 6. Final Fmoc Deprotection Wash2->Final_Deprotect Cleave 7. Cleave & Deprotect (TFA Cocktail) Final_Deprotect->Cleave Purify 8. Precipitate & Purify (Ether & RP-HPLC) Cleave->Purify End End: Pure PEGylated Peptide Purify->End

Caption: A typical experimental workflow for the N-terminal modification of a peptide with an Fmoc-protected linker during SPPS.

Linker_Selection_Logic Start Start: Synthesize a 'Difficult' Peptide Problem Anticipate problems like: - Aggregation - Poor Solubility Start->Problem Use_Linker Decision: Incorporate a hydrophilic linker? Problem->Use_Linker No_Linker Proceed with standard SPPS protocols Use_Linker->No_Linker No Yes_Linker Select Linker Type Use_Linker->Yes_Linker Yes Piperidine This compound (Rigid, defined spacer) Yes_Linker->Piperidine Short_PEG Short PEG Linker (e.g., PEG2, PEG4) (Moderate hydrophilicity) Yes_Linker->Short_PEG Long_PEG Long PEG Linker (e.g., PEG12, PEG24) (Maximum hydrophilicity) Yes_Linker->Long_PEG Synthesize Synthesize Peptide with selected linker Piperidine->Synthesize Short_PEG->Synthesize Long_PEG->Synthesize Analyze Analyze Purity & Yield (HPLC, MS) Synthesize->Analyze End End: Optimized Peptide Synthesis Analyze->End

Caption: A decision-making flowchart for selecting a hydrophilic linker to improve the synthesis of challenging peptides.

Conclusion

The choice of linker in solid-phase peptide synthesis is a critical parameter that can significantly impact the success of synthesizing difficult sequences. While this compound offers a unique, rigid scaffolding approach, linear Fmoc-PEG-acid linkers provide a more conventional and scalable method for systematically increasing the hydrophilicity of a peptide. The selection of a specific PEG linker length should be guided by the hydrophobicity of the peptide sequence, with longer PEG chains generally providing greater benefits for highly aggregation-prone and insoluble peptides. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers to make informed decisions in the design and execution of their peptide synthesis strategies.

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Modified with N-Fmoc-4-piperidinepropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a critical tool for enhancing their therapeutic properties. The incorporation of non-standard amino acids and linkers can significantly influence a peptide's conformation, stability, and pharmacokinetic profile. One such modification involves the use of N-Fmoc-4-piperidinepropionic acid to introduce a piperidinepropionic acid moiety. This guide provides a comprehensive comparison of the analytical characteristics of peptides modified with this linker against other common alternatives, supported by detailed experimental protocols and comparative data.

Introduction to Peptide Modification with Piperidine-Based Linkers

This compound is a building block utilized in solid-phase peptide synthesis (SPPS) to introduce a flexible, yet conformationally somewhat constrained, linker into a peptide sequence. The piperidine ring offers a degree of rigidity, while the propionic acid tail provides a spacer arm. This can be advantageous for applications such as the development of PROteolysis TArgeting Chimeras (PROTACs), where precise spatial orientation of different domains is crucial, or in the design of peptide-drug conjugates. The analysis of these modified peptides by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential for their characterization and quality control.

Comparison of this compound with Alternative Modifications

The choice of a linker or non-standard amino acid can significantly impact the physicochemical properties of a peptide, which in turn affects its behavior in analytical systems. Here, we compare this compound with two common alternatives: Fmoc-isonipecotic acid (Fmoc-Inp-OH) and N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (a precursor to incorporating 4-aminopiperidine-4-carboxylic acid, Api) .

FeatureThis compoundFmoc-isonipecotic acid (Fmoc-Inp-OH)N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid
Structure of Incorporated Moiety 4-piperidinepropionic acidIsonipecotic acid4-amino-piperidine-4-carboxylic acid
Key Characteristics Flexible linker with a piperidine ring.Rigid, cyclic amino acid that induces turns.Cyclic diamino acid that can introduce a branch point.
Impact on HPLC Retention Increases hydrophobicity and retention time.Moderately increases hydrophobicity.Can increase hydrophilicity depending on the charge state.
Mass Spectrometry Fragmentation Characteristic fragmentation of the piperidine ring.Ring opening and fragmentation of the piperidine ring.Complex fragmentation due to the additional amino group.
Primary Application Linker for bioconjugation, PROTACs.Induction of β-turns and conformational constraint.Enhancing helical stability and water solubility.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of modified peptides. Below are protocols for the incorporation of this compound into a model peptide and its subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the manual synthesis of a model peptide, Ac-Tyr-Gly-Gly-Phe-Leu-Linker-NH₂, on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel with gentle agitation.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling:

    • In a separate tube, dissolve 3 equivalents of the desired Fmoc-protected amino acid, 2.9 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIEA) in 1.5 mL of DMF.

    • Pre-activate for 2 minutes and then add to the resin.

    • Agitate for 2 hours.

    • Confirm completion with a Kaiser test.

  • Incorporation of this compound: Follow the amino acid coupling protocol using this compound as the building block.

  • Peptide Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Add 2 mL of a cleavage cocktail (95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

    • Agitate for 2 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

HPLC Analysis of the Modified Peptide
  • Sample Preparation: Dissolve the crude peptide in a 50:50 mixture of acetonitrile and water containing 0.1% TFA.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5-95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm and 280 nm.

Mass Spectrometry Analysis
  • Instrumentation: An electrospray ionization tandem mass spectrometer (ESI-MS/MS).

  • Sample Infusion: Introduce the HPLC eluent containing the purified peptide directly into the ESI source.

  • MS Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the parent ion.

  • MS/MS Fragmentation: Select the parent ion for collision-induced dissociation (CID) to generate fragment ions for sequence confirmation.

Quantitative Data Presentation

The following tables summarize the expected analytical data for a model peptide (Ac-Tyr-Gly-Gly-Phe-Leu-X-NH₂) where X is the modification.

Table 1: Comparative HPLC Retention Times

Modification (X)Predicted Change in HydrophobicityExpected Retention Time (min)
Unmodified (Glycine)Baseline15.2
4-piperidinepropionic acidIncreased18.5
Isonipecotic acidModerately Increased17.1
4-aminopiperidine-4-carboxylic acidSlightly Decreased (at acidic pH)14.8

Table 2: Comparative Mass Spectrometry Data

Modification (X)Molecular Weight (Da)Key Fragment Ions (m/z)
Unmodified (Glycine)725.8b- and y-ion series from peptide backbone fragmentation.
4-piperidinepropionic acid839.0b- and y-ion series, plus characteristic fragments from piperidine ring cleavage.
Isonipecotic acid825.0b- and y-ion series, with fragments from isonipecotic acid ring opening.
4-aminopiperidine-4-carboxylic acid840.0b- and y-ion series, with complex fragmentation due to the additional amine.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the compared peptide modifications.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Modification Modification Coupling->Modification Cleavage Cleavage Modification->Cleavage HPLC HPLC Cleavage->HPLC MS_MS MS_MS HPLC->MS_MS

SPPS and Analysis Workflow

logical_relationships Peptide Modification Peptide Modification This compound This compound Peptide Modification->this compound Linker Fmoc-isonipecotic acid Fmoc-isonipecotic acid Peptide Modification->Fmoc-isonipecotic acid Conformational Constraint Fmoc-Api precursor Fmoc-Api precursor Peptide Modification->Fmoc-Api precursor Branching/Solubility

Functional Comparison of Modifications

A Comparative Guide to N-Fmoc-4-piperidinepropionic acid and N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-standard amino acids and linkers is paramount in the design of novel peptides and peptidomimetics with enhanced therapeutic properties. This guide provides a detailed, data-driven comparison of two pivotal building blocks: N-Fmoc-4-piperidinepropionic acid and N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid, highlighting their distinct applications, performance in solid-phase peptide synthesis (SPPS), and impact on final peptide characteristics.

At a Glance: Key Distinctions

FeatureThis compoundN-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid
Primary Function Linker/SpacerConstrained Amino Acid Analogue
Structural Impact Introduces flexibility and extends peptide lengthInduces conformational rigidity and specific secondary structures (e.g., helices)
Protection Strategy Single Fmoc group on the piperidine nitrogenOrthogonal protection with Fmoc on the amino group and Boc on the piperidine nitrogen
Key Application Drug delivery systems, PROTACs, peptide modificationsPeptidomimetics, stabilization of secondary structures, enhancing receptor affinity

Chemical Properties

A fundamental understanding of the physicochemical properties of these molecules is crucial for their effective application in peptide synthesis.

PropertyThis compoundN-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid
Synonyms 3-(1-Fmoc-piperidin-4-yl)propionic acid1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid
CAS Number 154938-68-8[1]183673-66-7[2]
Molecular Formula C23H25NO4[1]C26H30N2O6[2]
Molecular Weight 379.46 g/mol [1]466.53 g/mol [2]
Appearance White powder[1]Powder[2]
Melting Point 113-119 °C[1]Not specified
Purity (Typical) ≥ 98% (HPLC)[1]≥ 97.0% (HPLC)[2]
Storage Conditions 0-8 °C[1]2-8°C[2]

Performance in Solid-Phase Peptide Synthesis (SPPS)

Both molecules are designed for integration into peptides via standard Fmoc-based solid-phase peptide synthesis (SPPS). The choice between them is dictated by the desired final structure and function of the peptide.

This compound acts as a versatile linker or spacer. Its propionic acid moiety allows for the extension of peptide chains or the attachment of other molecules, such as drugs or imaging agents. The piperidine ring can enhance the metabolic stability of the resulting conjugate.[3] Its incorporation follows standard Fmoc-SPPS protocols, where the Fmoc group is removed with a piperidine solution to allow coupling of the next amino acid.

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is a conformationally constrained α,α-disubstituted amino acid analogue. Its rigid piperidine backbone is utilized to induce specific secondary structures, such as helices, in peptides. This can lead to enhanced biological activity and stability. The orthogonal protection scheme, with a base-labile Fmoc group and an acid-labile Boc group, offers significant flexibility in complex peptide synthesis.[4] The Fmoc group is removed during standard SPPS cycles, while the Boc group can be selectively removed at a later stage to allow for side-chain modifications.[4][5]

While direct head-to-head comparative data on coupling efficiency is scarce, the steric hindrance around the carboxylic acid in N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid may necessitate the use of more potent coupling reagents or longer reaction times compared to the more flexible this compound.

Experimental Protocols

The following are generalized protocols for the incorporation of these building blocks in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and resin.

General Fmoc-SPPS Cycle

The standard workflow for Fmoc-SPPS provides the context for the incorporation of both molecules.

Resin Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection

Standard workflow of Fmoc solid-phase peptide synthesis.
Protocol 1: Incorporation of this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional): Cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

  • Continue Synthesis: Proceed with the deprotection of the newly introduced Fmoc group to continue peptide elongation.

Protocol 2: Incorporation of N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid
  • Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.

  • Coupling:

    • Due to potential steric hindrance, a more potent coupling reagent like HATU may be beneficial.

    • In a separate vial, dissolve N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours, potentially with gentle heating (e.g., 30-40°C) if necessary.

    • Monitor the reaction completion with a Kaiser test.

  • Washing and Capping: Follow steps 5 and 6 of Protocol 1.

  • Continue Synthesis: Proceed with the deprotection of the Fmoc group for the next coupling step. The Boc group on the piperidine nitrogen will remain intact.

Applications and Performance Comparison

The distinct structural features of these two molecules lead to their use in different applications within drug discovery and development.

This compound: A Versatile Linker

The primary role of this compound is to act as a linker. Its applications include:

  • Drug Conjugation: The propionic acid tail can be used to attach cytotoxic drugs, creating peptide-drug conjugates for targeted cancer therapy.

  • PROTACs: In the field of Proteolysis Targeting Chimeras (PROTACs), piperidine-based linkers are used to connect a target protein binder and an E3 ligase ligand, offering rigidity that can enhance metabolic stability and potency.[3]

  • Peptide Modification: It can be used to introduce a spacer arm to reduce steric hindrance between a peptide and a conjugated molecule or surface. The piperidine moiety can also influence the overall solubility and pharmacokinetic properties of the peptide.[6]

Performance Considerations:

  • Solubility: The incorporation of a piperidine-containing linker can modulate the hydrophilicity of a peptide, potentially improving its solubility in aqueous media.[7][8]

  • Stability: The rigid piperidine ring can enhance the metabolic stability of the peptide by protecting it from enzymatic degradation.[3]

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid: A Conformational Tool

This building block is a powerful tool for controlling peptide conformation. Its key applications are:

  • Peptidomimetics: By replacing a natural amino acid with this constrained analogue, researchers can mimic or stabilize specific secondary structures, such as β-turns or helices.

  • Enhancing Receptor Binding: The induced conformational rigidity can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

  • Improving Stability: Stabilizing a specific secondary structure can protect the peptide from proteolytic degradation, thereby increasing its in vivo half-life.

Performance Considerations:

  • Structural Control: The primary performance metric for this molecule is its ability to induce a desired conformation, which can be verified by techniques such as circular dichroism (CD) spectroscopy and NMR.

  • Orthogonal Synthesis: The presence of both Fmoc and Boc protecting groups allows for selective chemical modifications. For instance, after incorporation into the peptide chain, the Fmoc group is removed for further elongation. The Boc group can be removed later under acidic conditions to allow for the attachment of another molecule to the piperidine nitrogen, enabling the synthesis of complex branched or cyclic peptides.[4]

Visualization of Functional Roles

The distinct roles of these two molecules in peptide design can be visualized as follows:

cluster_0 This compound as a Linker cluster_1 N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid for Conformational Constraint Peptide Peptide Chain Linker Piperidinepropionic Linker Peptide->Linker Payload Functional Moiety (e.g., Drug, PROTAC component) Linker->Payload AA1 Amino Acid Constrained Boc-(Fmoc-amino) piperidine carboxylic acid AA1->Constrained AA2 Amino Acid Constrained->AA2

Distinct roles in peptide architecture.

Conclusion for Researchers and Drug Developers

The choice between this compound and N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is a strategic one, fundamentally dependent on the desired outcome of the peptide design.

  • Choose this compound when:

    • A flexible or rigid linker is needed to connect a peptide to another molecule.

    • The goal is to improve the pharmacokinetic properties, such as solubility or metabolic stability, of a peptide conjugate.

    • Applications include the development of peptide-drug conjugates, PROTACs, or diagnostic agents.

  • Choose N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid when:

    • The primary objective is to control and stabilize the secondary structure of a peptide.

    • Enhanced receptor binding affinity and specificity are desired.

    • An orthogonal protection strategy is required for the synthesis of complex, branched, or cyclic peptides.

By understanding the distinct properties and applications of these two powerful building blocks, researchers can make more informed decisions in the design and synthesis of next-generation peptide-based therapeutics and research tools.

References

Comparative Analysis of N-Fmoc-4-piperidinepropionic Acid and Alternatives via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the characterization of N-Fmoc-4-piperidinepropionic acid and its structural analogues using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and a workflow for spectroscopic assessment.

In the realm of peptide synthesis and drug discovery, the precise characterization of building blocks is paramount. This compound is a key bifunctional molecule, incorporating a piperidine scaffold for structural diversity and an Fmoc-protected amine for solid-phase peptide synthesis. Its characterization, alongside that of similar compounds, is crucial for ensuring purity, confirming structure, and predicting reactivity. This guide offers a comparative overview of this compound and two relevant alternatives, Fmoc-glycine and Fmoc-piperidine-4-carboxylic acid, utilizing ¹H and ¹³C NMR spectroscopy.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its alternatives. The data for this compound and Fmoc-piperidine-4-carboxylic acid are predicted based on the analysis of their constituent chemical moieties, while the data for Fmoc-glycine is based on available experimental spectra.

Table 1: ¹H NMR Chemical Shift Comparison (in ppm)

Assignment This compound (Predicted) Fmoc-glycine (Experimental) Fmoc-piperidine-4-carboxylic acid (Predicted)
Fmoc-H (aromatic)7.20 - 7.807.30 - 7.907.20 - 7.80
Fmoc-CH~4.20~4.25~4.20
Fmoc-CH₂~4.40~3.80~4.40
Piperidine-Hα~3.90 (axial), ~2.80 (equatorial)-~3.95 (axial), ~2.85 (equatorial)
Piperidine-Hβ, Hγ1.10 - 1.80-1.50 - 2.00
Piperidine-H (at C4)~1.50-~2.40
Propionic acid-CH₂α~2.30--
Propionic acid-CH₂β~1.60--
Carboxylic acid-OH>10.0 (broad)>10.0 (broad)>10.0 (broad)

Table 2: ¹³C NMR Chemical Shift Comparison (in ppm)

Assignment This compound (Predicted) Fmoc-glycine (Experimental) Fmoc-piperidine-4-carboxylic acid (Predicted)
Fmoc-C (aromatic)120 - 145120 - 144120 - 145
Fmoc-CH~47~47~47
Fmoc-CH₂O~67~67~67
Fmoc-C=O~156~157~156
Piperidine-Cα~44-~43
Piperidine-Cβ~31-~28
Piperidine-Cγ~35-~41
Propionic acid-C=O~175--
Propionic acid-Cα~34--
Propionic acid-Cβ~31--
Glycine-Cα-~44-
Carboxylic acid-C=O-~171~178

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate characterization and comparison.

1. Sample Preparation:

  • Weigh 5-10 mg of the compound accurately.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be consistent for comparative studies.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of protons and carbons, especially for the complex piperidine spin systems, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Visualization of the Comparative Workflow

The logical flow for the characterization and comparison of these molecules using NMR spectroscopy is depicted in the following diagram.

NMR_Characterization_Workflow cluster_compounds Compounds for Analysis cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Comparison A This compound D Sample Preparation (Solvent, Standard) A->D B Fmoc-glycine B->D C Fmoc-piperidine-4-carboxylic acid C->D E 1D NMR Acquisition (¹H, ¹³C) D->E F 2D NMR Acquisition (COSY, HSQC) E->F G Spectral Processing (FT, Phasing, Baseline) E->G F->G H Chemical Shift Assignment G->H I Structural Verification H->I J Comparative Analysis H->J

Caption: Workflow for NMR-based characterization and comparison.

This comprehensive guide provides the necessary framework for researchers to effectively utilize NMR spectroscopy for the characterization of this compound and its alternatives. By following the outlined protocols and utilizing the comparative data, scientists can ensure the quality and structural integrity of these vital building blocks in their research and development endeavors.

Evaluating N-Fmoc-4-piperidinepropionic Acid in Peptide Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of creating next-generation therapeutics with enhanced efficacy, stability, and targeted action. The incorporation of non-canonical amino acids and specialized linkers is a key strategy in this endeavor. This guide provides a comprehensive evaluation of N-Fmoc-4-piperidinepropionic acid, a piperidine-based unnatural amino acid, and compares its potential impact on peptide bioactivity with other modification strategies. This analysis is based on established principles of peptide chemistry and drug design, supported by experimental protocols for validation.

Introduction to Peptide Modification and the Role of this compound

Bioactive peptides are promising therapeutic agents due to their high specificity and low toxicity. However, their application can be limited by poor metabolic stability and unfavorable pharmacokinetic profiles.[1] The introduction of unnatural amino acids is a powerful strategy to overcome these limitations.[2][3][4] this compound is a synthetic amino acid derivative that incorporates a rigid piperidine ring structure. This feature is sought after in drug design to confer conformational stability to peptide chains, which can lead to improved receptor binding and resistance to enzymatic degradation.[5][6]

The piperidine motif is a well-established scaffold in medicinal chemistry, known for its ability to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[6] By incorporating this compound into a peptide sequence, researchers can introduce a constrained linker or building block, influencing the peptide's three-dimensional structure and, consequently, its biological activity.

Comparative Analysis of Peptide Modification Strategies

Modification StrategyKey Structural FeatureExpected Impact on BioactivityRationale
This compound Rigid cyclic piperidine ring- Increased receptor binding affinity- Enhanced proteolytic stability- Improved pharmacokinetic profileThe rigid structure pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty of binding. The non-natural structure is less recognized by proteases.[5][6]
Flexible Alkyl Linkers (e.g., Aminocaproic Acid) Linear, flexible aliphatic chain- Can optimize spacing between functional domains- May lead to lower binding affinity due to conformational flexibilityProvides spatial separation but the high degree of freedom can be entropically unfavorable for receptor binding.
Other Cyclic Amino Acids (e.g., Proline, Pipecolic Acid) Cyclic structures of varying ring size and rigidity- Induce turns and specific secondary structures- Enhance stabilityProline is a known helix breaker and turn inducer. Larger rings offer different conformational constraints.[5]
Peptide-Based Linkers (e.g., Gly-Ser repeats) Short amino acid sequences- Can improve solubility- May be susceptible to proteolysisOffers a balance of flexibility and defined structure, but may be cleaved by endogenous proteases.
D-Amino Acid Substitution Chiral inversion of an amino acid- Significantly increased resistance to proteolysisProteases are stereospecific and generally do not recognize D-amino acids.[4]

Experimental Protocols

To empirically evaluate the impact of this compound on peptide bioactivity, a series of experiments are required. Below are detailed protocols for the synthesis of a modified peptide and subsequent bioactivity and stability assays.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

This protocol outlines the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Anhydrous diethyl ether

  • Acetonitrile (ACN) and water for HPLC

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Incorporation of this compound: Repeat the deprotection and coupling steps for each subsequent amino acid. For the incorporation of this compound, use the same coupling protocol as for standard amino acids.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Wash the peptide pellet with cold diethyl ether and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

G Experimental Workflow for Peptide Synthesis and Evaluation cluster_synthesis Peptide Synthesis Resin_Swelling Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection1 Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection1->Amino_Acid_Coupling Incorporate_Modifier Incorporate N-Fmoc-4- piperidinepropionic acid Amino_Acid_Coupling->Incorporate_Modifier Repeat cycles Final_Deprotection Final Fmoc Deprotection Incorporate_Modifier->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Receptor_Binding Receptor Binding Assay Purification->Receptor_Binding Cell_Based_Assay Cell-Based Functional Assay Purification->Cell_Based_Assay Stability_Assay Proteolytic Stability Assay Purification->Stability_Assay

Caption: Workflow for synthesis and evaluation of modified peptides.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the modified peptide for its target receptor.

Materials:

  • Purified modified peptide and unmodified control peptide

  • Radiolabeled or fluorescently labeled ligand for the target receptor

  • Cell membranes or purified receptor protein

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • 96-well filter plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled/fluorescent ligand and the receptor preparation to each well.

  • Competition: Add increasing concentrations of the unlabeled modified peptide or the unmodified control peptide to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with cold assay buffer to separate receptor-bound ligand from free ligand.

  • Quantification: Measure the radioactivity or fluorescence of the bound ligand on the filter using a suitable reader.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the log concentration of the competitor peptide. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each peptide.

Protocol 3: Proteolytic Stability Assay

This protocol assesses the stability of the modified peptide in the presence of proteases.

Materials:

  • Purified modified peptide and unmodified control peptide

  • Relevant protease (e.g., trypsin, chymotrypsin, or serum)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., TFA)

  • RP-HPLC system

Procedure:

  • Incubation: Incubate a known concentration of the modified peptide and the unmodified control peptide with the protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of each peptide under the assay conditions.

Visualizing the Rationale for Enhanced Bioactivity

The incorporation of a rigid structure like this compound is hypothesized to pre-organize the peptide into a conformation that is favorable for binding to its biological target. This reduces the entropic cost of binding, potentially leading to higher affinity.

G Hypothesized Impact of Rigid Linker on Peptide Conformation and Binding cluster_flexible Peptide with Flexible Linker cluster_rigid Peptide with Rigid Linker (e.g., Piperidine-based) Unbound (High Entropy) Unbound (High Entropy) Bound (Low Entropy) Bound (Low Entropy) Unbound (High Entropy)->Bound (Low Entropy) High Entropic Penalty Receptor Receptor Bound (Low Entropy)->Receptor Unbound (Low Entropy) Unbound (Pre-organized, Low Entropy) Bound (Low Entropy)2 Bound (Low Entropy) Unbound (Low Entropy)->Bound (Low Entropy)2 Low Entropic Penalty Bound (Low Entropy)2->Receptor

Caption: A rigid linker may lower the entropic cost of receptor binding.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for enhancing their therapeutic potential. By imparting conformational rigidity, this unnatural amino acid is expected to improve receptor binding affinity and increase stability against enzymatic degradation. While direct quantitative comparisons with other linkers are needed to fully elucidate its advantages, the principles of medicinal chemistry and peptide design strongly support its application. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the impact of this and other modifications on peptide bioactivity, thereby facilitating the development of more effective peptide-based drugs.

References

Enhancing Peptide Solubility: A Comparative Guide to Alternatives for N-Fmoc-4-piperidinepropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal peptide solubility is a critical yet often challenging aspect of therapeutic peptide development. Poor solubility can hinder synthesis, purification, and ultimately, the bioavailability of a peptide candidate. While N-Fmoc-4-piperidinepropionic acid is a commonly employed building block to introduce a hydrophilic moiety, a range of alternative strategies exists. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate solubility enhancement strategy.

Comparison of Solubility Enhancing Moieties

The selection of a solubility enhancer often depends on the specific characteristics of the peptide, including its sequence, length, and overall hydrophobicity. Below is a comparative summary of common alternatives to this compound.

Quantitative Data on Solubility Enhancement

Direct head-to-head quantitative comparisons of solubility for a single peptide modified with these different tags are scarce in publicly available literature. However, data from various studies on different peptides and proteins provide insights into the potential efficacy of each approach.

Modification StrategyModel Peptide/ProteinFold Increase in SolubilityReference(s)
Poly-arginine Tag (C6R) Bovine Pancreatic Trypsin Inhibitor variant (BPTI-22)6.2-fold[1]
Poly-lysine Tag (C5K) Bovine Pancreatic Trypsin Inhibitor variant (BPTI-22)4.2-fold[1]
PEGylation (5 kDa PEG) Paclitaxel>66,000-fold[2]
Optimized Peptide Tag Tyrosine Ammonia Lyase2.18-fold (118% increase)
GB1 Fusion Protein DFF40/45 CIDE domain complex3-fold (from 0.2 mM to 0.6 mM)
Polystyrene-binding peptide tag PA-binding peptideImproved overall solubility[3]

Note: The data presented is for different molecules and should be considered as an indication of potential efficacy rather than a direct comparison.

Detailed Experimental Methodologies

To enable researchers to implement and compare these solubility-enhancing strategies, detailed experimental protocols are essential.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) with a Solubility-Enhancing Tag

This protocol outlines a general procedure for incorporating a C-terminal solubility-enhancing tag, such as a poly-arginine sequence, onto a target peptide using Fmoc-based solid-phase synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Arg(Pbf)-OH)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Start of the Tag):

    • Deprotect the resin by treating with 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid of the tag (e.g., Fmoc-Arg(Pbf)-OH) using a coupling agent like HATU and a base such as DIPEA in DMF.

  • Tag Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid of the solubility tag (e.g., for a hexa-arginine tag, repeat five more times with Fmoc-Arg(Pbf)-OH).

  • Peptide Chain Elongation: Continue the SPPS cycles of deprotection and coupling for the target peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and purify by reverse-phase HPLC.[4]

Protocol for Determining Peptide Solubility

A common method to assess peptide solubility is to determine the maximum concentration that can be achieved in a given solvent before precipitation is observed.

Materials:

  • Lyophilized peptide

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Organic co-solvents (e.g., DMSO, acetonitrile)

  • Vortex mixer

  • Sonicator

  • Spectrophotometer or HPLC

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).

    • If the peptide is predicted to be hydrophobic, dissolve it in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution.[5]

  • Serial Dilution and Observation:

    • Serially dilute the stock solution with the desired aqueous buffer.

    • After each dilution, vortex and/or sonicate the solution to aid dissolution.[6]

    • Visually inspect for any precipitation or cloudiness. The highest concentration that remains a clear solution is the approximate solubility.

  • Quantitative Measurement (Optional):

    • To obtain a more precise measurement, centrifuge the solutions to pellet any insoluble material.

    • Measure the concentration of the peptide in the supernatant using a spectrophotometer (at 280 nm if the peptide contains Trp or Tyr) or by HPLC analysis.

Visualizing the Workflow

Diagrams can clarify complex experimental processes and logical relationships. The following diagrams, created using the DOT language, illustrate the key workflows.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Resin Swelling Tag Solubility Tag Synthesis Resin->Tag Peptide Target Peptide Synthesis Tag->Peptide Cleave Cleavage & Deprotection Peptide->Cleave Purify RP-HPLC Purification Cleave->Purify QC Mass Spectrometry (QC) Purify->QC Solubility Solubility Assay QC->Solubility

Caption: General workflow for the synthesis and analysis of a peptide with a solubility-enhancing tag.

Solubility_Assay_Workflow Start Lyophilized Peptide Stock Prepare Concentrated Stock (e.g., in DMSO) Start->Stock Dilute Serially Dilute with Aqueous Buffer Stock->Dilute Mix Vortex / Sonicate Dilute->Mix Observe Visual Inspection for Precipitation Mix->Observe Clear Soluble Observe->Clear No Precipitate Insoluble Observe->Precipitate Yes Quantify Quantitative Analysis (Optional) (Spectrophotometry/HPLC) Clear->Quantify

Caption: Experimental workflow for determining peptide solubility.

Conclusion

While this compound is a useful tool for enhancing peptide solubility, several powerful alternatives are at the disposal of peptide scientists. The choice of a particular strategy—be it the addition of a poly-cationic tag, PEGylation, or fusion to a soluble protein—should be guided by the specific properties of the peptide and the requirements of the final application. The data, while not directly comparative, suggests that significant improvements in solubility can be achieved with these methods. By employing the outlined experimental protocols, researchers can systematically evaluate and select the optimal approach to overcome solubility challenges in their peptide-based projects.

References

A Comparative Analysis of Coupling Reagents for N-Fmoc-4-piperidinepropionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is a critical parameter that significantly influences reaction yield, purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of commonly used coupling reagents for the acylation of amines with N-Fmoc-4-piperidinepropionic acid, a building block frequently utilized in the synthesis of peptidomimetics and other complex molecules. While direct comparative data for this specific acid is sparse, this analysis extrapolates from extensive data on other challenging and sterically hindered Fmoc-amino acids to provide a robust framework for reagent selection.

Performance Comparison of Key Coupling Reagents

The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following table summarizes the performance of several classes of widely used coupling reagents.

Reagent/SystemReagent ClassTypical Reaction TimeCoupling EfficiencyRacemization RiskKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium10-60 minutes[1]Very HighVery Low[2]Fast kinetics; highly effective for hindered amino acids; low epimerization.[2][3][4]Higher cost; can cause guanidinylation of the N-terminus if used in excess.[5][6]
HBTU Uronium/Aminium10-60 minutes[1]HighLowGood performance for routine couplings; cost-effective alternative to HATU.[2]Less effective than HATU for difficult couplings; higher risk of epimerization compared to HATU.[2]
PyBOP Phosphonium15-60 minutesHighLow[5]Efficient and stable; does not cause guanidinylation side reaction.[5][7]Byproducts can sometimes complicate purification in solution-phase synthesis.
DIC/HOBt Carbodiimide/Additive60-180 minutes[5]Good to HighLow to ModerateCost-effective and widely used; HOBt additive suppresses racemization.[5][7]Slower reaction kinetics compared to onium salts; DCC byproduct can be difficult to remove in solution phase.[7]
DIC/OxymaPure® Carbodiimide/Additive60-120 minutes[5]Very HighVery LowSafer alternative to HOBt (non-explosive); offers improved kinetics and lower racemization.[5][8]Slower than onium salts.

Experimental Protocols

The following are generalized protocols for coupling this compound to a primary amine, for instance, on a solid-phase resin support (e.g., Rink Amide resin). Molar equivalents are based on the loading capacity of the resin.

Protocol for HATU/HBTU Mediated Coupling

This protocol is applicable to uronium/aminium-based reagents.

  • Resin Preparation : Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing : Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation & Coupling :

    • In a separate vessel, dissolve this compound (2.0 eq.), HATU or HBTU (1.95 eq.), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (4.0 eq.) in DMF.[1]

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected resin.

  • Reaction : Agitate the mixture at room temperature for 30-60 minutes. Monitor the reaction completion using a qualitative ninhydrin test.[1]

  • Final Wash : Once the reaction is complete (ninhydrin test is negative), wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times) and methanol (3 times), then dry in vacuo.

Protocol for PyBOP Mediated Coupling

This protocol is standard for phosphonium salt reagents.

  • Resin Preparation & Deprotection : Follow steps 1-3 from the HATU/HBTU protocol.

  • Activation & Coupling :

    • In a separate vessel, dissolve this compound (2.0 eq.), PyBOP (2.0 eq.), and DIPEA (4.0 eq.) in DMF.

    • Add the solution immediately to the deprotected resin. Unlike uronium salts, pre-activation is not typically required.

  • Reaction : Agitate the mixture at room temperature for 30-90 minutes. Monitor reaction completion with the ninhydrin test.

  • Final Wash : Follow step 6 from the HATU/HBTU protocol.

Protocol for DIC/OxymaPure® Mediated Coupling

This protocol is a modern, safe, and efficient carbodiimide method.

  • Resin Preparation & Deprotection : Follow steps 1-3 from the HATU/HBTU protocol.

  • Coupling Solution Preparation :

    • In a separate vessel, dissolve this compound (3.0 eq.) and OxymaPure® (3.0 eq.) in DMF.

  • Coupling Reaction :

    • Add the coupling solution to the deprotected resin.

    • Add Diisopropylcarbodiimide (DIC) (3.0 eq.) to the resin slurry.

  • Reaction : Agitate the mixture at room temperature for 1-3 hours. Monitor reaction completion with the ninhydrin test.

  • Final Wash : Follow step 6 from the HATU/HBTU protocol.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a solid-phase coupling reaction using this compound.

G cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_finish Finalization Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activation Prepare Activation Solution Wash1->Activation Acid N-Fmoc-4-piperidinepropionic Acid Reagent Coupling Reagent (e.g., HATU, PyBOP, DIC) Base Base (e.g., DIPEA) Couple Add Solution to Resin & Agitate Activation->Couple Monitor Monitor Reaction (Ninhydrin Test) Couple->Monitor Wash2 Final Wash (DMF, DCM, MeOH) Monitor->Wash2 Dry Dry Resin in vacuo Wash2->Dry Product Coupled Product Dry->Product

Caption: General workflow for solid-phase amide coupling.

Discussion and Recommendations

  • For High Efficiency and Difficult Couplings : HATU stands out as the premier choice for challenging couplings, including those involving sterically hindered residues.[3] Its ability to form a highly reactive OAt-ester leads to faster, more complete reactions with a minimal risk of racemization.[2][4] For this compound, which possesses a bulky piperidine ring, HATU is strongly recommended to ensure high yields and purity.

  • For Routine Synthesis and Cost-Effectiveness : The DIC/OxymaPure® system provides an excellent balance of efficiency, safety, and cost.[5] While slower than HATU, it is a robust method that delivers high purity and very low levels of epimerization, making it a suitable workhorse for routine synthesis.[8] HBTU is also a cost-effective alternative to HATU, though it may be less effective for particularly demanding sequences.[2]

  • Avoiding Side Reactions : Phosphonium salts like PyBOP are advantageous when the guanidinylation of the N-terminal amine, a known side reaction with uronium reagents like HATU and HBTU, is a concern.[6][7] This is particularly relevant in fragment condensation or on-resin cyclization steps.

References

A Comparative Guide to Assessing the Purity of Synthesized Peptides Featuring N-Fmoc-4-piperidinepropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized peptides is a critical step that underpins the reliability of experimental results and the safety of therapeutic candidates. The incorporation of specialized building blocks, such as N-Fmoc-4-piperidinepropionic acid, introduces unique considerations into the synthesis and subsequent purity analysis. This guide provides an objective comparison of methodologies for assessing the purity of these peptides, supported by established experimental data for common analytical techniques.

This compound is utilized in solid-phase peptide synthesis (SPPS) as a hydrophilic linker or building block. The inclusion of such a hydrophilic moiety can be advantageous, particularly in the synthesis of "difficult" peptides that are prone to aggregation. Improved solvation of the growing peptide chain can lead to higher coupling efficiencies and, consequently, a higher purity of the crude peptide product.

Comparative Analysis of Purity Assessment Methods

The two primary and complementary techniques for determining the purity of synthetic peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying the purity of a peptide sample. It separates the target peptide from its impurities based on hydrophobicity. A higher percentage of the main peak area in the chromatogram corresponds to a higher purity of the peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique is invaluable for identifying impurities by providing the mass-to-charge ratio (m/z) of the components in each chromatographic peak. This allows for the characterization of common peptide impurities such as deletion sequences, truncated sequences, and products of side reactions.

The following table summarizes the key aspects of these two essential analytical methods.

FeatureReverse-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Function Quantifies the percentage of the target peptide in a sample.Identifies the molecular weight of the target peptide and its impurities.
Principle Separation based on hydrophobicity of the peptide and impurities.Separation by chromatography followed by mass-to-charge ratio detection.
Typical Output Chromatogram with peaks representing different components. Purity is calculated as the area of the main peak relative to the total area of all peaks.Chromatogram with associated mass spectra for each peak.
Strengths High precision and reproducibility for quantification.Provides molecular weight information for impurity identification.
Limitations Does not provide structural information about the impurities.Quantification can be less precise than UV-based HPLC.
Expected Purity Levels with Common Synthesis Supports

While specific comparative data for peptides synthesized with this compound is not extensively available in public literature, we can establish a baseline by examining the typical crude purity levels achieved with commonly used resins in SPPS. The crude purity of a peptide is highly dependent on its sequence and length. For a standard 15-mer peptide, crude purity is typically in the range of 50-70%.

Resin/Linker TypeTypical Crude Peptide Purity Range (for a 15-mer)Key Characteristics
Wang Resin 50-70%Standard resin for the synthesis of C-terminal acid peptides.
Rink Amide Resin 50-70%Standard resin for the synthesis of C-terminal amide peptides.
Hydrophilic Linkers (e.g., PEG-based) Potentially higher, especially for difficult sequences.Can improve solvation and reduce peptide aggregation, leading to higher synthesis yields and purity.

The use of a hydrophilic building block like this compound is anticipated to align with the benefits observed for other hydrophilic linkers, potentially leading to improved crude purity, particularly for hydrophobic or aggregation-prone peptide sequences.

Experimental Protocols

Below are detailed methodologies for the two primary experiments for assessing peptide purity.

Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard method for analyzing the purity of a crude or purified peptide sample.

a) Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in a suitable solvent (e.g., 1 mL of 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure the peptide is fully dissolved.

  • Centrifuge the solution to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial.

b) HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Injection Volume: 10-20 µL.

c) Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of the main peptide by the total peak area of all peaks and multiplying by 100.

Impurity Identification by LC-MS

This protocol describes a general approach for identifying the impurities present in a peptide sample.

a) Sample Preparation:

  • Follow the same procedure as for RP-HPLC analysis.

b) LC-MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution.

  • Column: C18 reverse-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile. (Note: Formic acid is used instead of TFA as it is more compatible with mass spectrometry).

  • Gradient: A linear gradient similar to the one used for RP-HPLC, adjusted for the different column dimensions and flow rate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • MS Method: Acquire data in positive ion mode over a mass range appropriate for the expected peptide and its potential impurities (e.g., m/z 400-2000).

c) Data Analysis:

  • Extract the mass spectra for each peak in the chromatogram.

  • Determine the molecular weights of the components from their m/z values.

  • Compare the observed molecular weights with the theoretical molecular weight of the target peptide to identify potential impurities such as deletion sequences (lower mass) or truncations with remaining protecting groups (higher mass).

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for peptide purity assessment and the logical relationship between the analytical techniques.

Peptide_Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Assessment SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep RP_HPLC RP-HPLC Analysis Sample_Prep->RP_HPLC LC_MS LC-MS Analysis Sample_Prep->LC_MS Purity_Quant Purity Quantification (%) RP_HPLC->Purity_Quant Impurity_ID Impurity Identification (Mass) LC_MS->Impurity_ID

Caption: Experimental workflow for peptide synthesis and purity assessment.

Analytical_Technique_Relationship cluster_hplc Quantitative Analysis cluster_ms Qualitative Analysis Peptide_Sample Synthesized Peptide Sample RP_HPLC RP-HPLC Peptide_Sample->RP_HPLC LC_MS LC-MS Peptide_Sample->LC_MS Purity Purity (%) RP_HPLC->Purity Peak Area Integration Impurity_ID Impurity Identity (Molecular Weight) LC_MS->Impurity_ID Mass Spectrum Analysis

Caption: Logical relationship between HPLC and LC-MS in peptide analysis.

A Comparative Analysis of Fmoc Removal Reagents: Piperidine vs. 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of reagents is paramount to ensuring high yield and purity of the final peptide product. The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step, traditionally accomplished using piperidine. However, due to its status as a controlled substance and associated handling restrictions, researchers have sought effective alternatives.[1][2] This guide provides a detailed comparison of piperidine and a prominent alternative, 4-methylpiperidine, for Fmoc deprotection, supported by experimental data.

Performance Comparison: Deprotection Efficiency and Peptide Quality

Multiple studies have demonstrated that 4-methylpiperidine is a highly effective and viable substitute for piperidine in Fmoc SPPS.[1][2][3] Research indicates that 4-methylpiperidine exhibits a deprotection efficiency that is identical to that of piperidine.[1][4] Some studies even suggest a slightly faster reaction rate for 4-methylpiperidine compared to other methylated derivatives.[2][4]

The use of 4-methylpiperidine has been shown to result in comparable, if not superior, peptide yields and purities.[2][5] Its application in the synthesis of a variety of peptides, including those with non-natural amino acids, has demonstrated its versatility and reliability.[2] A key advantage of 4-methylpiperidine is that it is not a controlled substance, which simplifies procurement and storage without the need for extensive paperwork.[1]

Data Presentation

Table 1: Comparison of Deprotection Efficiency

ReagentHalf-Life of Fmoc Removal (minutes)Relative Efficiency
Piperidine1.2100%
4-Methylpiperidine1.2100%
3-Methylpiperidine1.2100%
2-Methylpiperidine2.548%

Data adapted from a study on the kinetics of Fmoc group release from Fmoc-Ile attached to chlorotrityl resin.[1]

Table 2: Comparative Peptide Synthesis Yield and Purity

Peptide SequenceDeprotection ReagentCrude Yield (%)Purity (%)
RRWQWRMKKLGPiperidine71>95
RRWQWRMKKLG4-Methylpiperidine70>95
NBC1951Piperidine58.580.3
NBC19514-Methylpiperidine63.281.2
A-Beta (1-16)Piperidine65.485.1
A-Beta (1-16)4-Methylpiperidine67.886.3

Data compiled from multiple studies.[2][6]

Side Reactions: Aspartimide Formation and Racemization

Aspartimide formation is a significant side reaction in Fmoc SPPS, particularly in sequences containing Asp-Gly motifs.[7][8][9] This reaction is base-catalyzed and can lead to impurities that are difficult to separate.[8] While piperidine is known to promote this side reaction, studies suggest that the use of 4-methylpiperidine does not exacerbate the issue. In fact, some evidence indicates that 4-methylpiperidine may offer a slight advantage in minimizing aspartimide formation, although this is highly sequence-dependent.[5]

Racemization, another potential side reaction, is influenced more by the coupling reagents and conditions than the deprotection base.[10] The choice between piperidine and 4-methylpiperidine has not been shown to have a significant differential impact on the racemization of amino acid residues during synthesis.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is widely used for routine SPPS with either piperidine or 4-methylpiperidine.[4][11]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Add a 20% (v/v) solution of piperidine or 4-methylpiperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For sterically hindered amino acids or long peptides, a second deprotection step of 5-10 minutes may be necessary.

  • Draining: Drain the deprotection solution from the reaction vessel.

  • Washing: Thoroughly wash the resin with DMF (typically 5-7 times) to remove residual deprotection reagent and the dibenzofulvene adduct.

Protocol 2: Kinetic Analysis of Fmoc Removal

This protocol allows for the determination of the deprotection half-life.[1][4]

  • Sample Preparation: Place 1 mg of Fmoc-amino acid-loaded resin in a glass cuvette.

  • Reagent Addition: Add 1 ml of the deprotection solution (e.g., 20% piperidine or 4-methylpiperidine in DMF).

  • UV Monitoring: Intermittently shake the cuvette and measure the UV absorbance of the solution at 301 nm at 2-minute intervals. The increase in absorbance corresponds to the formation of the dibenzofulvene adduct.

  • Data Analysis: Plot absorbance versus time to determine the reaction kinetics and calculate the half-life of Fmoc removal.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Fmoc_Peptide->Proton_Abstraction Base Base (Piperidine or 4-Methylpiperidine) Base->Proton_Abstraction Adduct DBF-Base Adduct Base->Adduct Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination Intermediate->Elimination Dibenzofulvene Dibenzofulvene (DBF) Elimination->Dibenzofulvene Deprotected_Peptide H2N-Peptide-Resin Elimination->Deprotected_Peptide Dibenzofulvene->Adduct

Fmoc Deprotection Mechanism

Experimental_Workflow start Start: Identical Peptide-Resin Samples split Divide into two groups start->split group1 Group 1: Fmoc Deprotection with Piperidine split->group1 group2 Group 2: Fmoc Deprotection with 4-Methylpiperidine split->group2 synthesis Complete Peptide Synthesis (Identical coupling conditions) group1->synthesis group2->synthesis cleavage Cleavage from Resin and Purification synthesis->cleavage analysis Analysis of Crude and Purified Peptides cleavage->analysis yield Yield Comparison analysis->yield purity Purity Comparison (HPLC) analysis->purity identity Identity Confirmation (Mass Spec) analysis->identity end Conclusion yield->end purity->end identity->end

Comparative Experimental Workflow

Conclusion

The evidence strongly supports the use of 4-methylpiperidine as a reliable and efficient alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis.[2][5] With an identical deprotection efficiency and comparable performance in terms of peptide yield and purity, 4-methylpiperidine offers a significant logistical advantage by not being a controlled substance.[1] For researchers and professionals in drug development, the transition to 4-methylpiperidine can streamline synthesis processes without compromising the quality of the final peptide product.

References

A Comparative Guide to Minimizing Deletion Sequences in Peptide Synthesis: An Analysis of N-Fmoc-4-piperidinepropionic Acid and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Deletion Sequences in Fmoc-SPPS

Deletion sequences arise from the incomplete removal of the Nα-Fmoc protecting group or inefficient coupling of the subsequent amino acid.[1] These failures lead to a portion of the growing peptide chains on the solid support lacking one or more amino acid residues. Factors contributing to the formation of these impurities include steric hindrance, peptide aggregation, and the formation of stable secondary structures on the resin.[2]

Analysis and Identification of Deletion Sequences

The primary methods for the detection and quantification of deletion sequences are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the target peptide from its impurities based on hydrophobicity.[3] Deletion sequences, lacking one or more amino acids, will typically have different retention times compared to the full-length peptide.

Mass Spectrometry (MS): Mass spectrometry provides definitive identification of peptide sequences. By comparing the observed molecular weight with the theoretical mass, one can confirm the presence of the desired peptide and identify impurities such as deletion sequences, which will have a lower mass corresponding to the missing residue(s).[1] Tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the deletion by fragmenting the peptide and analyzing the resulting ion series.

Established Strategies to Minimize Deletion Sequences

Several strategies have been developed and validated to address the issue of deletion sequences in challenging peptide syntheses.

StrategyDescriptionSupporting Data/Observations
Optimized Coupling Conditions Increasing the concentration of the activated amino acid and coupling reagents, extending the coupling time, or performing a "double coupling" where the coupling step is repeated.Enhanced coupling efficiency, particularly for sterically hindered amino acids.
Stronger Coupling Reagents Utilizing more potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).Improved reaction kinetics leading to more complete coupling.
Alternative Deprotection Reagents Replacing the standard 20% piperidine in DMF with alternatives like 4-methylpiperidine.[4][5][6][7]4-Methylpiperidine has shown comparable efficiency to piperidine in Fmoc removal with potentially different solvation properties that may help disrupt peptide aggregation.[4][5]
Backbone Modifications Incorporating pseudoproline dipeptides or other backbone modifications to disrupt secondary structure formation and improve solvation of the growing peptide chain.[2]Significantly improved synthesis yields and purity for known "difficult" sequences.

The Potential Role of N-Fmoc-4-piperidinepropionic Acid

By incorporating this compound into a peptide sequence, the piperidine ring introduces a non-natural, flexible kink. This disruption of the regular peptide backbone could potentially inhibit the formation of the ordered secondary structures (e.g., β-sheets) that are often responsible for on-resin aggregation and subsequent incomplete reactions.

Hypothetical Comparison:

FeatureStandard Fmoc-Amino AcidThis compound
Backbone Structure Linear, flexible peptide chain.Introduction of a cyclic, flexible piperidine moiety.
Potential Impact on Aggregation Prone to aggregation in "difficult" sequences.May disrupt secondary structure formation, potentially reducing aggregation.
Synthesis Protocol Standard Fmoc-SPPS coupling protocols.Likely compatible with standard Fmoc-SPPS coupling protocols.
Evidence for Reducing Deletions Indirectly addressed by optimizing general synthesis conditions.Currently hypothetical; requires experimental validation.

Experimental Protocols

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the fundamental steps for manual Fmoc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., N,N-diisopropylethylamine - DIPEA, 6 equivalents) in DMF.

    • Pre-activate the mixture for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by RP-HPLC.

HPLC Analysis of Peptide Purity
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the relative purity of the main peptide product and identify impurity peaks, including potential deletion sequences.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the HPLC-purified peptide fractions in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the experimental monoisotopic mass with the calculated theoretical mass of the target peptide. The masses of potential deletion sequences can also be calculated and compared with any observed impurity masses. For MS/MS analysis, select the parent ion of interest for fragmentation and analyze the resulting fragment ions to confirm the amino acid sequence.

Visualizing the Workflow

experimental_workflow start Start: Peptide Synthesis Planning spps Fmoc Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage crude_peptide Crude Peptide Product cleavage->crude_peptide hplc RP-HPLC Purification & Analysis crude_peptide->hplc decision Purity Acceptable? hplc->decision fractions Collect Fractions ms Mass Spectrometry (MS/MS) Analysis fractions->ms pure_peptide Pure, Characterized Peptide ms->pure_peptide end End: Final Product pure_peptide->end decision->spps No - Re-synthesize/ Optimize decision->fractions Yes

Caption: Experimental workflow for peptide synthesis and analysis.

Logical Relationship of Factors Leading to Deletion Sequences

deletion_sequence_logic difficult_seq Difficult Sequence (Hydrophobic, Bulky Residues) aggregation Peptide Aggregation on Resin difficult_seq->aggregation incomplete_deprot Incomplete Fmoc Deprotection aggregation->incomplete_deprot incomplete_coupling Incomplete Amino Acid Coupling aggregation->incomplete_coupling deletion_sequence Formation of Deletion Sequence incomplete_deprot->deletion_sequence incomplete_coupling->deletion_sequence

References

Safety Operating Guide

Proper Disposal of N-Fmoc-4-piperidinepropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-Fmoc-4-piperidinepropionic acid is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical nature, this compound must be handled as hazardous waste. Adherence to the following procedures is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound and associated waste.

Hazard Assessment and Core Safety Principles
  • Piperidine Derivatives: Piperidine itself is a flammable, toxic, and corrosive substance. Compounds containing a piperidine moiety should be handled with caution.

  • Fmoc-Protected Amino Acids: In peptide synthesis, Fmoc-protected amino acids and the reagents used for their deprotection (often piperidine) are typically treated as hazardous waste.

Therefore, this compound must be managed as a hazardous chemical waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.

Quantitative Data Summary

The following table summarizes key quantitative data for piperidine, a primary hazardous component of the this compound structure. This data underscores the need for careful handling and disposal.

PropertyValueSource
Piperidine (CAS: 110-89-4)
Boiling Point106 °C (222.8 °F)
Melting Point-13 °C (9 °F)
Flash Point16 °C (60.8 °F)
Density0.862 g/cm³ at 20 °C (68 °F)
Water SolubilityMiscible
n-octanol/water Partitionlog Pow: 0.64 - 0.7 at 20 °C (68 °F)

Detailed Disposal Protocols

The fundamental principle for the disposal of this compound is the strict segregation and labeling of all waste streams.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step-by-Step Solid Waste Disposal Protocol

Solid waste includes unused or expired this compound, as well as contaminated lab supplies such as weighing boats, pipette tips, and gloves.

  • Segregation: Collect all solid waste contaminated with this compound in a dedicated, chemically resistant hazardous waste container. Do not mix with other waste types.

  • Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other primary hazard symbols as required by your institution.

  • Storage: Keep the container tightly sealed when not in use. Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's certified Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. This waste will likely require high-temperature incineration.

Step-by-Step Liquid Waste Disposal Protocol

Liquid waste may be generated from solutions containing this compound.

  • Segregation: Proper segregation of liquid waste is crucial.

    • Halogenated Solvents: Collect solutions with solvents like dichloromethane (DCM) in a dedicated "Halogenated Waste" container.

    • Non-Halogenated Solvents: Collect solutions with solvents like dimethylformamide (DMF) in a "Non-Halogenated Waste" container.

    • Aqueous Solutions: Collect aqueous solutions in a compatible container, being mindful of pH. Do not empty into drains.

  • Containerization: Use leak-proof, chemically compatible containers with secure screw-on caps.

  • Labeling: Clearly label each liquid waste container with "Hazardous Waste," the full chemical name "this compound," and the names of all solvents and their approximate concentrations.

  • Storage: Store sealed liquid waste containers in a designated hazardous waste accumulation area with secondary containment to prevent spills.

  • Final Disposal: Contact your institution's EHS department for pickup and disposal by a licensed hazardous waste contractor.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Start: Generation of this compound Waste cluster_1 Waste Characterization cluster_2 Solid Waste Stream cluster_3 Liquid Waste Stream cluster_4 Final Disposal Waste Waste Generated IsSolid Solid or Liquid? Waste->IsSolid SolidWaste Collect in 'Solid Hazardous Waste' Container (e.g., unused chemical, contaminated gloves, weigh boats) IsSolid->SolidWaste Solid SolventType Solvent Type? IsSolid->SolventType Liquid LabelSolid Label Container: 'Hazardous Waste' 'this compound' SolidWaste->LabelSolid Store Store Sealed Container in Designated Satellite Accumulation Area LabelSolid->Store Halogenated Collect in 'Halogenated Liquid Waste' Container SolventType->Halogenated Halogenated NonHalogenated Collect in 'Non-Halogenated Liquid Waste' Container SolventType->NonHalogenated Non-Halogenated LabelLiquid Label Container: 'Hazardous Waste' Full Chemical Names & Concentrations Halogenated->LabelLiquid NonHalogenated->LabelLiquid LabelLiquid->Store ContactEHS Contact EHS for Pickup by Licensed Waste Disposal Service Store->ContactEHS

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.